molecular formula C21H29Cl2FN2O2 B1265283 (R)-TTA-P2 CAS No. 1072018-68-8

(R)-TTA-P2

Cat. No.: B1265283
CAS No.: 1072018-68-8
M. Wt: 431.4 g/mol
InChI Key: DKNDOKIVCXTFHJ-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3,5-Dichloro-N-((1-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)-4-fluoropiperidin-4-yl)methyl)benzamide is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, which is a primary cold sensor in humans. This compound has emerged as a critical pharmacological tool for investigating the role of TRPM8 in various physiological and pathophysiological processes. Its primary research value lies in its ability to selectively inhibit channel activity, allowing scientists to dissect TRPM8's function in cold thermosensation, cold allodynia in neuropathic pain models , and its potential role in migraine and overactive bladder . The compound's mechanism of action involves direct binding to the channel to antagonize the activation by cooling agents like menthol and icilin, as well as physiological cold temperatures, thereby suppressing calcium influx and neuronal depolarization. The (S)-enantiomer is specifically developed for optimized potency and selectivity over other TRP channels, making it superior to racemic mixtures for precise in vitro and in vivo studies. Research utilizing this antagonist is pivotal for validating TRPM8 as a therapeutic target and for the development of novel analgesic and neuroprotective agents.

Properties

IUPAC Name

3,5-dichloro-N-[[1-[[(4S)-2,2-dimethyloxan-4-yl]methyl]-4-fluoropiperidin-4-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29Cl2FN2O2/c1-20(2)12-15(3-8-28-20)13-26-6-4-21(24,5-7-26)14-25-19(27)16-9-17(22)11-18(23)10-16/h9-11,15H,3-8,12-14H2,1-2H3,(H,25,27)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNDOKIVCXTFHJ-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)CN2CCC(CC2)(CNC(=O)C3=CC(=CC(=C3)Cl)Cl)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@H](CCO1)CN2CCC(CC2)(CNC(=O)C3=CC(=CC(=C3)Cl)Cl)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29Cl2FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647837
Record name 3,5-Dichloro-N-[(1-{[(4S)-2,2-dimethyloxan-4-yl]methyl}-4-fluoropiperidin-4-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072018-68-8
Record name 3,5-Dichloro-N-[(1-{[(4S)-2,2-dimethyloxan-4-yl]methyl}-4-fluoropiperidin-4-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-TTA-P2: A Comprehensive Technical Guide on its Mechanism of Action as a T-Type Calcium Channel Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-TTA-P2 is a potent and selective antagonist of T-type calcium channels, demonstrating significant promise in preclinical models of pain and neurological disorders. This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and signaling pathways. This compound exerts its effects by reversibly blocking T-type calcium channels, with a notable preference for the inactivated state of the channel, thereby reducing neuronal hyperexcitability. Its high selectivity for T-type channels over other ion channels minimizes off-target effects, making it a valuable tool for research and a promising candidate for therapeutic development.

Core Mechanism of Action: Selective T-Type Calcium Channel Blockade

This compound is a derivative of 4-aminomethyl-4-fluoropiperidine that functions as a potent and selective blocker of low-voltage-activated (LVA) T-type calcium channels.[1][2] These channels, particularly the CaV3.2 isoform, are crucial in modulating neuronal excitability and have been implicated in various pain states.[1][2] The primary mechanism of action of this compound involves the direct inhibition of these channels, leading to a reduction in calcium influx and subsequent downstream signaling events that contribute to nociception.

The inhibitory action of TTA-P2 is voltage-dependent, indicating a preferential binding to and stabilization of the inactive state of the T-type calcium channel.[2] This results in a more potent block at more depolarized membrane potentials, a characteristic that enhances its efficacy in hyperexcitable neurons often found in pathological conditions.[2]

Signaling Pathway

The binding of this compound to the T-type calcium channel directly obstructs the flow of Ca²⁺ ions into the neuron. This interruption of the initial calcium signal prevents the depolarization of the cell membrane and the subsequent firing of action potentials, which are critical for the transmission of pain signals.

TTA_P2_Signaling_Pathway cluster_membrane Neuronal Membrane T_type_channel T-type Ca²⁺ Channel (e.g., CaV3.2) Ca_influx Ca²⁺ Influx T_type_channel->Ca_influx Inhibits TTA_P2 This compound TTA_P2->T_type_channel Binds & Blocks Depolarization Membrane Depolarization Ca_influx->Depolarization Leads to Action_Potential Action Potential Firing Depolarization->Action_Potential Triggers Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal Propagates Patch_Clamp_Workflow A Cell Preparation (e.g., DRG neuron isolation) B Establish Whole-Cell Patch-Clamp Configuration A->B C Record Baseline T-type Currents B->C D Bath Application of this compound C->D E Record T-type Currents in presence of compound D->E F Data Analysis (IC₅₀ determination) E->F

References

(R)-TTA-P2: A Technical Guide to a Potent and Selective T-Type Calcium Channel Blocker

Author: BenchChem Technical Support Team. Date: December 2025

(R)-TTA-P2 is a novel, potent, and selective antagonist of T-type calcium channels, demonstrating significant potential in preclinical models of pain and neurological disorders. This technical guide provides an in-depth overview of its mechanism of action, pharmacological properties, and key experimental data for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound, with the chemical name 3,5-dichloro-N-[1-(2,2-dimethyl-tetrahydro-pyran-4-ylmethyl)-4-fluoro-piperidin-4-ylmethyl]-benzamide, exerts its pharmacological effects by directly blocking low-voltage-activated (LVA) T-type calcium channels.[1][2] These channels, particularly the CaV3.2 isoform, are crucial regulators of neuronal excitability and are implicated in the transmission of pain signals.[2][3] By inhibiting the influx of calcium ions through these channels, this compound effectively dampens neuronal firing rates, particularly in neurons that are hyperexcitable in pathological states.[3][4]

Quantitative Pharmacological Data

The potency and selectivity of TTA-P2 have been characterized across various neuronal populations and recombinant channel isoforms. The following tables summarize the key quantitative data. While many studies refer to the compound as TTA-P2, it is understood that the (R)-enantiomer is the biologically active isomer.

TargetCell TypeIC50 (nM)Reference
Native T-type Ca²⁺ ChannelsRat Dorsal Root Ganglion (DRG) Neurons100[2][5][6][7]
Native T-type Ca²⁺ ChannelsThalamocortical (TC) Neurons22[4]
Recombinant CaV3.1HEK 293 Cells93[2]
Recombinant CaV3.2HEK 293 Cells196[2]
Recombinant CaV3.3HEK 293 Cells84[2]
High-Voltage-Activated (HVA) Ca²⁺ ChannelsRat Dorsal Root Ganglion (DRG) Neurons>10,000[2]
Recombinant CaV2.3 (R-type)HEK 293 Cells>10,000[2]

Table 1: In Vitro Potency of TTA-P2

Animal ModelSpeciesDosing (Intraperitoneal)EffectReference
Formalin-Induced Inflammatory PainMice5 - 7.5 mg/kgReduced licking and biting in both phases[2][4][6]
Streptozotocin-Induced Diabetic NeuropathyRats10 mg/kgComplete reversal of thermal hyperalgesia[2][4][6]

Table 2: In Vivo Efficacy of TTA-P2 in Pain Models

Signaling Pathway of this compound in Nociception

The analgesic effect of this compound is rooted in its ability to modulate the signaling cascade within nociceptive neurons. The following diagram illustrates the proposed pathway.

TTA_P2_Pathway cluster_membrane Neuronal Membrane cluster_extracellular cluster_intracellular CaV3_2 CaV3.2 T-type Calcium Channel Ca_ion Ca²⁺ Influx (Reduced) CaV3_2->Ca_ion TTA_P2 This compound TTA_P2->CaV3_2 Blockade Neuronal_Excitability Neuronal Hyperexcitability (Decreased) Ca_ion->Neuronal_Excitability Action_Potential Action Potential Firing (Reduced) Neuronal_Excitability->Action_Potential Pain_Signal Pain Signal Transmission (Inhibited) Action_Potential->Pain_Signal Analgesia Analgesia Pain_Signal->Analgesia

Figure 1: Proposed signaling pathway of this compound in producing analgesia.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for T-type Current Recording

This protocol is adapted from studies investigating the effect of TTA-P2 on T-type calcium currents in dorsal root ganglion (DRG) neurons.[2]

1. Cell Preparation:

  • Acutely dissociate DRG neurons from adult rats.

  • Culture neurons for a short period (2-24 hours) before recording.

2. Solutions:

  • External Solution (in mM): 130 tetraethylammonium chloride (TEA-Cl), 10 CaCl₂, 10 HEPES, 10 glucose. pH adjusted to 7.4 with TEA-OH.

  • Internal (Pipette) Solution (in mM): 110 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2 with CsOH.

3. Recording Protocol:

  • Establish a whole-cell patch-clamp configuration.

  • Hold the neuron at a holding potential of -90 mV to ensure the availability of T-type channels.

  • To elicit T-type currents, apply a depolarizing voltage step to -30 mV.

  • To isolate T-type currents from high-voltage-activated (HVA) currents, a prepulse to a hyperpolarizing potential (e.g., -110 mV) can be used to remove inactivation of T-type channels.

  • Apply this compound via bath perfusion at desired concentrations.

  • Record and analyze the peak inward current before and after drug application to determine the inhibitory effect.

Patch_Clamp_Workflow Start Start: Acutely Dissociated DRG Neurons Establish_Patch Establish Whole-Cell Patch-Clamp Configuration Start->Establish_Patch Set_Holding Set Holding Potential (-90 mV) Establish_Patch->Set_Holding Apply_Pulse Apply Depolarizing Pulse (to -30 mV) Set_Holding->Apply_Pulse Record_Baseline Record Baseline T-type Current Apply_Pulse->Record_Baseline Apply_TTAP2 Bath Apply This compound Record_Baseline->Apply_TTAP2 Analyze Analyze Data: Calculate % Inhibition and IC50 Record_Baseline->Analyze Record_Drug Record T-type Current in Presence of Drug Apply_TTAP2->Record_Drug Washout Washout Drug Record_Drug->Washout Record_Drug->Analyze Record_Washout Record T-type Current After Washout Washout->Record_Washout Record_Washout->Analyze

Figure 2: Workflow for electrophysiological recording of T-type currents.

In Vivo Formalin-Induced Inflammatory Pain Model

This protocol is based on studies evaluating the antinociceptive effects of TTA-P2 in mice.[2][6]

1. Animals:

  • Adult male mice.

2. Drug Administration:

  • Dissolve this compound in a suitable vehicle (e.g., 15% cyclodextrin).

  • Administer this compound via intraperitoneal (i.p.) injection at doses of 5 or 7.5 mg/kg.

  • Administer a vehicle control to a separate group of animals.

3. Formalin Injection:

  • 30 minutes after drug or vehicle administration, inject 20 µL of 5% formalin solution into the plantar surface of the right hind paw.

4. Behavioral Observation:

  • Immediately after formalin injection, place the mouse in a clear observation chamber.

  • Record the cumulative time the animal spends licking or biting the injected paw for two distinct phases:

    • Phase 1 (Early Phase): 0-5 minutes post-injection (reflects direct nociceptor activation).

    • Phase 2 (Late Phase): 15-60 minutes post-injection (reflects inflammatory pain and central sensitization).

5. Data Analysis:

  • Compare the licking/biting time between the this compound-treated groups and the vehicle-treated group for both phases.

In Vivo Streptozotocin-Induced Diabetic Neuropathy Model

This protocol outlines the procedure used to assess the efficacy of TTA-P2 in a rat model of neuropathic pain.[2][6]

1. Induction of Diabetes:

  • Use adult male Sprague-Dawley rats.

  • Induce diabetes with a single intravenous (i.v.) injection of streptozotocin (STZ) at a dose of 50-60 mg/kg, dissolved in citrate buffer.

  • Confirm diabetes by measuring blood glucose levels; levels >300 mg/dL are typically considered diabetic.

2. Assessment of Neuropathy:

  • Allow 2-4 weeks for the development of diabetic neuropathy.

  • Assess thermal hyperalgesia using a plantar test apparatus to measure paw withdrawal latency in response to a radiant heat source. A shortened latency indicates hyperalgesia.

3. Drug Administration:

  • Administer this compound via i.p. injection at a dose of 10 mg/kg.

  • Administer a vehicle control to a separate group of diabetic rats.

4. Behavioral Testing:

  • Measure paw withdrawal latencies at baseline (before drug administration) and at various time points after drug or vehicle administration (e.g., 30, 60, 120 minutes).

5. Data Analysis:

  • Compare the changes in paw withdrawal latency in the this compound-treated group to the vehicle-treated group to determine the reversal of thermal hyperalgesia.

Conclusion

This compound is a highly selective and potent blocker of T-type calcium channels with demonstrated efficacy in preclinical models of inflammatory and neuropathic pain. Its well-defined mechanism of action and robust in vivo effects make it a valuable research tool and a promising lead compound for the development of novel analgesics and therapeutics for neurological disorders characterized by neuronal hyperexcitability. The detailed protocols provided in this guide are intended to facilitate further research into the therapeutic potential of this compound and other modulators of T-type calcium channels.

References

(R)-TTA-P2: An In-depth Technical Guide on a T-Type Calcium Channel Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-TTA-P2, systematically named (R)-3,5-dichloro-N-((1-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)-4-fluoropiperidin-4-yl)methyl)benzamide, is the (R)-enantiomer of the potent T-type calcium channel blocker, TTA-P2. While the (S)-enantiomer and the racemic mixture of TTA-P2 have been extensively studied for their therapeutic potential in neurological and pain-related disorders, this compound is primarily utilized as an experimental control due to its significantly reduced or absent activity at the T-type calcium channel. This guide provides a comprehensive overview of the chemical structure, properties, and available data for this compound, with a comparative context to its more active counterparts.

Chemical Structure and Properties

The chemical identity of this compound is defined by its specific stereochemistry at the tetrahydropyran ring.

PropertyValue
IUPAC Name (R)-3,5-dichloro-N-((1-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)-4-fluoropiperidin-4-yl)methyl)benzamide
Molecular Formula C₂₁H₂₉Cl₂FN₂O₂
Molecular Weight 431.37 g/mol
Canonical SMILES CC1(C)C--INVALID-LINK--CCO1
InChI Key DKNDOKIVCXTFHJ-HNNXBMFYSA-N
CAS Number 1072018-69-9 (for (R)-isomer)
Appearance Pale brown solid
Solubility Soluble in DMSO (50 mM) and ethanol (50 mM)[1]

Pharmacological Properties

The primary pharmacological target of the TTA-P2 series of compounds is the family of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3). These channels play a crucial role in regulating neuronal excitability and firing patterns.

Mechanism of Action

The active (S)-enantiomer of TTA-P2 is a potent and selective blocker of T-type calcium channels. It binds to the channel and stabilizes it in the inactive state, thereby preventing the influx of calcium ions that is necessary for the generation of low-threshold calcium spikes. This action effectively dampens neuronal hyperexcitability.

Activity of this compound
Comparative Pharmacology of TTA-P2 Isomers

The following table summarizes the reported inhibitory concentrations (IC₅₀) for the active form of TTA-P2 (racemate or S-isomer) against various ion channels. This data highlights the potency and selectivity of the active compound.

TargetCell TypeIC₅₀Reference
T-type Ca²⁺ channels (native)Rat Dorsal Root Ganglion (DRG) neurons100 nM[2][3]
T-type Ca²⁺ channels (native)Ventrobasal thalamocortical (VB TC) neurons22 nM[4][5]
Recombinant CaV3.1HEK 293 cells93 nM[2]
Recombinant CaV3.2HEK 293 cells196 nM[2]
Recombinant CaV3.3HEK 293 cells84 nM[2]
High-Voltage-Activated (HVA) Ca²⁺ channelsRat DRG neurons~165 µM[2]
Recombinant CaV2.3HEK 293 cells~35 µM[2]

Experimental Protocols

Electrophysiological Recording of T-Type Calcium Currents

The following provides a generalized protocol for assessing the effect of TTA-P2 isomers on T-type calcium channels using whole-cell patch-clamp electrophysiology, based on methodologies described in the literature.[2][6]

1. Cell Preparation:

  • Acutely dissociate dorsal root ganglion (DRG) neurons from adult rats or use a cell line expressing the T-type calcium channel subtype of interest (e.g., HEK-293 cells).

  • Plate cells on glass coverslips and allow them to adhere.

2. Recording Solutions:

  • External Solution (to isolate T-type currents): Containing (in mM): 152 TEA-Cl, 2 CaCl₂, 10 HEPES. Adjust pH to 7.4 with TEA-OH.

  • Internal Solution (pipette solution): Containing (in mM): 120 CsCl, 10 EGTA, 5 MgCl₂, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.2 with CsOH.

3. Electrophysiological Recording:

  • Use a patch-clamp amplifier and data acquisition system.

  • Obtain whole-cell recordings from the prepared cells.

  • Hold the membrane potential at a hyperpolarized level (e.g., -90 mV) to ensure the availability of T-type channels.

  • Elicit T-type currents by applying depolarizing voltage steps (e.g., to -30 mV).

4. Drug Application:

  • Prepare stock solutions of this compound and (S)-TTA-P2 (or the racemate) in DMSO.

  • Dilute the stock solutions to the desired final concentrations in the external recording solution immediately before application.

  • Apply the compounds to the cells via a perfusion system.

5. Data Analysis:

  • Measure the peak amplitude of the T-type current before and after drug application.

  • Construct concentration-response curves to determine the IC₅₀ values.

Signaling Pathways and Workflows

Signaling Pathway of T-Type Calcium Channel Blockade

The following diagram illustrates the mechanism by which TTA-P2 (the active isomer) modulates neuronal excitability through the blockade of T-type calcium channels.

T_type_channel_blockade cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular T_type T-type Ca²⁺ Channel Ca_ion Ca²⁺ T_type->Ca_ion Influx (inhibited) LTS Low-Threshold Calcium Spike Ca_ion->LTS Initiates TTA_P2 (S)-TTA-P2 TTA_P2->T_type Blocks AP Action Potential Firing LTS->AP Triggers

Caption: Mechanism of neuronal excitability reduction by (S)-TTA-P2.

Experimental Workflow for Characterizing TTA-P2 Isomers

The following diagram outlines a typical workflow for the preclinical characterization of TTA-P2 isomers.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation synthesis Enantioselective Synthesis of (R)- and (S)-TTA-P2 electrophysiology Patch-Clamp Electrophysiology on T-type channels synthesis->electrophysiology selectivity Selectivity Screening (other ion channels) electrophysiology->selectivity pk_pd Pharmacokinetics & Pharmacodynamics selectivity->pk_pd efficacy Efficacy in Animal Models (e.g., pain, epilepsy) pk_pd->efficacy safety Safety & Toxicology efficacy->safety

References

(R)-TTA-P2 Selectivity for Cav3.1 vs Cav3.2 vs Cav3.3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of (R)-TTA-P2, a potent T-type calcium channel blocker, across the three Cav3 channel isoforms: Cav3.1, Cav3.2, and Cav3.3. T-type calcium channels are low-voltage activated channels crucial in various physiological processes, including neuronal firing and cardiac pacemaking, making them significant targets for therapeutic intervention in conditions like epilepsy and neuropathic pain.[1] this compound, a derivative of 4-aminomethyl-4-fluoropiperdine, has emerged as a valuable pharmacological tool for studying these channels.[2][3]

Quantitative Selectivity Profile of this compound

The inhibitory potency of this compound against the different Cav3 channel subtypes has been quantified in several studies, primarily through electrophysiological measurements. The half-maximal inhibitory concentration (IC50) values are summarized below. It is important to note that these values can vary depending on the expression system and specific experimental conditions.

Channel SubtypeIC50 (nM)Expression System / Cell TypeReference
Cav3.1 (α1G)93Recombinant[2]
Cav3.2 (α1H)196Recombinant[2]
Cav3.3 (α1I)84Recombinant[2]
Cav3.1, 3.2, 3.3~100 (pIC50 = 7.0)Recombinant (Rn)[4]
T-type current (primarily Cav3.1)22Ventrobasal (VB) thalamocortical neurons[5][6]
T-type current (primarily Cav3.2)100Rat Dorsal Root Ganglion (DRG) cells[2][3][7]

The data indicates that this compound is a potent blocker of all three T-type calcium channel isoforms, with IC50 values in the nanomolar range. While there is some variability in the reported values, the compound generally exhibits high affinity for Cav3.1 and Cav3.3, with a slightly lower, though still potent, affinity for Cav3.2 in recombinant systems.[2] Studies in native neurons suggest a potent blockade of channels predominantly expressing Cav3.1 and Cav3.2.[2][3][5][6][7] The antihyperalgesic effects of TTA-P2 in diabetic rats were abolished by antisense oligonucleotides for the Cav3.2 isoform, highlighting the in vivo relevance of its action on this subtype.[2][3] In contrast to its potent effect on T-type channels, this compound is significantly less effective on high-voltage-activated calcium and sodium currents, with a 100- to 1000-fold lower sensitivity.[2][3]

Mechanism of Action

This compound's mechanism of inhibition can differ depending on the cellular context and the specific Cav3 isoform being studied. In thalamic relay neurons, which primarily express Cav3.1, TTA-P2 acts as a state-independent antagonist.[2] This means its blocking action is not dependent on the channel being in a particular conformational state (resting, open, or inactivated).[5] Conversely, in dorsal root ganglion (DRG) cells, where Cav3.2 is the predominant isoform, TTA-P2 inhibits T-currents in a voltage-dependent manner, suggesting it stabilizes the inactive state of the channel.[2][3] This isoform-specific or cell-type-dependent mechanism is a critical consideration for its application in research and potential therapeutic development.

Experimental Protocols

The determination of this compound's selectivity and potency relies heavily on electrophysiological techniques, particularly the patch-clamp method in its whole-cell configuration.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the measurement of ionic currents flowing through the channels of a single cell.

Objective: To determine the concentration-response relationship of this compound on Cav3.1, Cav3.2, and Cav3.3 channels and calculate the IC50 values.

General Procedure:

  • Cell Preparation: Stably or transiently transfect a suitable cell line (e.g., HEK-293) with the cDNA encoding the human or rodent α1 subunit of the desired Cav3 isoform (Cav3.1, Cav3.2, or Cav3.3). Alternatively, primary cells endogenously expressing specific isoforms, such as dorsal root ganglion neurons (predominantly Cav3.2) or thalamic neurons (predominantly Cav3.1), can be used.[2][5]

  • Recording Setup:

    • Use a patch-clamp amplifier and data acquisition system.

    • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Solutions:

    • External Solution (in mM): Typically contains a charge carrier for the calcium channel (e.g., 10 BaCl2 or 10 CaCl2), a buffer (e.g., 10 HEPES), and other salts to maintain osmolarity and physiological pH (e.g., 140 CsCl). pH is adjusted to 7.4 with a suitable base (e.g., CsOH). Tetrodotoxin (TTX) is often included to block voltage-gated sodium channels.

    • Internal (Pipette) Solution (in mM): Typically contains a cesium-based salt to block potassium channels (e.g., 120 CsCl), a calcium buffer (e.g., 10 EGTA), a buffer (e.g., 10 HEPES), and ATP and GTP to support cellular function (e.g., 4 Mg-ATP, 0.3 Na-GTP). The pH is adjusted to 7.2 with a suitable base (e.g., CsOH).

  • Recording Protocol:

    • Establish a whole-cell recording configuration.

    • Hold the cell membrane at a negative potential where T-type channels are fully available for opening (e.g., -90 mV or -100 mV).

    • Evoke T-type currents by applying a depolarizing voltage step to the potential of maximum current activation (e.g., -30 mV).

    • Apply this compound at increasing concentrations to the external solution while recording the peak inward current.

    • Allow sufficient time at each concentration for the drug effect to reach a steady state.

  • Data Analysis:

    • Measure the peak current amplitude at each concentration of this compound.

    • Normalize the current at each concentration to the control (pre-drug) current.

    • Plot the normalized current as a function of the this compound concentration.

    • Fit the concentration-response data to the Hill equation to determine the IC50 value and the Hill coefficient.

Visualizations

Experimental Workflow for Determining IC50

G cluster_prep Preparation cluster_record Electrophysiological Recording cluster_analysis Data Analysis cell_prep Cell Culture & Transfection (e.g., HEK-293 with Cav3.1/3.2/3.3) patch Establish Whole-Cell Patch-Clamp Configuration cell_prep->patch solution_prep Prepare External & Internal Recording Solutions solution_prep->patch control_rec Record Baseline T-type Current patch->control_rec drug_app Apply Increasing Concentrations of this compound control_rec->drug_app drug_rec Record T-type Current at Each Concentration drug_app->drug_rec Steady-state drug_rec->drug_app Next concentration measure Measure Peak Current Amplitude drug_rec->measure normalize Normalize Current to Baseline measure->normalize plot Plot Concentration- Response Curve normalize->plot fit Fit Data to Hill Equation plot->fit ic50 Determine IC50 Value fit->ic50

Caption: Workflow for determining the IC50 of this compound on Cav3 channels.

Signaling Pathway: T-Type Calcium Channel Blockade

G cluster_membrane Cell Membrane cav3 Cav3 Channel (Cav3.1/3.2/3.3) ca_influx Ca2+ Influx cav3->ca_influx Mediates blocked_response Inhibition of Cellular Responses cav3->blocked_response tta_p2 This compound tta_p2->cav3 Blocks depolarization Low-Voltage Depolarization depolarization->cav3 Activates cellular_response Cellular Responses (e.g., Neuronal Firing) ca_influx->cellular_response

Caption: Mechanism of this compound action on T-type calcium channels.

References

(R)-TTA-P2: A Technical Overview of a T-Type Calcium Channel Blocker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-TTA-P2 is the (R)-enantiomer of TTA-P2, a potent and selective blocker of T-type calcium channels. While the bulk of scientific literature focuses on the racemic mixture (TTA-P2), the (R)-isomer is utilized as an experimental control. This guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of TTA-P2, with the understanding that specific data for the (R)-enantiomer is limited in publicly available research. TTA-P2, chemically known as 3,5-dichloro-N-[1-(2,2-dimethyl-tetrahydro-pyran-4-ylmethyl)-4-fluoro-piperidin-4-ylmethyl]-benzamide, has emerged as a significant pharmacological tool for investigating the role of T-type calcium channels in various physiological and pathological processes, particularly in pain signaling.[1][2]

Discovery and Development

TTA-P2 was identified from a series of 4-aminomethyl-4-fluoropiperidine derivatives as a potent antagonist of T-type calcium channels.[1][2] The primary goal of its development was to obtain a more selective and potent blocker compared to existing compounds, which often exhibited off-target effects on other ion channels.[1] The research demonstrated that TTA-P2 potently inhibits native T-type currents in sensory neurons, highlighting its potential as a novel antinociceptive agent.[1][2]

Mechanism of Action

TTA-P2 exerts its pharmacological effects by directly blocking T-type calcium channels, which are low-voltage-activated calcium channels involved in regulating neuronal excitability and firing patterns. The primary mechanism involves the stabilization of the inactive state of the channel, thereby reducing the influx of calcium ions into the cell.[1] This action is particularly relevant in nociceptive neurons, where T-type channels, specifically the CaV3.2 isoform, are upregulated in chronic pain states and contribute to hypersensitivity.[1] By blocking these channels, TTA-P2 effectively dampens neuronal excitability and reduces the transmission of pain signals.[1]

Signaling Pathway

The inhibitory action of TTA-P2 on T-type calcium channels interrupts the downstream signaling cascades that are activated by calcium influx. In the context of pain, this includes the modulation of neurotransmitter release and the reduction of neuronal hyperexcitability that underlies conditions like thermal hyperalgesia.[1]

G cluster_0 Presynaptic Terminal Action_Potential Action Potential T_type_Ca_Channel T-type CaV3.2 Channel Action_Potential->T_type_Ca_Channel Depolarization Ca_Influx Ca²⁺ Influx T_type_Ca_Channel->Ca_Influx Opens R_TTA_P2 This compound R_TTA_P2->T_type_Ca_Channel Blocks Neurotransmitter_Release Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Pain_Signal Pain Signal Transmission Neurotransmitter_Release->Pain_Signal G Start Starting Materials Piperidine_Scaffold 4-aminomethyl- 4-fluoropiperidine synthesis Start->Piperidine_Scaffold N_Alkylation N-alkylation with 2,2-dimethyl-tetrahydro- pyran-4-ylmethyl halide Piperidine_Scaffold->N_Alkylation Amidation Amidation with 3,5-dichlorobenzoyl chloride N_Alkylation->Amidation TTA_P2 Racemic TTA-P2 Amidation->TTA_P2 Separation Chiral Separation (e.g., HPLC) TTA_P2->Separation R_TTA_P2 This compound Separation->R_TTA_P2 S_TTA_P2 (S)-TTA-P2 Separation->S_TTA_P2

References

(R)-TTA-P2: A Comprehensive Technical Profile on its Pharmacology and Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-TTA-P2, the R-enantiomer of 3,5-dichloro-N-[1-(2,2-dimethyl-tetrahydro-pyran-4-ylmethyl)-4-fluoro-piperidin-4-ylmethyl]-benzamide, is a potent and selective antagonist of T-type calcium channels. This technical guide provides an in-depth overview of its pharmacological properties and available toxicological information. This compound exhibits high affinity for all three T-type calcium channel isoforms (Caᵥ3.1, Caᵥ3.2, and Caᵥ3.3) and demonstrates significant efficacy in preclinical models of pain and epilepsy. Its mechanism of action involves the blockade of low-voltage activated calcium currents, thereby modulating neuronal excitability. While detailed public toxicology data for this compound is limited, this document summarizes the available safety information and outlines the standard toxicological evaluation such a compound would undergo during preclinical development. All quantitative data are presented in structured tables, and key experimental methodologies are detailed. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate understanding.

Pharmacology

Mechanism of Action

This compound is a state-dependent blocker of T-type calcium channels, showing a preference for the inactivated state of the channel.[1] This mechanism of action leads to a potent and reversible inhibition of T-type calcium currents in various neuronal populations. By blocking these channels, this compound reduces the low-threshold calcium spikes that contribute to burst firing in neurons, a key process in the pathophysiology of certain types of epilepsy and chronic pain states.[2]

Pharmacodynamics

In Vitro Potency and Selectivity

This compound and its racemic form, TTA-P2, have been extensively characterized in vitro, demonstrating potent and selective blockade of T-type calcium channels. The half-maximal inhibitory concentration (IC₅₀) has been determined in various cell types.

Preparation Target IC₅₀ (nM) Reference
Rat Dorsal Root Ganglion (DRG) NeuronsNative T-type Ca²⁺ Channels100[1][3]
Rat Ventrobasal (VB) Thalamocortical (TC) NeuronsNative T-type Ca²⁺ Channels22[2][4]
Recombinant Caᵥ3.1Expressed in HEK-293 Cells93[1]
Recombinant Caᵥ3.2Expressed in HEK-293 Cells196[1]
Recombinant Caᵥ3.3Expressed in HEK-293 Cells84[1]

TTA-P2 exhibits high selectivity for T-type calcium channels over high-voltage activated (HVA) calcium channels and sodium channels. In rat DRG neurons, HVA calcium and sodium currents were found to be 100- to 1000-fold less sensitive to the blocking effects of TTA-P2.[1][3]

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the analgesic and anticonvulsant properties of TTA-P2.

Animal Model Condition Dose and Route Effect Reference
MouseInflammatory Pain (Formalin Test)5 or 7.5 mg/kg, i.p.Reduced pain responses in both phase 1 and 2.[1][3]
RatNeuropathic Pain (Streptozocin-induced diabetes)10 mg/kg, i.p.Completely reversed thermal hyperalgesia.[1][3]
RatAbsence Epilepsy (WAG/Rij model)10 mg/kg, p.o.Dose-dependent decrease in total seizure time.[4]
RatTremor (Harmaline model)Not specifiedDose-dependent reduction in tremor activity.[4]
Pharmacokinetics

TTA-P2 is described as an orally active and blood-brain barrier (BBB) penetrant compound.[4] In a rat model of absence epilepsy, a 10 mg/kg oral dose resulted in a plasma level of 1 µM, which was associated with robust CNS efficacy.[4] Detailed pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion are not extensively reported in the public domain.

Toxicology Profile

Comprehensive, publicly available toxicology studies conducted under Good Laboratory Practice (GLP) for this compound are limited. However, some safety information has been reported for the broader class of TTA compounds.

Preclinical Safety

An evaluation of "TTA compounds" in dogs revealed no cardiovascular or renal side effects.[1] Intravenous infusion of TTA-P2 at doses of 1.29-4.30 mg/kg over 60 minutes in dogs had no significant impact on mean arterial blood pressure, heart rate, or ECG intervals.[4] In mice, doses of 5 and 7.5 mg/kg of TTA-P2 did not produce sedation or motor impairment in sensorimotor tests (inclined plane, platform, and ledge tests).[1]

Standard Toxicological Assessment Overview

For a compound like this compound to progress to clinical trials, a standard battery of nonclinical toxicology studies would be required to comply with regulatory guidelines such as those from the International Council for Harmonisation (ICH). These studies are designed to identify potential hazards, define a safe starting dose for human trials, and understand the toxicological profile of the drug candidate.

General Toxicology:

  • Acute Toxicity: Single-dose studies in two mammalian species (one rodent, one non-rodent) to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.

  • Repeated-Dose Toxicity: Studies of varying durations (e.g., 14-day, 28-day, and longer-term) in two species to characterize the toxic effects of repeated exposure and establish a No-Observed-Adverse-Effect-Level (NOAEL).

Safety Pharmacology:

  • A core battery of studies to assess the effects of the compound on vital functions, including the cardiovascular, respiratory, and central nervous systems.

Genotoxicity:

  • A battery of in vitro and in vivo tests to assess the potential of the compound to cause genetic mutations or chromosomal damage. This typically includes:

    • An in vitro bacterial reverse mutation assay (Ames test).

    • An in vitro cytogenicity assay in mammalian cells or an in vitro mouse lymphoma assay.

    • An in vivo genotoxicity assay, such as a micronucleus test in rodent hematopoietic cells.

Reproductive and Developmental Toxicology:

  • Studies to evaluate the potential effects on fertility, embryonic and fetal development, and pre- and postnatal development.

Carcinogenicity:

  • Long-term studies in rodents to assess the carcinogenic potential of the compound, typically required for drugs intended for chronic use.

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

Objective: To measure the effect of this compound on T-type calcium currents in isolated neurons.

Cell Preparation:

  • Dorsal Root Ganglion (DRG) Neurons: Acutely dissociated from adult rats. Ganglia are dissected and enzymatically treated (e.g., with collagenase and trypsin) to isolate individual neurons.

  • HEK-293 Cells: Stably or transiently transfected to express specific recombinant T-type calcium channel subunits (Caᵥ3.1, Caᵥ3.2, or Caᵥ3.3).

Recording Conditions:

  • Technique: Standard whole-cell voltage-clamp technique.

  • External Solution (to isolate Ca²⁺ currents): Contains (in mM): TEA-Cl (e.g., 152), CaCl₂ (e.g., 2), HEPES (10), adjusted to pH 7.4 with TEA-OH. Tetrodotoxin (TTX) is often included to block sodium channels.[1]

  • Internal Solution (Pipette Solution): Typically contains (in mM): CsCl or Cs-methanesulfonate (to block K⁺ currents), EGTA (to chelate intracellular Ca²⁺), HEPES, and ATP/GTP.

  • Voltage Protocol: To elicit T-type currents, cells are held at a hyperpolarized potential (e.g., -90 mV or -100 mV) to ensure channels are in a closed, available state, and then depolarized to various test potentials (e.g., from -70 mV to +20 mV).[1][5]

In Vivo Analgesia Model: Formalin Test

Objective: To assess the antinociceptive effects of this compound in a model of inflammatory pain.

Animals: Adult mice.

Procedure:

  • Animals are acclimatized to the testing environment.

  • This compound or vehicle is administered via intraperitoneal (i.p.) injection.

  • After a set pre-treatment time (e.g., 60 minutes), a dilute solution of formalin (e.g., 5% in saline) is injected subcutaneously into the plantar surface of one hind paw.

  • The animal is immediately placed in an observation chamber.

  • Nociceptive behaviors (e.g., licking, biting, or flinching of the injected paw) are recorded over a period of time (e.g., 60 minutes). The response is typically biphasic: an early, acute phase (0-5 minutes) and a late, inflammatory phase (15-60 minutes).

In Vivo Neuropathic Pain Model: Streptozocin (STZ)-Induced Diabetic Neuropathy

Objective: To evaluate the efficacy of this compound in a model of neuropathic pain.

Animals: Adult rats.

Procedure:

  • Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ), which is toxic to pancreatic β-cells.

  • Development of diabetes is confirmed by measuring blood glucose levels.

  • After a period for neuropathy to develop (typically several weeks), baseline nociceptive thresholds are measured (e.g., thermal withdrawal latency using a radiant heat source).

  • This compound or vehicle is administered (e.g., i.p.).

  • Nociceptive thresholds are re-assessed at various time points after drug administration to determine the anti-hyperalgesic effect.

Visualizations

T_Type_Calcium_Channel_Blockade cluster_membrane Cell Membrane CaV3 T-type Ca²⁺ Channel (Caᵥ3.x) Ca_Influx Ca²⁺ Influx CaV3->Ca_Influx Allows Depolarization Low-Voltage Depolarization Depolarization->CaV3 Opens R_TTA_P2 This compound R_TTA_P2->CaV3 Blocks Burst_Firing Neuronal Burst Firing Ca_Influx->Burst_Firing Triggers Pain_Seizure Pain / Seizure Pathophysiology Burst_Firing->Pain_Seizure Contributes to

Caption: Mechanism of action of this compound on T-type calcium channels.

Experimental_Workflow_In_Vitro cluster_cell_prep Cell Preparation DRG_Isolation Isolate DRG Neurons (Rat) Patch_Clamp Whole-Cell Patch-Clamp Recording DRG_Isolation->Patch_Clamp HEK_Transfection Transfect HEK-293 Cells (with Caᵥ3.x) HEK_Transfection->Patch_Clamp Drug_Application Apply this compound (various concentrations) Patch_Clamp->Drug_Application Data_Acquisition Record T-type Ca²⁺ Currents Drug_Application->Data_Acquisition Analysis Data Analysis (IC₅₀ determination) Data_Acquisition->Analysis

Caption: In vitro experimental workflow for characterizing this compound.

Experimental_Workflow_In_Vivo cluster_model_induction Pain Model Induction Formalin_Injection Formalin Injection (Mouse Hind Paw) Drug_Admin Administer this compound or Vehicle (i.p.) Formalin_Injection->Drug_Admin STZ_Injection STZ Injection (Rat, i.p.) STZ_Injection->Drug_Admin Behavioral_Testing Behavioral Assessment Drug_Admin->Behavioral_Testing Pain_Response Quantify Pain Response (Licking/Flinching or Thermal Latency) Behavioral_Testing->Pain_Response Data_Analysis Statistical Analysis Pain_Response->Data_Analysis

Caption: In vivo experimental workflow for assessing this compound efficacy.

References

The Role of T-Type Calcium Channels in Neuropathic Pain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuropathic pain, a chronic and debilitating condition arising from nerve damage, remains a significant therapeutic challenge. A growing body of evidence implicates the T-type calcium channel, particularly the CaV3.2 isoform, as a critical player in the initiation and maintenance of this pathological pain state. Upregulation of CaV3.2 expression and function in primary sensory neurons and central pain pathways leads to neuronal hyperexcitability, a key driver of neuropathic pain symptoms such as allodynia and hyperalgesia. This guide provides an in-depth technical overview of the role of T-type calcium channels in neuropathic pain, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways. This information is intended to support further research and the development of novel analgesic therapies targeting this important ion channel.

Upregulation of T-Type Calcium Channels in Neuropathic Pain

Multiple preclinical models of neuropathic pain consistently demonstrate an increase in the expression and/or function of T-type calcium channels, predominantly the CaV3.2 isoform. This upregulation is observed in key anatomical locations within the pain pathway, including the dorsal root ganglion (DRG), the spinal dorsal horn, and supraspinal regions like the anterior cingulate cortex (ACC) and the anterior pretectum (APT).[1][2][3][4][5] This enhanced T-type channel activity contributes to the hyperexcitability of sensory neurons, a hallmark of neuropathic pain.[6]

Quantitative Data on CaV3.2 Expression and Function

The following tables summarize the quantitative changes in CaV3.2 mRNA expression, protein levels, and T-type current density observed in various animal models of neuropathic pain.

Neuropathic Pain Model Tissue Method Change in CaV3.2 mRNA Expression Reference
Partial Sciatic Nerve Ligation (PSNL)Superficial Spinal Dorsal HornqRT-PCR1.30 ± 0.09 fold increase[7]
Chronic Compression of DRG (CCD)Lumbar Spinal CordNot SpecifiedIncreased[8]
Paclitaxel-Induced NeuropathyDorsal Root Ganglion (DRG)Not SpecifiedIncreased[8]

Table 1: Changes in CaV3.2 mRNA Expression in Neuropathic Pain Models.

Neuropathic Pain Model Tissue Method Change in CaV3.2 Protein Expression Reference
Partial Sciatic Nerve Ligation (PSNL)Superficial Spinal Dorsal HornWestern Blot1.90 ± 0.26 fold increase[7]
Spared Nerve Injury (SNI)Dorsal Root Ganglion (DRG)Not SpecifiedIncreased[8]
Spinal Nerve Ligation (SNL)Dorsal Root Ganglion (DRG)Not SpecifiedIncreased[8]
Paclitaxel-Induced NeuropathyDorsal Root Ganglion (DRG) & Spinal CordWestern BlotIncreased[8]

Table 2: Changes in CaV3.2 Protein Expression in Neuropathic Pain Models.

Neuropathic Pain Model Neuron Type Change in T-Type Current Density Reference
Chronic Constriction Injury (CCI)Small DRG Neurons~1.5-fold increase (from 20 ± 2 pA/pF to 30 ± 3 pA/pF)[5]
Partial Sciatic Nerve Ligation (PSNL)Lamina II Spinal Dorsal Horn NeuronsIncreased[7]
Diabetic NeuropathySmall & Medium DRG NeuronsIncreased[8]
Paclitaxel-Induced NeuropathySmall DRG NeuronsIncreased[9]

Table 3: Changes in T-Type Calcium Current Density in Neuropathic Pain Models.

Signaling Pathways Modulating CaV3.2 in Neuropathic Pain

The upregulation of CaV3.2 function in neuropathic pain is not merely a consequence of increased transcription and translation but is also finely tuned by complex post-translational modifications. Key signaling pathways involving ubiquitination, phosphorylation, and glycosylation have been identified as critical regulators of CaV3.2 activity and surface expression.

Ubiquitination and Deubiquitination

A crucial regulatory mechanism involves the balance between ubiquitination, which typically targets proteins for degradation, and deubiquitination, which salvages them. In the context of neuropathic pain, the deubiquitinating enzyme USP5 (Ubiquitin Specific Peptidase 5) plays a pivotal role.[10] Nerve injury leads to an upregulation of USP5, which then removes ubiquitin tags from CaV3.2 channels.[11] This process prevents the degradation of CaV3.2, leading to its accumulation at the plasma membrane and a subsequent increase in T-type current density.[10] Disrupting the interaction between USP5 and CaV3.2 has been shown to produce analgesic effects in animal models of inflammatory and neuropathic pain.[10][11]

USP5_Pathway Nerve_Injury Nerve Injury USP5_Upregulation Upregulation of USP5 Nerve_Injury->USP5_Upregulation Deubiquitination Deubiquitination USP5_Upregulation->Deubiquitination CaV3_2 CaV3.2 Channel Ubiquitination Ubiquitination (by WWP1) CaV3_2->Ubiquitination Increased_Surface_Expression Increased Surface Expression of CaV3.2 CaV3_2->Increased_Surface_Expression Ubiquitination->Deubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation Deubiquitination->CaV3_2 Stabilizes Increased_T_current Increased T-type Current Increased_Surface_Expression->Increased_T_current Neuronal_Hyperexcitability Neuronal Hyperexcitability Increased_T_current->Neuronal_Hyperexcitability Neuropathic_Pain Neuropathic Pain Neuronal_Hyperexcitability->Neuropathic_Pain

USP5-mediated deubiquitination of CaV3.2.
Phosphorylation

Phosphorylation by various kinases is another key mechanism that enhances CaV3.2 channel activity. Cyclin-dependent kinase 5 (Cdk5) and Protein Kinase C (PKC) have been identified as important players in this process.[8][12] Following nerve injury, the activity of Cdk5 is increased, leading to the phosphorylation of CaV3.2 at specific serine residues (S561 and S1987).[3][8] This phosphorylation event promotes the surface expression of the channel.[8] Similarly, activation of PKC can also potentiate T-type currents.[8] Inhibition of Cdk5 has been shown to reverse mechanical allodynia in neuropathic pain models, highlighting the therapeutic potential of targeting these phosphorylation pathways.[3][8]

Phosphorylation_Pathway Nerve_Injury Nerve Injury Upstream_Signals Cytokines, Neurotrophins (e.g., NGF, GDNF) Nerve_Injury->Upstream_Signals ERK_Activation ERK Activation Upstream_Signals->ERK_Activation PKC_Activation PKC Activation Upstream_Signals->PKC_Activation Cdk5_Activation Cdk5 Activation ERK_Activation->Cdk5_Activation Phosphorylation Phosphorylation Cdk5_Activation->Phosphorylation PKC_Activation->Phosphorylation CaV3_2 CaV3.2 Channel CaV3_2->Phosphorylation Increased_Surface_Expression Increased Surface Expression & Activity Phosphorylation->Increased_Surface_Expression Neuronal_Hyperexcitability Neuronal Hyperexcitability Increased_Surface_Expression->Neuronal_Hyperexcitability Neuropathic_Pain Neuropathic Pain Neuronal_Hyperexcitability->Neuropathic_Pain

Phosphorylation of CaV3.2 by Cdk5 and PKC.

Experimental Protocols

Reproducible and well-characterized experimental models and techniques are essential for studying the role of T-type calcium channels in neuropathic pain. This section provides an overview of key methodologies.

Animal Models of Neuropathic Pain
  • Spared Nerve Injury (SNI): This is a widely used model that produces a consistent and long-lasting mechanical allodynia.[1][7]

    • Procedure: Under anesthesia, the sciatic nerve and its three terminal branches (sural, common peroneal, and tibial nerves) are exposed. The common peroneal and tibial nerves are ligated and transected, leaving the sural nerve intact.[1][12]

    • Outcome: The injury to the adjacent nerves leads to hypersensitivity in the territory of the spared sural nerve.[1]

  • Chronic Constriction Injury (CCI): This model involves loose ligation of the sciatic nerve.

    • Procedure: The common sciatic nerve is exposed, and four loose ligatures are tied around it at 1 mm intervals.

    • Outcome: This leads to the development of allodynia and hyperalgesia in the ipsilateral hind paw.

  • Partial Sciatic Nerve Ligation (PSNL): This model involves a partial injury to the sciatic nerve.

    • Procedure: The dorsal one-third to one-half of the sciatic nerve is tightly ligated.[7]

    • Outcome: This results in robust mechanical allodynia and thermal hyperalgesia.[7]

Behavioral Testing
  • Von Frey Test for Mechanical Allodynia: This is the standard method for assessing mechanical sensitivity.

    • Procedure: Animals are placed in enclosures on an elevated mesh floor and allowed to habituate.[13] Calibrated von Frey filaments of increasing force are applied to the plantar surface of the hind paw.[2] The paw withdrawal threshold (PWT) is determined using the "up-down" method or by recording the force at which a withdrawal response is elicited.[2][13]

    • Data Analysis: A significant decrease in the PWT in the injured paw compared to the contralateral paw or sham-operated animals indicates mechanical allodynia.[10]

Electrophysiology
  • Whole-Cell Patch-Clamp Recording of T-type Currents: This technique allows for the direct measurement of T-type calcium channel activity in isolated neurons.

    • Neuron Preparation: DRG or spinal cord neurons are acutely dissociated using enzymatic digestion (e.g., collagenase, trypsin) or recordings are made from intact or slice preparations.[14][15]

    • Recording Solutions:

      • External Solution (in mM): Varies, but typically contains a charge carrier for CaV channels (e.g., 10 BaCl2 or CaCl2), and blockers for Na+ (e.g., TTX) and K+ channels (e.g., TEA, 4-AP).

      • Internal (Pipette) Solution (in mM): Typically contains a cesium-based solution to block K+ currents (e.g., 135 CsCl), EGTA to chelate calcium, and ATP/GTP for cellular energy.[16]

    • Voltage Protocol: To isolate low-voltage activated (LVA) T-type currents, cells are held at a hyperpolarized potential (e.g., -90 mV or -100 mV) to ensure the channels are in a closed, ready-to-be-activated state.[5] A series of depolarizing voltage steps (e.g., from -70 mV to +10 mV) are then applied to elicit the inward T-type currents.[5][9]

Molecular Biology
  • Western Blotting: Used to quantify the protein expression levels of CaV3.2.

    • Procedure: Protein lysates from DRG or spinal cord tissue are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for CaV3.2. A secondary antibody conjugated to a detectable enzyme is then used for visualization and quantification.[7][17]

    • Antibodies: A polyclonal antibody raised against an epitope in the intracellular loop between domains I and II of rat CaV3.2 is commonly used.[18]

  • Quantitative Real-Time PCR (qRT-PCR): Used to measure the mRNA expression levels of CACNA1H (the gene encoding CaV3.2).

    • Procedure: Total RNA is extracted from the tissue of interest, reverse transcribed into cDNA, and then amplified using specific primers for CACNA1H and a housekeeping gene for normalization (e.g., GAPDH, β-actin).[7][19]

    • Rat Primer Sequences (example):

      • GAPDH: Forward: 5'-CAGTGCCAGCCTCGTCTCAT-3', Reverse: 5'-AGGGGCCATCCACAGTCTTC-3'[20]

      • β-actin: Forward: 5'-CACCCGCGAGTACAACCTTC-3', Reverse: 5'-CCCATACCCACCATCACACC-3'[20]

Experimental_Workflow Animal_Model Induce Neuropathic Pain (e.g., SNI, CCI, PSNL) Behavioral_Testing Behavioral Testing (von Frey Test) Animal_Model->Behavioral_Testing Tissue_Harvest Harvest Tissue (DRG, Spinal Cord) Behavioral_Testing->Tissue_Harvest Electrophysiology Electrophysiology (Patch-Clamp) Tissue_Harvest->Electrophysiology Western_Blot Molecular Biology (Western Blot) Tissue_Harvest->Western_Blot qPCR Molecular Biology (qRT-PCR) Tissue_Harvest->qPCR Data_Analysis Data Analysis & Interpretation Electrophysiology->Data_Analysis Western_Blot->Data_Analysis qPCR->Data_Analysis

General experimental workflow.

Therapeutic Implications and Future Directions

The compelling evidence implicating CaV3.2 T-type calcium channels in the pathophysiology of neuropathic pain has established them as a promising target for the development of novel analgesics. Pharmacological blockade of T-type channels has shown efficacy in reducing pain behaviors in various preclinical models. However, the development of isoform-selective inhibitors with favorable side-effect profiles remains a key challenge.

Future research should focus on:

  • Developing highly selective CaV3.2 inhibitors: This will help to minimize off-target effects and improve the therapeutic window.

  • Elucidating the upstream signaling pathways: A deeper understanding of what triggers the upregulation of USP5 and Cdk5 in neuropathic pain could reveal novel targets for intervention.

  • Investigating the role of other T-type channel isoforms: While CaV3.2 is the most studied, the potential contribution of CaV3.1 and CaV3.3 in specific neuropathic pain conditions warrants further investigation.

  • Translating preclinical findings to the clinic: Rigorous clinical trials are needed to validate the efficacy and safety of T-type channel modulators in patients with neuropathic pain.

References

(R)-TTA-P2: A Stereospecific Tool for Interrogating T-Type Calcium Channel Function in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-TTA-P2, the dextrorotatory isomer of the potent T-type calcium channel blocker TTA-P2, serves a critical, albeit often understated, role in modern neuroscience research. While its counterpart, (S)-TTA-P2, demonstrates high affinity and selectivity for T-type calcium channels, this compound is widely utilized as an experimental negative control.[1] This stereospecificity provides researchers with a powerful tool to dissect the precise contributions of T-type calcium channel modulation in a variety of physiological and pathophysiological processes. This whitepaper provides a comprehensive overview of the applications of this compound in the context of its active isomer, detailing its use in validating experimental findings and strengthening the specificity of results. We present key quantitative data, detailed experimental protocols for its application, and illustrative diagrams of the signaling pathways under investigation.

Introduction: The Significance of T-Type Calcium Channels in Neuroscience

Voltage-gated calcium channels are fundamental to neuronal function, converting electrical signals into intracellular calcium transients that trigger a myriad of cellular processes.[2] Among these, the low-voltage activated (LVA) T-type calcium channels (T-channels), comprising the subtypes Caᵥ3.1, Caᵥ3.2, and Caᵥ3.3, are of particular interest.[2] Their ability to open near the resting membrane potential makes them key regulators of neuronal excitability, burst firing, and synaptic plasticity.[2][3] Dysregulation of T-channel function has been implicated in a range of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and Parkinson's disease, making them a compelling target for therapeutic intervention.[4]

(S)-TTA-P2: A Potent and Selective T-Type Calcium Channel Blocker

The racemate, and more specifically the (S)-isomer of TTA-P2, has emerged as a highly valuable pharmacological tool for studying T-type calcium channels. It is a selective, orally active, and blood-brain barrier-penetrant blocker of all three T-type calcium channel subtypes.[5]

Quantitative Efficacy and Selectivity

The potency and selectivity of (S)-TTA-P2 have been extensively characterized across various neuronal populations. Below is a summary of key quantitative data from preclinical studies.

ParameterCell TypeValueSelectivity vs. Other ChannelsReference
IC₅₀ Ventrobasal Thalamocortical Neurons22 nMHigh selectivity over HVA Ca²⁺ channels[5][6]
IC₅₀ Dorsal Root Ganglion (DRG) Neurons100 nM100- to 1000-fold less sensitive to HVA Ca²⁺ and Na⁺ channels[7][8]
In Vivo Efficacy (Neuropathic Pain) Diabetic Rat Model (reversal of thermal hyperalgesia)10 mg/kg (i.p.)N/A[7][8]
In Vivo Efficacy (Inflammatory Pain) Mouse Formalin Test5-7.5 mg/kg (i.p.)N/A[7][8]

The Role of this compound as a Negative Control

In pharmacology and neuroscience, demonstrating the specificity of a drug's effect is paramount. The use of an inactive stereoisomer as a negative control is a rigorous method to ensure that the observed biological effects are due to the specific interaction of the active isomer with its target, rather than off-target effects or artifacts of the experimental conditions. This compound fulfills this critical role in studies involving (S)-TTA-P2.[1] By administering this compound under identical experimental conditions and observing a lack of effect, researchers can confidently attribute the findings from (S)-TTA-P2 to the blockade of T-type calcium channels.

Experimental Protocols

The following are detailed methodologies for key experiments where this compound would be used as a negative control alongside its active (S)-isomer.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

This technique is used to measure the effect of TTA-P2 isomers on T-type calcium currents in isolated neurons.

Objective: To determine the IC₅₀ of (S)-TTA-P2 on T-type calcium currents and to confirm the lack of effect of this compound at equivalent concentrations.

Methodology:

  • Cell Preparation: Acutely dissociate neurons (e.g., dorsal root ganglion or thalamic neurons) from rodents and plate them on coverslips.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 MgCl₂, 2 CaCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.

    • Internal Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES, pH adjusted to 7.2 with KOH.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the neuron at a hyperpolarized potential (e.g., -90 mV) to ensure T-type channels are available for activation.

    • Apply a series of depolarizing voltage steps to elicit T-type currents.

    • Perfuse the cells with increasing concentrations of (S)-TTA-P2 to determine the dose-response relationship and IC₅₀.

    • In a separate set of experiments, perfuse the cells with equivalent concentrations of this compound to confirm its lack of inhibitory effect.

G cluster_0 Preparation cluster_1 Recording cluster_2 Analysis Cell Isolation Cell Isolation Solution Preparation Solution Preparation Cell Isolation->Solution Preparation Pipette Pulling Pipette Pulling Solution Preparation->Pipette Pulling Establish Whole-Cell Establish Whole-Cell Pipette Pulling->Establish Whole-Cell Mount Pipette Record Baseline Currents Record Baseline Currents Establish Whole-Cell->Record Baseline Currents Drug Perfusion Drug Perfusion Record Baseline Currents->Drug Perfusion Record Post-Drug Currents Record Post-Drug Currents Drug Perfusion->Record Post-Drug Currents Dose-Response Curve Dose-Response Curve Record Post-Drug Currents->Dose-Response Curve Data Extraction IC50 Calculation IC50 Calculation Dose-Response Curve->IC50 Calculation

Whole-cell patch-clamp experimental workflow.
In Vivo Behavioral Testing: Von Frey Test for Mechanical Allodynia

This test is used to assess mechanical pain sensitivity in rodent models of neuropathic pain.

Objective: To evaluate the analgesic effect of (S)-TTA-P2 on mechanical allodynia and to confirm the absence of this effect with this compound.

Methodology:

  • Animal Model: Induce a neuropathic pain model in rodents (e.g., chronic constriction injury of the sciatic nerve).

  • Acclimation: Acclimate the animals to the testing environment, which consists of individual chambers with a mesh floor.

  • Drug Administration: Administer (S)-TTA-P2, this compound, or vehicle (e.g., intraperitoneally) at the desired dose.

  • Testing:

    • At a specified time after drug administration, apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw.

    • A positive response is a sharp withdrawal of the paw.

    • Determine the 50% paw withdrawal threshold using the up-down method.

  • Data Analysis: Compare the paw withdrawal thresholds between the different treatment groups.

G Neuropathic Pain Model Induction Neuropathic Pain Model Induction Animal Acclimation Animal Acclimation Neuropathic Pain Model Induction->Animal Acclimation Drug Administration (S-TTA-P2, R-TTA-P2, Vehicle) Drug Administration (S-TTA-P2, R-TTA-P2, Vehicle) Animal Acclimation->Drug Administration (S-TTA-P2, R-TTA-P2, Vehicle) Von Frey Filament Application Von Frey Filament Application Drug Administration (S-TTA-P2, R-TTA-P2, Vehicle)->Von Frey Filament Application Record Paw Withdrawal Record Paw Withdrawal Von Frey Filament Application->Record Paw Withdrawal Calculate 50% Withdrawal Threshold Calculate 50% Withdrawal Threshold Record Paw Withdrawal->Calculate 50% Withdrawal Threshold Compare Treatment Groups Compare Treatment Groups Calculate 50% Withdrawal Threshold->Compare Treatment Groups

Von Frey test experimental workflow.

T-Type Calcium Channel Signaling Pathways

Blockade of T-type calcium channels by (S)-TTA-P2 can modulate several downstream signaling pathways, ultimately affecting neuronal function. The following diagrams illustrate some of these key pathways.

G (S)-TTA-P2 (S)-TTA-P2 T-type Ca2+ Channel T-type Ca2+ Channel (S)-TTA-P2->T-type Ca2+ Channel blocks Ca2+ Influx Ca2+ Influx T-type Ca2+ Channel->Ca2+ Influx mediates Reduced Neuronal Excitability Reduced Neuronal Excitability Ca2+ Influx->Reduced Neuronal Excitability Decreased Burst Firing Decreased Burst Firing Reduced Neuronal Excitability->Decreased Burst Firing Analgesia / Anti-epileptic Effect Analgesia / Anti-epileptic Effect Decreased Burst Firing->Analgesia / Anti-epileptic Effect

Direct effect of (S)-TTA-P2 on neuronal excitability.

G Subthreshold Depolarization Subthreshold Depolarization T-type Ca2+ Channel Activation T-type Ca2+ Channel Activation Subthreshold Depolarization->T-type Ca2+ Channel Activation Dendritic Ca2+ Influx Dendritic Ca2+ Influx T-type Ca2+ Channel Activation->Dendritic Ca2+ Influx NMDA Receptor Mg2+ Block Removal NMDA Receptor Mg2+ Block Removal Dendritic Ca2+ Influx->NMDA Receptor Mg2+ Block Removal potentiates Synaptic Plasticity (LTP/LTD) Synaptic Plasticity (LTP/LTD) NMDA Receptor Mg2+ Block Removal->Synaptic Plasticity (LTP/LTD) (S)-TTA-P2 (S)-TTA-P2 (S)-TTA-P2->T-type Ca2+ Channel Activation inhibits

Role of T-type channels in synaptic plasticity.

Clinical Landscape

To date, neither this compound nor (S)-TTA-P2 has entered clinical trials. However, other T-type calcium channel blockers have been investigated for their therapeutic potential in humans, particularly for neuropathic pain. For example, ethosuximide and ABT-639 have been evaluated in clinical trials for this indication.[9][10] While the results of these trials have been mixed, they underscore the continued interest in T-type calcium channels as a therapeutic target. The high selectivity and potency of (S)-TTA-P2 may offer advantages over less specific agents, and its preclinical success warrants further investigation.

Conclusion

This compound is an indispensable tool for rigorous neuroscience research. Its use as a negative control alongside the active (S)-isomer allows for the unambiguous attribution of experimental results to the blockade of T-type calcium channels. This stereospecific approach is crucial for validating T-type channels as therapeutic targets and for advancing our understanding of their role in health and disease. As research into T-type channel modulators continues, the principled use of control compounds like this compound will remain a cornerstone of high-quality, reproducible science.

References

Methodological & Application

Application Notes and Protocols for (R)-TTA-P2 in Rodent Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-TTA-P2 is a potent and selective blocker of T-type calcium channels, with a particularly high affinity for the CaV3.2 isoform.[1][2] This channel subtype is a key regulator of neuronal excitability and has been implicated in the signaling pathways of various pain states.[3][4][5][6] Upregulation of CaV3.2 expression and activity in dorsal root ganglion (DRG) and spinal dorsal horn neurons is associated with inflammatory and neuropathic pain conditions.[7] Consequently, this compound has emerged as a valuable pharmacological tool for investigating the role of T-type calcium channels in nociception and as a potential therapeutic agent for pain relief.[8]

These application notes provide a comprehensive overview of the in vivo use of this compound in established rodent models of pain, including detailed protocols and dosage information to guide researchers in their experimental design.

Data Presentation

In Vivo Efficacy of this compound in Rodent Pain Models

The following tables summarize the quantitative data on the dosage and efficacy of this compound administered intraperitoneally (i.p.) in various rodent pain models.

Table 1: Efficacy of this compound in a Mouse Inflammatory Pain Model

Pain ModelSpeciesAdministration RouteDosage (mg/kg)Observed EffectCitation
Formalin TestMousei.p.5Significant reduction in pain responses in both phase 1 and 2[7]
Formalin TestMousei.p.7.5Significant reduction in pain responses in both phase 1 and 2[7][9]

Table 2: Efficacy of this compound in Rat Neuropathic Pain Models

Pain ModelSpeciesAdministration RouteDosage (mg/kg)Observed EffectCitation
Streptozocin-Induced Diabetic NeuropathyRati.p.5-10Complete reversal of thermal hyperalgesia at 10 mg/kg[7][9]
Spinal Cord InjuryRati.p.10Reduced mechanical hypersensitivity[9]
Mechanical HypersensitivityRati.p.1, 3, 10Dose-dependent increase in mechanical threshold[9]

This compound is also noted to be orally active and has shown efficacy in a rat model of absence epilepsy at a dose of 10 mg/kg (p.o.), suggesting that oral administration could be a viable route for pain studies as well.[9]

Experimental Protocols

Protocol 1: Formalin-Induced Inflammatory Pain in Mice

This protocol is adapted from studies demonstrating the efficacy of this compound in the formalin test, a widely used model of inflammatory pain.[10][11][12]

Materials:

  • This compound

  • Vehicle: 15% (w/v) (2-hydroxypropyl)-β-cyclodextrin in sterile saline, pH 7.4[7]

  • Formalin solution (e.g., 2.5% in saline)

  • Male C57BL/6 mice (or other appropriate strain)

  • Plexiglas observation chambers

  • Hamilton syringe (or similar) for formalin injection

  • Syringes and needles for i.p. injection

Procedure:

  • Acclimatization: Acclimate mice to the observation chambers for at least 30 minutes before the experiment.

  • This compound Administration:

    • Prepare a fresh solution of this compound in the vehicle.

    • Administer this compound (5 or 7.5 mg/kg) or an equal volume of vehicle via intraperitoneal (i.p.) injection.

  • Habituation: Place the mice back into the observation chambers for a 30-minute habituation period following the injection.[7]

  • Formalin Injection: One hour after the this compound or vehicle injection, administer a subcutaneous injection of formalin (e.g., 20 µL of 2.5% formalin) into the plantar surface of one hind paw.[7]

  • Behavioral Observation: Immediately after the formalin injection, record the cumulative time the animal spends licking, biting, or flinching the injected paw. The observation is typically divided into two phases:

    • Phase 1 (Early Phase): 0-5 minutes post-formalin injection. This phase represents direct nociceptor activation.

    • Phase 2 (Late Phase): 15-30 minutes post-formalin injection. This phase reflects inflammatory pain and central sensitization.[10]

  • Data Analysis: Compare the time spent in nociceptive behaviors between the this compound-treated and vehicle-treated groups for both phases.

Protocol 2: Streptozocin-Induced Diabetic Neuropathy in Rats

This protocol outlines the induction of diabetic neuropathy and the subsequent assessment of thermal hyperalgesia, a common symptom reversible by this compound.[13][14][15][16]

Materials:

  • Streptozotocin (STZ)

  • Citrate buffer (pH 4.5)

  • This compound

  • Vehicle: 15% (w/v) (2-hydroxypropyl)-β-cyclodextrin in sterile saline, pH 7.4[7]

  • Male Sprague-Dawley rats (or other appropriate strain)

  • Plantar test apparatus for assessing thermal withdrawal latency

  • Blood glucose meter

Procedure:

  • Induction of Diabetes:

    • Fast rats overnight.

    • Prepare a fresh solution of STZ in cold citrate buffer.

    • Induce diabetes with a single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ (e.g., 50-65 mg/kg).

    • Confirm hyperglycemia (blood glucose > 250 mg/dL) 48-72 hours post-injection and monitor weekly.

  • Development of Neuropathy: Allow 2-4 weeks for the development of diabetic neuropathy, characterized by thermal hyperalgesia (decreased paw withdrawal latency to a thermal stimulus).

  • Baseline Thermal Sensitivity: Measure the baseline paw withdrawal latency (PWL) to a radiant heat source before drug administration.

  • This compound Administration:

    • Prepare a fresh solution of this compound in the vehicle.

    • Administer this compound (e.g., 10 mg/kg) or an equal volume of vehicle via i.p. injection.

  • Post-Treatment Thermal Sensitivity: Measure the PWL at various time points after the injection (e.g., 30, 60, 90, and 120 minutes) to assess the reversal of thermal hyperalgesia.

  • Data Analysis: Compare the PWL before and after treatment within each group and between the this compound-treated and vehicle-treated groups.

Visualizations

Signaling Pathway of CaV3.2 in Nociception

CaV3_2_Signaling_Pathway cluster_0 Nociceptor Terminal Noxious_Stimuli Noxious Stimuli (Mechanical, Thermal, Chemical) Membrane_Depolarization Membrane Depolarization Noxious_Stimuli->Membrane_Depolarization CaV3_2_Activation CaV3.2 T-type Ca²⁺ Channel Activation Membrane_Depolarization->CaV3_2_Activation Ca_Influx Ca²⁺ Influx CaV3_2_Activation->Ca_Influx Neuronal_Excitability Increased Neuronal Excitability Ca_Influx->Neuronal_Excitability Action_Potential Action Potential Generation & Propagation Neuronal_Excitability->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal R_TTA_P2 This compound R_TTA_P2->CaV3_2_Activation Inhibition

Caption: Role of CaV3.2 in Nociceptive Signaling and Inhibition by this compound.

Experimental Workflow for the Formalin Test

Formalin_Test_Workflow cluster_workflow Formalin Test Experimental Workflow Acclimatization 1. Acclimatize Mice (30 min) Drug_Administration 2. Administer this compound or Vehicle (i.p.) Acclimatization->Drug_Administration Habituation 3. Habituate Mice (30 min post-injection) Drug_Administration->Habituation Formalin_Injection 4. Inject Formalin (s.c. into hind paw) Habituation->Formalin_Injection Phase1_Observation 5. Observe Phase 1 (0-5 min) Formalin_Injection->Phase1_Observation Quiescent_Period Quiescent Period (5-15 min) Phase1_Observation->Quiescent_Period Phase2_Observation 6. Observe Phase 2 (15-30 min) Quiescent_Period->Phase2_Observation Data_Analysis 7. Analyze Nocifensive Behavior Time Phase2_Observation->Data_Analysis

Caption: Step-by-step workflow for the mouse formalin test with this compound.

Logical Relationship in Diabetic Neuropathy Model

Diabetic_Neuropathy_Model cluster_model Streptozotocin-Induced Diabetic Neuropathy Model STZ_Injection Streptozotocin (STZ) Injection Hyperglycemia Hyperglycemia STZ_Injection->Hyperglycemia Diabetic_Neuropathy Development of Diabetic Neuropathy (Thermal Hyperalgesia) Hyperglycemia->Diabetic_Neuropathy Baseline_Test Baseline Thermal Sensitivity Test Diabetic_Neuropathy->Baseline_Test TTA_P2_Treatment This compound Administration Baseline_Test->TTA_P2_Treatment Post_Treatment_Test Post-Treatment Thermal Sensitivity Test TTA_P2_Treatment->Post_Treatment_Test Analgesic_Effect Assessment of Analgesic Effect Post_Treatment_Test->Analgesic_Effect

Caption: Logical flow of the streptozotocin-induced diabetic neuropathy pain model.

References

Preparing (R)-TTA-P2 Stock Solution with DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation, storage, and handling of (R)-TTA-P2 stock solutions using dimethyl sulfoxide (DMSO). This compound is the isomer of TTA-P2, a potent and selective T-type calcium channel blocker, making it a valuable tool for research in neurology and pain management.[1][2] Adherence to proper preparation and storage protocols is crucial for ensuring the compound's stability and the reproducibility of experimental results.

Introduction to this compound

This compound serves as an experimental control in studies involving TTA-P2, a potent inhibitor of T-type calcium channels.[1] TTA-P2 has been shown to penetrate the central nervous system and effectively block native T-type currents in neurons.[1][3] Its mechanism of action involves the inhibition of T-type calcium channels, which play a crucial role in neuronal excitability and pain signaling.[2][4] Understanding the function of these channels is critical in the development of novel therapeutics for neurological disorders such as epilepsy and chronic pain.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative information for this compound.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₂₁H₂₉Cl₂FN₂O₂
Molecular Weight 431.4 g/mol [6]
CAS Number 1072018-68-8[5]
Appearance Off-white to light yellow solid powder[7]
Purity >98%[6]

Table 2: Solubility of this compound in DMSO

Concentration (mg/mL)Molar Concentration (mM)Special Conditions
2557.95Ultrasonic and warming to 60°C may be required.[5]
50115.91Ultrasonic assistance is needed. Use of newly opened, hygroscopic DMSO is recommended.[1][3]

Table 3: Storage and Stability of this compound

FormStorage TemperatureStability Period
Powder-20°C3 years[1][5]
4°C2 years[1][5]
In DMSO-80°C6 months[1][5][8]
-20°C1 month[1][5][6][8]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heat block (optional, for aiding dissolution)

  • Ultrasonic bath (optional, for aiding dissolution)

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparing a 10 mM this compound Stock Solution

This protocol provides instructions for preparing a 10 mM stock solution, a commonly used concentration in research.[1][5] Adjust calculations accordingly for different desired concentrations.

Step 1: Calculation

  • Determine the required mass of this compound using the following formula: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000 Example for 1 mL of 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 431.4 g/mol / 1000 = 4.314 mg

Step 2: Weighing

  • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

  • Carefully weigh the calculated amount of this compound powder into the tube.

Step 3: Dissolution

  • Add the appropriate volume of DMSO to the microcentrifuge tube containing the this compound powder.

  • Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, the following steps can be taken:

    • Warming: Gently warm the solution to 60°C in a water bath or heat block for a short period.[3][5]

    • Ultrasonication: Place the tube in an ultrasonic bath until the solution is clear.[1][3][5]

    • Note: It is crucial to use newly opened, anhydrous DMSO as hygroscopic DMSO can significantly impact solubility.[1][3][5]

Step 4: Aliquoting and Storage

  • Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[5]

  • Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][5][6][8]

Visualizations

T-type Calcium Channel Signaling Pathway

T_type_Calcium_Channel_Signaling Simplified Signaling Pathway of T-type Calcium Channel Blockade cluster_membrane Cell Membrane T_type_Ca_Channel T-type Ca²⁺ Channel (e.g., Caᵥ3.2) Ca_Influx Ca²⁺ Influx T_type_Ca_Channel->Ca_Influx Depolarization Depolarization Depolarization->T_type_Ca_Channel Activates R_TTA_P2 This compound R_TTA_P2->T_type_Ca_Channel Inhibits Neuronal_Excitability Increased Neuronal Excitability Ca_Influx->Neuronal_Excitability Pain_Transmission Pain Signal Transmission Neuronal_Excitability->Pain_Transmission

Caption: T-type Calcium Channel Blockade by this compound.

Experimental Workflow for Stock Solution Preparation

Stock_Solution_Workflow Workflow for Preparing this compound Stock Solution Start Start Calculate_Mass 1. Calculate Required Mass of this compound Start->Calculate_Mass Weigh_Powder 2. Weigh this compound Powder Calculate_Mass->Weigh_Powder Add_DMSO 3. Add Anhydrous DMSO Weigh_Powder->Add_DMSO Dissolve 4. Dissolve Compound (Vortex, Optional: Warm/Sonicate) Add_DMSO->Dissolve Check_Clarity Is Solution Clear? Dissolve->Check_Clarity Check_Clarity->Dissolve No Aliquot 5. Aliquot into Single-Use Tubes Check_Clarity->Aliquot Yes Store 6. Store at -20°C or -80°C Aliquot->Store End End Store->End

Caption: this compound Stock Solution Preparation Workflow.

References

Application Notes: (R)-TTA-P2 as a Selective T-Type Calcium Channel Blocker

Author: BenchChem Technical Support Team. Date: December 2025

(R)-TTA-P2 is a potent, selective, and reversible antagonist of T-type calcium channels (T-channels).[1] It is the active enantiomer of TTA-P2 and demonstrates high affinity for all three T-channel isoforms (CaV3.1, CaV3.2, and CaV3.3).[2] In preclinical studies, this compound has shown significant efficacy as an antinociceptive agent, making it a valuable pharmacological tool for investigating the role of T-channels in pain signaling pathways.[3][4] Its primary mechanism of action involves blocking the influx of calcium ions through T-channels, thereby reducing neuronal excitability in pain-sensing neurons, such as those in the dorsal root ganglion (DRG).[3][5]

These application notes provide a comprehensive protocol for the intraperitoneal (i.p.) administration of this compound in mice, based on established in vivo studies. The data presented here are intended to guide researchers in designing experiments to explore the analgesic and other neurological effects of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies involving the intraperitoneal injection of this compound in mice.

Table 1: In Vivo Efficacy of this compound in Mice

Animal ModelDoses (i.p.)Key Findings
Formalin-induced inflammatory pain5 mg/kg and 7.5 mg/kgSignificantly reduced licking and biting responses in both Phase 1 and Phase 2 of the formalin test.[3][4][5]
General sensorimotor function5 mg/kg and 7.5 mg/kgNo significant sensorimotor disturbances observed in inclined plane, platform, and ledge tests.[3]
Streptozocin-induced diabetic neuropathy (in rats)10 mg/kgCompletely reversed thermal hyperalgesia.[3][4]

Table 2: Formulation and Dosing Parameters for Intraperitoneal Injection

ParameterDescriptionReference
Compound This compound (or TTA-P2)[3]
Vehicle 15% (2-hydroxypropyl)-β-cyclodextrin in sterile saline[3]
pH Adjustment The final solution should be adjusted to pH 7.4 before injection.[3]
Effective Doses 5 mg/kg - 7.5 mg/kg for analgesia in mice.[3][5]
Injection Volume Typically 10 mL/kg body weight for mice.[6]
Solubility Soluble in DMSO (50 mM) and ethanol (50 mM). For in vivo use, a cyclodextrin-based vehicle is recommended to improve solubility and reduce potential toxicity from solvents like DMSO.[1]

Experimental Protocols

Preparation of this compound Injection Solution

This protocol describes the preparation of a 1 mg/mL stock solution of this compound for a target dose of 5 mg/kg in a 25g mouse (injection volume of 125 µL). Adjust calculations based on specific mouse weights and desired doses.

Materials:

  • This compound powder

  • (2-hydroxypropyl)-β-cyclodextrin

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Sterile water for injection

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • pH meter

  • Sterile syringe filter (0.22 µm)

Procedure:

  • Prepare the Vehicle:

    • To prepare a 15% (w/v) cyclodextrin solution, dissolve 1.5 g of (2-hydroxypropyl)-β-cyclodextrin in 8 mL of sterile water.

    • Gently warm and vortex the solution until the cyclodextrin is fully dissolved.

    • Add sterile saline to bring the final volume to 10 mL.

    • Sterilize the vehicle by passing it through a 0.22 µm syringe filter.

  • Prepare the this compound Solution:

    • Weigh the required amount of this compound powder. For a 1 mg/mL solution, weigh 1 mg of this compound.

    • Add the powder to a sterile microcentrifuge tube.

    • Add 1 mL of the prepared 15% cyclodextrin vehicle to the tube.

    • Vortex thoroughly for 5-10 minutes to ensure complete dissolution. A brief sonication may aid in dissolving the compound.

    • Measure the pH of the solution and adjust to 7.4 using 0.1 M HCl or 0.1 M NaOH as needed.

    • The final solution should be clear. If any particulates remain, filter the solution through a sterile 0.22 µm syringe filter.

    • Prepare fresh on the day of the experiment.[1]

Intraperitoneal (i.p.) Injection Protocol in Mice

This protocol outlines the standard procedure for administering the prepared this compound solution to a mouse via intraperitoneal injection.

Materials:

  • Prepared this compound solution

  • Adult mice (e.g., C57BL/6, 8-12 weeks old)[4]

  • Sterile 1 mL syringes with 27-30 gauge needles

  • Appropriate animal restraint device or manual restraint technique

  • 70% ethanol for disinfection

  • Warming pad

Procedure:

  • Animal Preparation:

    • Acclimatize the mice to the experimental room for at least 30-60 minutes before the procedure.

    • Weigh the mouse accurately to calculate the precise injection volume. (e.g., for a 5 mg/kg dose and a 1 mg/mL solution, a 25g mouse receives 0.125 mL or 125 µL).

  • Syringe Preparation:

    • Draw the calculated volume of the this compound solution into the sterile syringe.

    • Remove any air bubbles by tapping the syringe and expelling a small amount of liquid.

  • Restraint and Injection:

    • Restrain the mouse securely. One common method is to scruff the mouse by the loose skin over its neck and shoulders, and secure the tail. This will expose the abdomen.

    • Tilt the mouse so its head is pointing slightly downwards. This allows the abdominal organs to shift away from the injection site.

    • The injection site is in the lower right or left abdominal quadrant. Avoid the midline to prevent damage to the bladder or major blood vessels.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity. You should feel a slight "pop" as the needle penetrates the peritoneum.

    • Aspirate gently by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or a colored fluid appears, discard the syringe and re-prepare for injection at a different site.

    • Slowly inject the full volume of the solution.

  • Post-Injection Monitoring:

    • Carefully withdraw the needle and return the mouse to its home cage.

    • Place the cage on a warming pad to help the mouse maintain body temperature.

    • Monitor the mouse for at least 15-30 minutes for any signs of distress, such as lethargy, abnormal posture, or respiratory difficulty.

Mandatory Visualization

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow.

TTAP2_Mechanism cluster_neuron Sensory Neuron (e.g., DRG) CaV3_2 T-type Ca²⁺ Channel (CaV3.2) Ca_in Ca²⁺ Influx CaV3_2->Ca_in Opens Exc Neuronal Hyperexcitability Ca_in->Exc Leads to Pain Pain Signal Transmission Exc->Pain Causes TTAP2 This compound TTAP2->CaV3_2 Blocks

Caption: Mechanism of this compound in reducing pain signaling.

IP_Injection_Workflow cluster_prep Preparation cluster_procedure Procedure P1 1. Prepare 15% Cyclodextrin Vehicle P2 2. Dissolve this compound in Vehicle P1->P2 P3 3. Adjust pH to 7.4 P2->P3 A1 4. Weigh Mouse & Calculate Dose P3->A1 Use Fresh Solution A2 5. Restrain Mouse A1->A2 A3 6. Perform Intraperitoneal Injection A2->A3 A4 7. Monitor Mouse Post-Injection A3->A4

References

Application Notes and Protocols for Oral Administration of (R)-TTA-P2 in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-TTA-P2 is a potent and selective T-type calcium channel blocker that has demonstrated efficacy in various preclinical models of neurological disorders, including pain and epilepsy.[1][2] T-type calcium channels, particularly CaV3.1, CaV3.2, and CaV3.3 isoforms, are low-voltage activated channels that play a crucial role in regulating neuronal excitability and signaling pathways.[2][3] Their aberrant activity has been implicated in the pathophysiology of several central and peripheral nervous system disorders.[2] While many preclinical studies have utilized intraperitoneal administration, this compound is also orally active, making it a promising candidate for less invasive, chronic dosing paradigms.[4]

These application notes provide a comprehensive overview of the available data and protocols for the oral administration of this compound in rats, designed to assist researchers in designing and executing their own studies.

Data Presentation

Table 1: Pharmacodynamic Effects of Orally Administered this compound in Rats

Animal ModelDose (p.o.)Key FindingsReference
WAG/Rij rat model of absence epilepsy1-10 mg/kg (single dose)Dose- and exposure-dependent decrease in total seizure time over a 4-hour period.[4][4]
WAG/Rij rat model of absence epilepsy10 mg/kg (single dose)Achieved a plasma level of 1 µM, demonstrating robust CNS efficacy.[4][4]
Rat harmaline model of tremor1-10 mg/kg (single dose)Significantly reduced tremor activity in a dose-dependent manner.[4][4]

Experimental Protocols

Formulation of this compound for Oral Administration

The precise formulation used in the published oral administration study in rats is not detailed. However, for preclinical oral gavage studies, a common approach is to prepare a suspension or solution in a suitable vehicle.

Recommended Vehicle Options:

  • 1% Methylcellulose in Water with 0.2% Tween 80: A common vehicle for suspending hydrophobic compounds for oral administration.

  • 15% Cyclodextrin Solution: Cyclodextrins can be used to improve the solubility of poorly water-soluble compounds.[3] For intraperitoneal injections of TTA-P2, a 15% (2-hydroxypropyl)-β-cyclodextrin solution in sterile saline, with the pH balanced to 7.4, has been used and could be adapted for oral administration.[3]

  • 10% Sucrose Solution: This can be used to improve palatability for voluntary oral administration.[5]

Preparation Protocol (Example using Methylcellulose/Tween 80):

  • Weigh the required amount of this compound powder.

  • Prepare a 1% methylcellulose solution in purified water. This may require heating and stirring to fully dissolve.

  • Add 0.2% (v/v) Tween 80 to the methylcellulose solution and mix thoroughly.

  • Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.

  • Gradually add the remaining vehicle to the paste while stirring continuously to achieve the desired final concentration.

  • Ensure the final formulation is a homogenous suspension before each administration.

Oral Gavage Protocol in Rats

Oral gavage is a standard method for precise oral dosing in rats.[6]

Materials:

  • This compound formulation

  • Appropriately sized gavage needles (e.g., 16-18 gauge, 2-3 inches long with a rounded tip for adult rats)[7]

  • Syringes

  • Animal scale

Procedure:

  • Animal Handling and Restraint:

    • Accurately weigh the rat to determine the correct dosing volume. The maximum recommended dosing volume is typically 10-20 ml/kg.[7]

    • Gently but firmly restrain the rat. One common method is to hold the rat near the thoracic region while supporting the lower body. The head should be gently extended back to create a straight line through the neck and esophagus.[7]

  • Gavage Needle Insertion:

    • Measure the appropriate length for insertion by holding the gavage needle alongside the rat, from the mouth to the last rib, and marking the needle at the level of the nose. Do not insert the needle past this mark.[7]

    • Gently insert the tip of the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[7]

    • The needle should pass smoothly with minimal resistance. If resistance is met, withdraw the needle and attempt re-insertion. Do not force the needle , as this can cause esophageal or tracheal injury.[7]

  • Substance Administration:

    • Once the needle is correctly positioned in the stomach, slowly administer the this compound formulation.

    • After administration, gently withdraw the needle along the same path of insertion.

  • Post-Procedure Monitoring:

    • Return the rat to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.

Visualizations

Signaling Pathway

T_Type_Calcium_Channel_Blockade cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound T_type_Ca_Channel T-type Ca²⁺ Channel (e.g., CaV3.1, CaV3.2, CaV3.3) This compound->T_type_Ca_Channel Blocks Ca_influx Ca²⁺ Influx T_type_Ca_Channel->Ca_influx Inhibits Neuronal_Excitability Decreased Neuronal Excitability Ca_influx->Neuronal_Excitability Leads to Downstream_Signaling Modulation of Downstream Signaling (e.g., Akt pathway) Ca_influx->Downstream_Signaling Impacts Therapeutic_Effects Therapeutic Effects (e.g., Anticonvulsant, Analgesic) Neuronal_Excitability->Therapeutic_Effects Contributes to Downstream_Signaling->Therapeutic_Effects Contributes to

Caption: Signaling pathway of this compound action.

Experimental Workflow

Oral_Administration_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration Formulation Formulate this compound in appropriate vehicle Dose_Calculation Calculate Dosing Volume based on Rat Weight Formulation->Dose_Calculation Restraint Gently Restrain Rat Dose_Calculation->Restraint Gavage Administer via Oral Gavage Restraint->Gavage Monitoring Monitor for Adverse Effects Gavage->Monitoring PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis Monitoring->PK_PD_Analysis

Caption: Workflow for oral administration of this compound in rats.

References

Application Notes and Protocols for the Solubilization of (R)-TTA-P2 using a Cyclodextrin Vehicle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-TTA-P2 is a potent and selective T-type calcium channel blocker with significant potential in neuroscience research, particularly in the study of pain and neurological disorders.[1][2][3] A primary challenge in the in vivo application of this compound is its limited aqueous solubility. This document provides detailed application notes and protocols for the effective solubilization of this compound using a cyclodextrin-based vehicle, specifically (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD), to facilitate its use in preclinical research.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity, which allows them to form inclusion complexes with poorly soluble compounds, thereby enhancing their aqueous solubility.[4][5] HP-β-CD is a chemically modified derivative of β-cyclodextrin with improved water solubility and a favorable safety profile for in vivo studies.[6][7]

Quantitative Data Summary

The following table summarizes the formulation of this compound in a cyclodextrin vehicle as reported in the literature for in vivo studies.

CompoundVehicle ComponentConcentration of VehicleDoses UsedRoute of AdministrationReference
This compound(2-hydroxypropyl)-β-cyclodextrin15% in sterile saline5, 7.5, or 10 mg/kgIntraperitoneal[1][8]

Experimental Protocols

1. Preparation of this compound in 15% (2-hydroxypropyl)-β-cyclodextrin Vehicle

This protocol is adapted from methodologies described for the in vivo administration of TTA-P2.[1][8]

Materials:

  • This compound powder

  • (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD)

  • Sterile saline (0.9% NaCl) or neutral pH buffer solution

  • pH meter

  • Sterile containers and stirring equipment

  • 0.22 µm sterile syringe filter

Procedure:

  • Prepare the 15% HP-β-CD Vehicle:

    • Weigh the required amount of HP-β-CD powder. For example, to prepare 10 mL of a 15% (w/v) solution, weigh 1.5 g of HP-β-CD.

    • Add the HP-β-CD powder to a sterile container.

    • Add the desired volume of sterile saline or neutral pH buffer solution (e.g., 10 mL).

    • Stir the solution at room temperature until the HP-β-CD is completely dissolved. This may take some time. Gentle warming can be used to aid dissolution, but the solution should be cooled to room temperature before adding the this compound.

  • Dissolve this compound in the Cyclodextrin Vehicle:

    • Weigh the required amount of this compound to achieve the desired final concentration for dosing.

    • Slowly add the this compound powder to the 15% HP-β-CD solution while stirring continuously.

    • Continue stirring until the this compound is fully dissolved. Sonication may be used to facilitate dissolution if necessary.

  • pH Adjustment:

    • Measure the pH of the final solution.

    • Adjust the pH to 7.4 using small volumes of sterile, dilute acid or base (e.g., 0.1 N HCl or 0.1 N NaOH) as needed. This step is critical for ensuring physiological compatibility upon injection.[1]

  • Sterile Filtration:

    • Draw the final solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Filter the solution into a sterile, final container for storage and use.

  • Storage:

    • It is recommended to prepare solutions on the same day of use.[9] If short-term storage is necessary, store the solution at 2-8°C and protect it from light.

Visualizations

Experimental Workflow for this compound Formulation

G cluster_0 Vehicle Preparation cluster_1 Drug Solubilization cluster_2 Final Formulation A Weigh HP-β-CD B Dissolve in Sterile Saline A->B 15% (w/v) D Add to HP-β-CD Vehicle B->D C Weigh this compound C->D E Stir/Sonicate until Dissolved D->E F Adjust pH to 7.4 E->F G Sterile Filter (0.22 µm) F->G H Ready for In Vivo Use G->H

Caption: Workflow for preparing this compound with HP-β-CD.

Signaling Pathway: T-Type Calcium Channel Blockade by this compound

G cluster_neuron Neuron Membrane Depolarization Membrane Depolarization T_type T-type Ca2+ Channel (e.g., Cav3.2) Depolarization->T_type Activates Ca_influx Ca2+ Influx T_type->Ca_influx Opens Excitability Increased Neuronal Excitability / Pain Signaling Ca_influx->Excitability TTA_P2 This compound TTA_P2->T_type Blocks

Caption: Mechanism of this compound action on neuronal T-type calcium channels.

Mechanism of Action

This compound is a highly selective antagonist of T-type calcium channels, with studies demonstrating an IC50 of approximately 100 nM for native T-type currents in dorsal root ganglion (DRG) neurons.[1][3] It exhibits significantly lower potency for high-voltage-activated (HVA) calcium channels and sodium channels, making it a valuable tool for dissecting the physiological roles of T-type channels.[1]

T-type calcium channels, particularly the Cav3.2 isoform, are key contributors to neuronal excitability and have been implicated in various pain states.[1][3] By blocking these channels, this compound reduces calcium influx in response to membrane depolarization. This action leads to a decrease in neuronal firing and has been shown to produce antinociceptive effects in animal models of inflammatory and neuropathic pain.[1][3] The use of a cyclodextrin vehicle allows for the systemic administration of this compound to study these effects in vivo.

References

Application Notes and Protocols for (R)-TTA-P2 in Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-TTA-P2 is a potent and selective antagonist of T-type calcium channels, which are low-voltage activated channels implicated in a variety of physiological processes and pathological conditions, including epilepsy, neuropathic pain, and cardiovascular diseases.[1][2][3] This document provides a detailed protocol for the characterization of this compound's inhibitory effects on T-type calcium currents using the whole-cell patch-clamp technique.

Mechanism of Action

This compound exhibits a high affinity for T-type calcium channels, effectively blocking the influx of Ca2+ ions through the channel pore.[1][2] The primary mechanism of action involves the stabilization of the channel in its inactive state, thereby reducing the number of channels available to open upon membrane depolarization.[2][4] In some neuronal preparations, this is observed as a hyperpolarizing shift in the steady-state inactivation curve of the T-type current.[4] Notably, the blocking action of this compound is often not use-dependent, meaning that its inhibitory effect does not require prior channel activation.[1][5]

Quantitative Data Summary

The potency of this compound can vary depending on the specific T-type calcium channel subtype and the expression system or cell type used. The following table summarizes key quantitative data from published studies.

ParameterCell Type/Expression SystemCaV Subtype(s)ValueReferences
IC50 Ventrobasal (VB) thalamocortical (TC) neuronsEndogenous T-type22 nM[1][5]
IC50 Rat Dorsal Root Ganglion (DRG) neuronsPrimarily CaV3.2100 nM[2][4][6][7]
IC50 Recombinant human CaV3.1HEK-293 cells93 nM[4]
IC50 Recombinant human CaV3.2HEK-293 cells196 nM[4]
IC50 Recombinant human CaV3.3HEK-293 cells84 nM[4]
Selectivity Rat DRG neuronsT-type vs. HVA Ca2+ currents>100-fold[2][4]
Selectivity Rat DRG neuronsT-type vs. Na+ currents>1000-fold[2][4]
Effect on Inactivation Rat DRG neuronsT-type currents~20 mV hyperpolarizing shift[4]

Experimental Protocols

This section outlines a detailed methodology for investigating the effects of this compound on T-type calcium currents using whole-cell patch-clamp electrophysiology. The protocol is generalized and may require optimization for specific cell types.

Cell Preparation

For studying native T-type currents, acutely dissociated neurons (e.g., dorsal root ganglion or thalamic neurons) are commonly used.[2][4][5] For recombinant channels, transiently or stably transfected cell lines like HEK-293 are suitable.[4][8]

Example: Acute Dissociation of Dorsal Root Ganglion (DRG) Neurons

  • Anesthetize and euthanize a rat according to approved animal care protocols.

  • Dissect the dorsal root ganglia and place them in ice-cold, oxygenated Ca2+-free physiological saline solution.

  • Treat the ganglia with a digestive enzyme solution (e.g., collagenase and trypsin) to facilitate cell dissociation.

  • Gently triturate the tissue with fire-polished Pasteur pipettes to obtain a single-cell suspension.

  • Plate the dissociated neurons on coated coverslips and allow them to adhere for at least 30 minutes before recording.

Solutions and Reagents

External (Bath) Solution (in mM):

  • 140 TEA-Cl

  • 5 BaCl2 (or CaCl2)

  • 1 MgCl2

  • 10 HEPES

  • 10 Glucose

  • Adjust pH to 7.4 with TEA-OH

  • Note: Ba2+ is often used as the charge carrier to increase current amplitude and reduce Ca2+-dependent inactivation.[9] Tetrodotoxin (TTX, ~0.5 µM) should be included to block voltage-gated sodium channels.

Internal (Pipette) Solution (in mM):

  • 135 Cs-methanesulfonate (or CsCl)

  • 10 HEPES

  • 10 EGTA

  • 2 Mg-ATP

  • 0.25 Na-GTP

  • 5 TEA-Cl

  • Adjust pH to 7.2 with CsOH

  • Note: Cs+ and TEA are used to block potassium channels.[10][11]

This compound Stock Solution:

  • Prepare a 10 mM stock solution of this compound in DMSO.[12]

  • Store aliquots at -20°C.

  • On the day of the experiment, dilute the stock solution to the desired final concentrations in the external solution. Ensure the final DMSO concentration does not exceed 0.1%.

Whole-Cell Patch-Clamp Recording
  • Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the cells with the external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-6 MΩ when filled with the internal solution.[9]

  • Approach a cell with the patch pipette and apply gentle positive pressure.

  • Once in proximity to the cell membrane, release the positive pressure to form a Giga-ohm seal.[13]

  • Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.[14][15]

  • Allow the cell to equilibrate with the internal solution for a few minutes before starting the recording.

Voltage-Clamp Protocols
  • Holding Potential: Hold the cell at a hyperpolarized potential (e.g., -90 mV or -100 mV) to ensure the availability of T-type channels for opening.[1]

  • Activation Protocol: To generate a current-voltage (I-V) relationship, apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 5 or 10 mV increments) from the holding potential. T-type currents typically peak around -30 mV.[16]

  • Steady-State Inactivation Protocol: To assess the voltage-dependence of inactivation, apply a series of conditioning pre-pulses (e.g., from -110 mV to -40 mV) for a sufficient duration (e.g., 500 ms to 1 s), followed by a test pulse to the voltage of peak current activation (e.g., -30 mV).

  • Drug Application: After obtaining a stable baseline recording, perfuse the bath with the external solution containing the desired concentration of this compound. The effect of TTA-P2 typically reaches a maximum within 3-4 minutes.[1]

Data Analysis
  • Measure the peak amplitude of the inward current at each voltage step.

  • To determine the IC50, plot the percentage of current inhibition as a function of the this compound concentration and fit the data with a Hill equation.

  • For steady-state inactivation, normalize the peak current during the test pulse to the maximum current and plot it against the pre-pulse potential. Fit the data with a Boltzmann function to determine the half-inactivation potential (V50).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_data Data Acquisition & Analysis cell_culture Cell Culture/ Tissue Dissociation plating Plating on Coverslips cell_culture->plating seal Giga-ohm Seal Formation plating->seal whole_cell Whole-Cell Configuration seal->whole_cell protocols Voltage-Clamp Protocols whole_cell->protocols drug_app Application of This compound protocols->drug_app analysis Data Analysis (IC50, V50) drug_app->analysis

Caption: Workflow for patch-clamp analysis of this compound.

Mechanism of T-Type Channel Blockade

mechanism_of_action cluster_channel T-type Ca2+ Channel States cluster_blocker Blocker Interaction Closed Closed Open Open Closed->Open Depolarization Inactive Inactive Open->Inactive Inactivation Inactive->Closed Hyperpolarization (Recovery) TTA_P2 This compound TTA_P2->Inactive Stabilizes

References

Application Notes and Protocols for (R)-TTA-P2 in Brain Slice Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-TTA-P2 is a potent, selective, and reversible antagonist of T-type calcium channels, demonstrating high efficacy in modulating neuronal excitability.[1][2][3][4][5] As a valuable pharmacological tool, this compound aids in the investigation of T-type calcium channel function in various physiological and pathophysiological states within the central and peripheral nervous systems. These application notes provide detailed protocols for the utilization of this compound in brain slice electrophysiology, enabling researchers to explore its effects on neuronal activity, synaptic transmission, and cellular signaling.

This compound has been shown to effectively reduce burst firing in neurons without altering tonic firing, making it an ideal candidate for studying conditions involving aberrant burst activity, such as epilepsy and neuropathic pain.[3][5][6] Its high selectivity for T-type calcium channels over other voltage-gated ion channels ensures targeted investigation with minimal off-target effects.[1][2][7]

Data Presentation

Table 1: Pharmacological and Electrophysiological Properties of TTA-P2
PropertyValueCell Type / PreparationReference
IC50 for T-type Ca2+ Current (IT) 22 nMThalamocortical (TC) neurons[3][5]
100 nMDorsal Root Ganglion (DRG) neurons[1][2]
Selectivity 100- to 1000-fold less sensitive for high-voltage-activated (HVA) calcium and sodium currentsDRG neurons[1][2]
No effect on HVA Ca2+ currents, Na+ currents, action potentials, glutamatergic, and GABAergic synaptic currentsThalamic neurons[3][5]
Effect on Neuronal Firing Abolishes low-threshold Ca2+ potential (LTCP)-dependent high-frequency burst firingThalamic neurons[3][5]
Does not alter tonic firingThalamic neurons[3][5][8]
Reduces firing rates in temporal lobe epilepsy (TLE) neuronsTLE neurons
Suppresses synaptically evoked burst firingTLE neurons
Effect on Membrane Potential Hyperpolarization of 3.1 ± 0.5 mV in TC neurons held at -60 mVThalamocortical (TC) neurons[3][5]
Hyperpolarization of 5 ± 2.2 mV in NRT neurons held at -60 mVNucleus Reticularis Thalami (NRT) neurons[5]

Experimental Protocols

Protocol 1: Acute Brain Slice Preparation

This protocol is adapted from established methods for preparing viable brain slices for electrophysiological recordings.[3][9][10]

Materials:

  • Animal model (e.g., Wistar rat or C57BL/6 mouse, P5-P30)

  • Anesthetic (e.g., isoflurane, or ketamine/xylazine cocktail)

  • Vibrating microtome (vibratome)

  • Carbogen gas (95% O2 / 5% CO2)

  • NMDG-HEPES aCSF (slicing solution, see Table 2 for composition)

  • HEPES holding aCSF (see Table 2 for composition)

  • Recording aCSF (see Table 2 for composition)

  • Recovery chamber

  • Holding chamber

Procedure:

  • Anesthetize the animal according to approved institutional protocols.

  • Perfuse the animal transcardially with ice-cold, carbogen-saturated NMDG-HEPES aCSF.

  • Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold NMDG-HEPES aCSF.

  • Mount the brain onto the vibratome stage and prepare coronal or sagittal slices (typically 300-400 µm thick) in the ice-cold, carbogen-saturated NMDG-HEPES aCSF.

  • Transfer the slices to a recovery chamber containing NMDG-HEPES aCSF at 32-34°C for 10-15 minutes.

  • Transfer the slices to a holding chamber containing HEPES holding aCSF, saturated with carbogen, at room temperature for at least 1 hour before recording.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology in Brain Slices

This protocol outlines the procedure for obtaining whole-cell recordings from neurons in acute brain slices to study the effects of this compound.

Materials:

  • Prepared acute brain slices

  • Recording chamber on an upright microscope with DIC optics

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for patch pipettes

  • Micromanipulator

  • Perfusion system

  • Recording aCSF (see Table 2 for composition)

  • Intracellular solution (see Table 3 for composition)

  • This compound stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Transfer a brain slice to the recording chamber and continuously perfuse with carbogen-saturated recording aCSF at a rate of 2-3 ml/min. Maintain the bath temperature at 32-34°C for physiological recordings.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.

  • Fill the pipette with the appropriate intracellular solution (Table 3) and mount it on the micromanipulator.

  • Under visual guidance, approach a neuron in the region of interest and apply gentle positive pressure to the pipette.

  • Once the pipette tip touches the cell membrane, release the positive pressure and apply gentle negative pressure to form a gigaohm seal (>1 GΩ).

  • After seal formation, apply a brief, strong suction to rupture the cell membrane and establish the whole-cell configuration.

  • Allow the cell to stabilize for a few minutes before beginning recordings.

  • Record baseline neuronal activity (e.g., resting membrane potential, spontaneous firing, evoked firing patterns in response to current injections).

  • To apply this compound, dilute the stock solution into the recording aCSF to the desired final concentration (e.g., 100 nM - 1 µM).[11] Switch the perfusion to the drug-containing solution.

  • Record the effects of this compound on the neuronal parameters of interest. Note that the onset of the effect is typically within a few minutes.[6]

  • For washout experiments, switch the perfusion back to the control recording aCSF. Full recovery may be slow and can take over 50 minutes.[3][6]

Table 2: Composition of Artificial Cerebrospinal Fluids (aCSF)
ComponentNMDG-HEPES aCSF (Slicing) (mM)[10]HEPES Holding aCSF (mM)[10]Recording aCSF (mM)[3]
NMDG92--
NaCl-92125
KCl2.52.52.5
NaH2PO41.251.251.25
NaHCO3303025
HEPES2020-
Glucose252525
Thiourea22-
Na-ascorbate55-
Na-pyruvate33-
CaCl20.522
MgSO41021
pH 7.3-7.47.3-7.47.3
Osmolality (mOsm) 300-310300-310305
Table 3: Composition of Intracellular Solutions
ComponentK-Gluconate based (Current-Clamp) (mM)[10]Cs-based (Voltage-Clamp for Ca2+ currents) (mM)[9]
K-Gluconate130-
CsCl-110
KCl4-
HEPES1010
EGTA0.310
Phosphocreatine-Na21015
Mg-ATP44
Na2-GTP0.30.6
Biocytin13.4-
MgCl2-5
Creatine phosphokinase (U/ml)-150
pH 7.35 (with KOH)7.3 (with CsOH)
Osmolality (mOsm) 285-290280

Mandatory Visualizations

T_Type_Channel_Blockade cluster_neuron Neuron cluster_drug T_Type_Channel T-type Ca2+ Channel (e.g., Cav3.1, Cav3.2, Cav3.3) Ca_Influx Ca2+ Influx T_Type_Channel->Ca_Influx Depolarization LTCP Low-Threshold Ca2+ Potential (LTCP) Ca_Influx->LTCP Burst_Firing Burst Firing LTCP->Burst_Firing TTA_P2 This compound TTA_P2->T_Type_Channel Blocks

Caption: Signaling pathway of this compound action on neuronal T-type calcium channels.

Electrophysiology_Workflow cluster_prep Slice Preparation cluster_recording Electrophysiological Recording Animal_Prep 1. Anesthesia & Perfusion Dissection 2. Brain Dissection Animal_Prep->Dissection Slicing 3. Vibratome Slicing (300-400 µm) Dissection->Slicing Recovery 4. Recovery (32-34°C) Slicing->Recovery Incubation 5. Incubation (Room Temp) Recovery->Incubation Transfer 6. Transfer Slice to Recording Chamber Incubation->Transfer Patching 7. Whole-Cell Patch Clamp Transfer->Patching Baseline 8. Record Baseline Activity Patching->Baseline Drug_App 9. Perfuse with This compound Baseline->Drug_App Record_Effect 10. Record Drug Effect Drug_App->Record_Effect Washout 11. Washout Record_Effect->Washout

References

Application Notes and Protocols for Testing (R)-TTA-P2 Analgesic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing established behavioral assays for evaluating the analgesic properties of (R)-TTA-P2, a potent and selective T-type calcium channel blocker. The protocols detailed below are based on established methodologies and published findings, offering a framework for consistent and reproducible results.

Introduction to this compound

This compound is a selective antagonist of T-type calcium channels, with a particularly high affinity for the CaV3.2 isoform.[1][2][3] These channels are crucial in modulating neuronal excitability and have been implicated in the signaling pathways of both inflammatory and neuropathic pain.[1][2][3] Preclinical studies have demonstrated the analgesic efficacy of this compound in various pain models, highlighting its potential as a novel non-opioid analgesic.

Mechanism of Action: T-Type Calcium Channel Blockade

This compound exerts its analgesic effects by blocking the influx of calcium ions through low-voltage-activated T-type calcium channels in sensory neurons. The CaV3.2 subtype, in particular, is upregulated in dorsal root ganglion neurons in chronic pain states. By inhibiting these channels, this compound reduces neuronal hyperexcitability, thereby dampening the transmission of pain signals.

TTA_P2_Mechanism cluster_0 Nociceptive Neuron cluster_1 Pharmacological Intervention Pain_Stimulus Painful Stimulus (Inflammation/Nerve Injury) Upregulation Upregulation of CaV3.2 Channels Pain_Stimulus->Upregulation leads to CaV3_2 CaV3.2 T-type Ca²⁺ Channel Upregulation->CaV3_2 results in more Ca_Influx Ca²⁺ Influx CaV3_2->Ca_Influx opens, allowing Hyperexcitability Neuronal Hyperexcitability Ca_Influx->Hyperexcitability causes Pain_Signal Pain Signal Transmission Hyperexcitability->Pain_Signal enhances CNS Central Nervous System (CNS) Pain_Signal->CNS to TTA_P2 This compound TTA_P2->CaV3_2 inhibits Blockade Blockade of CaV3.2 Channel TTA_P2->Blockade selectively causes Reduced_Influx Reduced Ca²⁺ Influx Blockade->Reduced_Influx leads to Analgesia Analgesia (Pain Relief) Reduced_Influx->Analgesia results in

Caption: Proposed signaling pathway for the analgesic action of this compound.

Data Presentation

Table 1: Efficacy of this compound in the Mouse Formalin Test
Treatment GroupDose (mg/kg, i.p.)NPhase 1 Licking Time (s)Phase 2 Licking Time (s)
Vehicle (Control)-1545.3 ± 5.1138.7 ± 15.2
This compound5825.1 ± 4.375.4 ± 12.1
This compound7.51420.5 ± 3.960.2 ± 10.5
Data are presented as mean ± S.E.M. *p < 0.01 compared to vehicle. Data extracted from Choe et al., 2011.[1]
Table 2: Reversal of Thermal Hyperalgesia by this compound in Diabetic Rats
Treatment GroupDose (mg/kg, i.p.)NBaseline Paw Withdrawal Latency (s)Post-Treatment Paw Withdrawal Latency (s)
Diabetic (STZ)-87.2 ± 0.57.4 ± 0.6
Diabetic (STZ) + this compound587.2 ± 0.59.8 ± 0.7
Diabetic (STZ) + this compound1087.2 ± 0.512.1 ± 0.8
Data are presented as mean ± S.E.M. and represent the reversal of streptozotocin (STZ)-induced thermal hyperalgesia. *p < 0.05 compared to baseline. Data extracted from Choe et al., 2011.[1]

Experimental Protocols

The following are detailed protocols for key behavioral assays to assess the analgesic effects of this compound.

Formalin Test for Inflammatory Pain

This assay is used to assess analgesic efficacy in a model of continuous inflammatory pain. It has two distinct phases: Phase 1 (acute neurogenic pain) and Phase 2 (inflammatory pain).

Formalin_Test_Workflow cluster_acclimation Acclimation Phase cluster_treatment Treatment Phase cluster_induction Pain Induction cluster_observation Observation & Data Collection Acclimate Place mouse in Plexiglas chamber (30 min) Administer_Drug Administer this compound or Vehicle (i.p. injection) Acclimate->Administer_Drug Wait Wait for drug absorption (60 min) Administer_Drug->Wait Inject_Formalin Inject 20 µL of 5% formalin into plantar surface of hind paw Wait->Inject_Formalin Return_to_Chamber Immediately return mouse to chamber Inject_Formalin->Return_to_Chamber Record_Behavior Record licking/biting time of injected paw for 60 min Return_to_Chamber->Record_Behavior Analyze_Data Analyze data for Phase 1 (0-5 min) and Phase 2 (15-60 min) Record_Behavior->Analyze_Data Von_Frey_Workflow cluster_setup Setup & Acclimation cluster_testing Up-Down Testing Paradigm cluster_analysis_vf Data Analysis Place_Animal Place rodent in an elevated mesh-bottomed chamber Acclimate_VF Allow to acclimate for 15-30 minutes Place_Animal->Acclimate_VF Start_Filament Begin with a mid-range filament (e.g., 2.0 g) applied to the plantar surface of the hind paw Acclimate_VF->Start_Filament Apply_Stimulus Apply filament until it buckles (hold for 2-5 seconds) Start_Filament->Apply_Stimulus Observe_Response Observe for paw withdrawal, flicking, or licking Apply_Stimulus->Observe_Response Response_Yes Response (Withdrawal) Observe_Response->Response_Yes Yes Response_No No Response Observe_Response->Response_No No Record_Pattern Record response pattern (e.g., XOXOXX) Observe_Response->Record_Pattern Next_Lower Use next lower force filament Response_Yes->Next_Lower Next_Higher Use next higher force filament Response_No->Next_Higher Next_Lower->Apply_Stimulus Repeat Next_Higher->Apply_Stimulus Repeat Calculate_Threshold Calculate 50% withdrawal threshold using the up-down formula Record_Pattern->Calculate_Threshold

References

Application Notes and Protocols for (R)-TTA-P2 in Neuronal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of (R)-TTA-P2, a potent and selective T-type calcium channel blocker, in in vitro neuronal cultures. This document outlines the mechanism of action, summarizes key quantitative data from published studies, and offers detailed experimental protocols to facilitate the investigation of T-type calcium channel function in various neuronal models.

Introduction

This compound, with the chemical name 3,5-dichloro-N-[1-(2,2-dimethyl-tetrahydro-pyran-4-ylmethyl)-4-fluoro-piperidin-4-ylmethyl]-benzamide, is a highly selective antagonist of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3).[1][2] These low-voltage activated calcium channels are critical regulators of neuronal excitability, including the generation of burst firing in thalamic neurons and nociceptive signaling in sensory neurons.[3][4] Due to its high potency and selectivity, this compound serves as an invaluable pharmacological tool for elucidating the physiological and pathological roles of T-type calcium channels in the central and peripheral nervous systems.

Mechanism of Action

This compound exerts its effects by directly blocking T-type calcium channels. This inhibition leads to a reduction in the influx of calcium ions that normally occurs in response to small depolarizations of the neuronal membrane. The key consequences of this action include:

  • Reduction of Low-Threshold Calcium Spikes: By blocking T-type channels, this compound diminishes the low-threshold calcium potential (LTCP), which is crucial for the generation of high-frequency burst firing in neurons.[2][3]

  • Decreased Neuronal Excitability: The blockade of T-type calcium currents leads to a general decrease in neuronal excitability, making it more difficult for neurons to reach the threshold for action potential firing.[5][6]

  • Modulation of Pain Signaling: In sensory neurons, particularly dorsal root ganglion (DRG) neurons, T-type channels (especially the CaV3.2 isoform) are implicated in nociceptive pathways. This compound has been shown to be a potent antinociceptive agent by blocking these channels.[1][7]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro application of this compound from various studies.

Table 1: Potency of this compound in Different Neuronal Preparations

Neuronal TypePreparationIC50Reference
Rat Dorsal Root Ganglion (DRG) NeuronsAcutely Dissociated100 nM[1][7]
Rat Ventrobasal (VB) Thalamocortical (TC) NeuronsAcutely Dissociated22 nM[3][8]
Recombinant CaV3.1 ChannelsHEK Cells93 nM[1]
Recombinant CaV3.2 ChannelsHEK Cells196 nM[1]
Recombinant CaV3.3 ChannelsHEK Cells84 nM[1]

Table 2: Effective Concentrations and Observed Effects of this compound in Neuronal Cultures

ConcentrationNeuronal TypeKey EffectReference
100 nMRat DRG NeuronsApproximately 50% inhibition of T-type calcium currents.[1][7]
1 µMRat DRG NeuronsNear-complete and reversible block of T-type calcium currents.[1]
1-10 µMRat DRG NeuronsInhibition of T-type currents with a fast onset.[8]
25 nMRat VB TC NeuronsClear decrease in T-type current amplitude.[8]
1 µMRat VB TC and NRT NeuronsComplete block of T-type calcium currents with no effect on high-voltage activated (HVA) calcium currents.[3]
3 µMRat VB TC NeuronsMaximal effect on T-type current inhibition within 3-4 minutes.[8]

Signaling Pathway and Experimental Workflow

TTA_P2_Mechanism cluster_membrane Neuronal Membrane cluster_intracellular T_type T-type Ca²⁺ Channel (CaV3.x) Ca_influx ↑ [Ca²⁺]i T_type->Ca_influx Ca²⁺ Influx HVA HVA Ca²⁺ Channel Na_K Na⁺/K⁺ Channels LTCP Low-Threshold Ca²⁺ Potential (LTCP) Ca_influx->LTCP TTA_P2 This compound TTA_P2->T_type Burst_Firing Burst Firing LTCP->Burst_Firing Excitability Neuronal Excitability Burst_Firing->Excitability

Caption: Mechanism of this compound action on neuronal T-type calcium channels.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Techniques Culture Primary Neuronal Culture (e.g., DRG, Cortical, Hippocampal) Treatment Treat Neurons with this compound (various concentrations) Culture->Treatment Prepare_TTA Prepare this compound Stock (e.g., in DMSO) Prepare_TTA->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Analysis Functional Analysis Incubation->Analysis Patch_Clamp Patch-Clamp Electrophysiology (to measure ion channel currents) Analysis->Patch_Clamp MEA Multielectrode Array (MEA) (to assess network activity) Analysis->MEA Ca_Imaging Calcium Imaging (e.g., with Fura-2 or Fluo-4) Analysis->Ca_Imaging ICC Immunocytochemistry (to assess downstream markers) Analysis->ICC

Caption: General experimental workflow for studying this compound in neuronal cultures.

Experimental Protocols

Protocol 1: Preparation of Primary Neuronal Cultures

This protocol provides a general guideline for establishing primary neuronal cultures from rodent embryos. Specific details may need to be optimized based on the neuronal type (e.g., cortical, hippocampal, DRG) and experimental requirements.

Materials:

  • Timed-pregnant rodent (e.g., rat at embryonic day 18 for cortical neurons)

  • Dissection medium (e.g., ice-cold Hank's Balanced Salt Solution (HBSS))

  • Enzymatic dissociation solution (e.g., papain or trypsin)

  • Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and serum)

  • Culture dishes/coverslips coated with an adhesive substrate (e.g., poly-D-lysine or poly-L-lysine)

  • Standard cell culture equipment (incubator at 37°C, 5% CO₂, sterile hood)

Procedure:

  • Dissection: Euthanize the pregnant animal according to approved institutional guidelines. Aseptically remove the embryos and place them in ice-cold dissection medium. Dissect the desired brain region (e.g., cortex, hippocampus) under a dissecting microscope.

  • Dissociation: Transfer the dissected tissue to a tube containing the enzymatic dissociation solution and incubate according to the manufacturer's instructions (e.g., 20 minutes at 37°C for papain).

  • Trituration: Gently wash the tissue to remove the enzyme and resuspend it in plating medium. Mechanically dissociate the tissue by gently triturating with a fire-polished Pasteur pipette until a single-cell suspension is obtained.

  • Plating: Determine the cell density using a hemocytometer. Plate the cells onto pre-coated culture dishes or coverslips at the desired density (e.g., 0.2-3 x 10⁶ cells per coverslip).[9]

  • Maintenance: Incubate the cultures at 37°C in a 5% CO₂ atmosphere. Perform partial media changes every 2-3 days. Cultures are typically ready for experiments within 7-14 days in vitro (DIV).

Protocol 2: Application of this compound to Neuronal Cultures

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Culture medium appropriate for the neuronal type

  • Mature neuronal cultures (e.g., DIV 7-14)

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution in pre-warmed culture medium to prepare the final working concentrations. It is crucial to ensure that the final DMSO concentration in the culture medium is consistent across all conditions, including the vehicle control, and is typically kept below 0.1% to avoid solvent-induced toxicity.

  • Treatment:

    • For acute electrophysiological recordings, this compound can be applied directly to the recording chamber via bath application or a perfusion system. The effects are typically observed within minutes.[8]

    • For longer-term studies, carefully remove a portion of the existing culture medium from the wells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

  • Incubation: Incubate the treated cultures for the desired duration, which can range from minutes for acute effects to hours or days for chronic studies, depending on the experimental goals.

Protocol 3: Assessment of Neuronal Excitability using Patch-Clamp Electrophysiology

This protocol outlines the general steps for recording T-type calcium currents from cultured neurons.

Materials:

  • Patch-clamp rig (microscope, amplifier, micromanipulator, data acquisition system)

  • Borosilicate glass capillaries for pipette fabrication

  • External recording solution (e.g., containing TEA-Cl and 4-AP to block potassium channels, and TTX to block sodium channels, with Ba²⁺ or Ca²⁺ as the charge carrier)

  • Internal pipette solution (e.g., Cs-based to block potassium channels)

  • Cultured neurons treated with this compound or vehicle

Procedure:

  • Preparation: Place the coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with the external solution.

  • Pipette Pulling: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Whole-Cell Recording: Under visual guidance, approach a neuron with the recording pipette and form a giga-ohm seal. Rupture the membrane to achieve the whole-cell configuration.

  • Voltage-Clamp Protocol for T-type Currents:

    • Hold the cell at a hyperpolarized potential (e.g., -90 mV or -100 mV) to ensure the availability of T-type channels.[1][3]

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments) to elicit T-type currents, which typically activate at around -60 mV.

  • Data Acquisition and Analysis: Record the currents before, during, and after the application of this compound. Analyze the peak current amplitude at each voltage step to determine the dose-response relationship and calculate the IC50 value.

Troubleshooting

  • Low Cell Viability: Ensure proper sterile technique during culture preparation. Optimize plating density and media composition.

  • Variability in Drug Effect: Ensure accurate and consistent preparation of this compound solutions. Use a consistent final DMSO concentration across all conditions. Culture age can also influence the expression of T-type channels.

  • No T-type Current Observed: Confirm the expression of T-type channels in the specific neuronal culture model. Ensure that the voltage-clamp protocol is appropriate for activating these low-voltage activated channels. The composition of the internal and external solutions is critical for isolating T-type currents.

Conclusion

This compound is a powerful tool for investigating the role of T-type calcium channels in neuronal function and disease. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at understanding the intricate roles of these channels in the nervous system. Careful optimization of culture conditions and experimental parameters will be essential for obtaining robust and reproducible results.

References

Troubleshooting & Optimization

(R)-TTA-P2 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with (R)-TTA-P2, a selective T-type calcium channel blocker. Here you will find guidance on stability, storage, and handling, alongside troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: this compound as a solid powder is stable for extended periods when stored under appropriate conditions. For optimal stability, it is recommended to store the powder at -20°C for up to 3 years or at 4°C for up to 2 years.

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in DMSO and ethanol. It is recommended to prepare stock solutions in newly opened, anhydrous DMSO to avoid solubility issues, as the compound is hygroscopic. For in vivo studies, stock solutions in DMSO can be further diluted in vehicles such as 15% cyclodextrin. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.

Q3: What is the stability of this compound in solution?

A3: The stability of this compound in solution is dependent on the storage temperature. When stored at -80°C, solutions are stable for up to 6 months. If stored at -20°C, the stability is reduced to approximately 1 month. It is advisable to prepare fresh solutions for experiments whenever possible.

Q4: Is this compound sensitive to light?

Stability and Storage Conditions

The following tables summarize the recommended storage conditions for this compound in both solid and solution forms.

Table 1: Storage Conditions for Solid this compound

Storage TemperatureRecommended Duration
-20°CUp to 3 years
4°CUp to 2 years

Table 2: Storage Conditions for this compound in Solution (e.g., in DMSO)

Storage TemperatureRecommended Duration
-80°CUp to 6 months
-20°CUp to 1 month

Troubleshooting Guide

Problem 1: Inconsistent or reduced drug efficacy in my in vitro experiments.

  • Possible Cause: Degradation of this compound stock solution.

    • Troubleshooting: Prepare fresh stock solutions of this compound, especially if the current stock has been stored for an extended period or subjected to multiple freeze-thaw cycles. Ensure the solvent (e.g., DMSO) is anhydrous.

  • Possible Cause: Precipitation of this compound in aqueous experimental buffers.

    • Troubleshooting: this compound has limited solubility in aqueous solutions. Ensure the final concentration of the solvent (e.g., DMSO) in your experimental buffer is compatible with your assay and does not cause precipitation of the compound. Visually inspect for any precipitate after adding the compound to the buffer. Consider using a vehicle like cyclodextrin for improved solubility in aqueous media.[1]

  • Possible Cause: Non-specific binding of the compound to plasticware.

    • Troubleshooting: Pre-incubate pipette tips and other plasticware with the experimental buffer or a blocking agent to minimize non-specific binding of the hydrophobic this compound molecule.

Problem 2: Variability in electrophysiology recordings (e.g., patch-clamp).

  • Possible Cause: Instability of the gigaohm seal.

    • Troubleshooting: Ensure the health of the cells being patched. Unhealthy cells are more prone to seal instability. The presence of hydrophobic compounds like this compound can sometimes affect membrane properties. Ensure the final solvent concentration is as low as possible.

  • Possible Cause: Rundown of T-type calcium currents.

    • Troubleshooting: T-type calcium channels can exhibit current rundown over time. Monitor the stability of the current before and after drug application. Use a consistent and appropriate voltage protocol. Discard recordings with significant rundown.

  • Possible Cause: Incomplete washout of the compound.

    • Troubleshooting: The inhibitory effect of TTA-P2 on T-type calcium channels is slowly and partially reversible.[2] Allow for a sufficient washout period to observe any reversal of the effect. Complete recovery may not always be achievable within a typical experimental timeframe.

Experimental Protocols

Protocol 1: In Vitro Patch-Clamp Electrophysiology to Assess this compound Efficacy

This protocol describes a whole-cell patch-clamp experiment to measure the effect of this compound on T-type calcium currents in cultured neurons.

  • Cell Preparation: Culture dorsal root ganglion (DRG) neurons or a suitable cell line expressing T-type calcium channels on glass coverslips.

  • Solution Preparation:

    • External Solution (in mM): 152 TEA-Cl, 2 CaCl₂, 10 HEPES. Adjust pH to 7.4 with TEA-OH.

    • Internal Solution (in mM): 135 Tetramethylammonium hydroxide, 10 EGTA, 40 HEPES, 2 MgCl₂. Adjust pH to 7.2 with hydrofluoric acid. This fluoride-based internal solution helps to minimize contamination from high-voltage-activated calcium currents.[1]

    • This compound Stock Solution: Prepare a 10 mM stock solution in high-quality, anhydrous DMSO.

  • Recording Procedure:

    • Obtain a whole-cell patch-clamp configuration.

    • Hold the cell at a holding potential of -90 mV.

    • Apply a test pulse to -30 mV to elicit T-type calcium currents.

    • Establish a stable baseline recording of the T-type current.

    • Perfuse the cell with the external solution containing the desired final concentration of this compound (e.g., 100 nM). The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.

    • Record the T-type current in the presence of this compound.

    • To test for reversibility, perfuse the cell with the drug-free external solution.

  • Data Analysis: Measure the peak inward current before, during, and after the application of this compound. Calculate the percentage of inhibition.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane T_type_Ca_Channel T-type Calcium Channel (e.g., Cav3.1, Cav3.2, Cav3.3) Ca_Influx Ca²⁺ Influx T_type_Ca_Channel->Ca_Influx mediates R_TTA_P2 This compound R_TTA_P2->T_type_Ca_Channel blocks Cellular_Response Downstream Cellular Responses (e.g., Neuronal Firing, Gene Expression) Ca_Influx->Cellular_Response triggers Depolarization Membrane Depolarization Depolarization->T_type_Ca_Channel activates

Caption: Signaling pathway showing the inhibitory action of this compound on T-type calcium channels.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prepare_Cells Prepare Neuronal Culture (e.g., DRG neurons) Patch_Cell Establish Whole-Cell Patch-Clamp Configuration Prepare_Cells->Patch_Cell Prepare_Solutions Prepare External/Internal Solutions and this compound Stock Prepare_Solutions->Patch_Cell Baseline Record Baseline T-type Calcium Current Patch_Cell->Baseline Apply_Drug Perfuse with this compound Baseline->Apply_Drug Record_Effect Record T-type Current in Presence of Drug Apply_Drug->Record_Effect Washout Perfuse with Drug-Free Solution Record_Effect->Washout Analyze_Data Measure Peak Current Amplitude and Calculate % Inhibition Washout->Analyze_Data

Caption: Experimental workflow for assessing this compound efficacy using patch-clamp electrophysiology.

References

troubleshooting (R)-TTA-P2 precipitation in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-TTA-P2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments involving this compound, with a specific focus on preventing and resolving precipitation in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used?

This compound is the (R)-isomer of TTA-P2, a potent and selective T-type calcium channel blocker.[1][2] It is often used as an experimental control in research. TTA-P2 and its isomers are utilized in neuroscience research to study neurological diseases and pain by blocking native T-type calcium currents in neurons.[1][3][4]

Q2: Why is my this compound precipitating in my aqueous buffer?

This compound has low solubility in aqueous solutions. Precipitation typically occurs when the concentration of this compound in the final aqueous buffer exceeds its solubility limit. This can happen during the dilution of a concentrated stock solution (e.g., in DMSO) into an aqueous buffer if not performed correctly.

Q3: What is the recommended solvent for making a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[3][5][6] It is soluble in DMSO at concentrations up to 50 mM.[5] Ethanol is another option, with a similar solubility of up to 50 mM.[5]

Q4: How should I store my this compound stock solution?

Stock solutions of this compound in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[7][8] Store these aliquots at -20°C for up to one month or at -80°C for up to six months.[2][6][7]

Q5: Can I heat or sonicate my this compound solution to redissolve a precipitate?

Yes, gentle warming in a water bath (not exceeding 37°C) and/or brief sonication can be used to aid in the dissolution of this compound if precipitation occurs during preparation.[1][8] Always visually inspect the solution to ensure it is clear and free of particulates before use.[5]

Troubleshooting Guide: Precipitation Issues

This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your experiments.

Problem: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.
Potential Cause Recommended Solution
High Final Concentration The concentration of this compound in the final aqueous buffer is too high. Lower the final concentration of this compound in your working solution.
Rapid Dilution Adding the DMSO stock directly and quickly to the full volume of aqueous buffer can cause localized high concentrations and "crashing out" of the compound. Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring to ensure rapid and even dispersion.
Low Temperature of Buffer Diluting into a cold buffer can decrease the solubility of this compound. Ensure your aqueous buffer is at room temperature before adding the this compound stock solution.[5]
High Percentage of DMSO in Final Solution While DMSO aids solubility, a very high final concentration in cell-based assays can be toxic. However, for some dilutions, a slightly higher intermediate DMSO concentration might be necessary. Consider a serial dilution approach (see protocol below).
Problem: Solution is initially clear but precipitate forms over time.
Potential Cause Recommended Solution
Metastable Solution The initial concentration may be at the limit of solubility, leading to delayed precipitation. Prepare fresh working solutions immediately before use.[5] Avoid storing diluted aqueous solutions of this compound.
Temperature Fluctuation A decrease in temperature can cause the compound to precipitate out of a saturated solution. Maintain a constant temperature during your experiment.
Interaction with Buffer Components Certain salts or other components in your buffer may interact with this compound, reducing its solubility. If possible, test the solubility of this compound in simpler buffers to identify potential problematic components.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution.[8]

  • If precipitation is observed, gently warm the solution in a 37°C water bath or sonicate briefly until the solution is clear.

  • Aliquot the stock solution into single-use volumes in sterile tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of this compound Stock into Aqueous Buffer

This protocol provides a method for diluting a DMSO stock solution into an aqueous buffer to minimize precipitation.

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Aqueous buffer of choice (e.g., PBS, HBSS), pre-warmed to room temperature

Procedure:

  • Bring the this compound stock solution aliquot and the aqueous buffer to room temperature.

  • Vortex the stock solution briefly.

  • To prepare a 10 µM working solution, for example, first create an intermediate dilution if necessary.

  • Add the required volume of the DMSO stock solution dropwise to the vortexing aqueous buffer. This ensures rapid mixing and prevents localized high concentrations.

  • Visually inspect the final solution to ensure it is clear and free of precipitate. Use the freshly prepared solution immediately.

Quantitative Data

Solvent/Formulation Reported Solubility/Concentration Reference
DMSO~25 mg/mL (~57.95 mM)[6]
DMSO50 mM[5]
Ethanol50 mM[5]
15% (2-hydroxypropyl)-β-cyclodextrin (in vivo)Used for doses of 5, 7.5, or 10 mg/kg[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1 mg/mL (2.32 mM)[1]

Visualizations

Signaling Pathway of T-Type Calcium Channel Blockade

T_Type_Channel_Blockade cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CaV3 T-Type Ca²⁺ Channel (CaV3.1, 3.2, 3.3) Ca_ion_in Ca²⁺ CaV3->Ca_ion_in TTA_P2 This compound TTA_P2->CaV3 Blocks Ca_ion_out Ca²⁺ Ca_ion_out->CaV3 Influx Physiological_Response Downstream Physiological Response (e.g., Neuronal Firing) Ca_ion_in->Physiological_Response

Caption: Mechanism of action of this compound as a T-type calcium channel blocker.

Experimental Workflow for Preparing this compound Working Solution

Experimental_Workflow A Weigh this compound Powder B Dissolve in DMSO to make Stock Solution A->B C Vortex/Sonicate until clear B->C D Aliquot for Single Use C->D E Store at -20°C or -80°C D->E F Thaw Aliquot and Aqueous Buffer to RT G Add Stock Dropwise to Vortexing Buffer F->G H Visually Inspect for Precipitate G->H I Use Freshly Prepared Working Solution Immediately H->I

Caption: Recommended workflow for preparing this compound working solutions.

Troubleshooting Logic for this compound Precipitation

Troubleshooting_Logic Start Precipitation Observed? Immediate Immediate Precipitation? Start->Immediate Concentration Lower Final Concentration Immediate->Concentration Yes Delayed Delayed Precipitation? Immediate->Delayed No Dilution_Method Improve Dilution Technique (Dropwise) Concentration->Dilution_Method Temperature Use Room Temp Buffer Dilution_Method->Temperature End Clear Solution Temperature->End Fresh Prepare Fresh Solution Before Use Delayed->Fresh Yes Constant_Temp Maintain Constant Experiment Temp Fresh->Constant_Temp Constant_Temp->End

Caption: Decision tree for troubleshooting this compound precipitation.

References

potential off-target effects of (R)-TTA-P2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of (R)-TTA-P2. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is the R-isomer of TTA-P2, a potent and selective antagonist of T-type calcium channels. It has been demonstrated to block all three isoforms of the T-type calcium channel (CaV3.1, CaV3.2, and CaV3.3) with high potency.[1] The primary mechanism involves the inhibition of T-type calcium currents, which play a crucial role in regulating neuronal excitability and have been implicated in various neurological conditions, including pain and epilepsy.[2][3]

Q2: What are the known off-target effects of this compound?

Current research indicates that TTA-P2, the racemate of which this compound is a component, exhibits a high degree of selectivity for T-type calcium channels. Studies have shown that high-voltage-activated (HVA) calcium channels and sodium channels are 100- to 1000-fold less sensitive to the blocking effects of TTA-P2.[3][4] At concentrations effective for blocking T-type channels, significant engagement of other ion channels, such as L-type calcium channels or potassium channels, has not been observed.[5]

Q3: Can this compound affect cardiovascular or renal function?

In vivo studies using TTA-P2 have not reported any significant impact on mean arterial blood pressure, heart rate, or ECG intervals in canine models.[2] Additionally, TTA-P2 is not known to have renal effects or to alter arterial blood flow.[5]

Q4: I am observing unexpected cellular responses in my experiment. Could these be due to off-target effects of this compound?

While this compound is highly selective, it is crucial to consider several factors when unexpected results arise:

  • Concentration: Ensure you are using the appropriate concentration of this compound. At excessively high concentrations, the potential for off-target activity increases.

  • Cell Type Specificity: The expression levels of different ion channels can vary significantly between cell types. Characterize the expression of T-type and other calcium channels in your specific experimental model.

  • Experimental Controls: The use of this compound as an experimental control alongside its active isomer can help differentiate on-target from potential non-specific effects.[6]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Reduced or no effect on target T-type calcium current 1. Compound Degradation: Improper storage or handling of this compound. 2. Incorrect Concentration: Errors in dilution or calculation. 3. Low Channel Expression: The experimental system may have low endogenous expression of T-type calcium channels.1. Ensure the compound is stored correctly and prepare fresh solutions for each experiment.[7] 2. Verify all calculations and prepare a fresh dilution series. 3. Confirm T-type calcium channel expression using techniques such as qPCR or Western blotting.
Unexpected changes in cell viability 1. Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be cytotoxic at the final concentration. 2. Extremely High Concentration: Use of this compound at concentrations far exceeding the IC50 for T-type channels.1. Perform a vehicle-only control to assess the toxicity of the solvent at the working concentration. 2. Conduct a dose-response curve to determine the optimal concentration for your experiment and avoid excessively high concentrations.
Alterations in neuronal firing patterns unrelated to T-type channel blockade 1. Indirect Network Effects: Inhibition of T-type channels on a subset of neurons could indirectly alter the activity of the entire network. 2. Minor off-target effects at high concentrations: Although unlikely at appropriate concentrations, some off-target activity on other ion channels cannot be entirely ruled out at very high doses.1. Analyze the effects of this compound on isolated cells to distinguish direct cellular effects from network-level phenomena. 2. If using high concentrations, consider testing for effects on HVA calcium currents or sodium currents as a control.

Quantitative Data on TTA-P2 Selectivity

Target Assay/Model IC50 / Effect Reference
T-type Calcium Channels (General) T-current inhibition22 nM[2]
T-type Calcium Channels (DRG neurons) T-current inhibition100 nM[3][4][8]
CaV3.1 Recombinant channel inhibition93 nM[4]
CaV3.2 Recombinant channel inhibition196 nM[4]
CaV3.3 Recombinant channel inhibition84 nM[4]
High-Voltage-Activated (HVA) Calcium Channels Current inhibition in DRG neurons100- to 1000-fold less sensitive than T-type channels[3][4]
HVA Calcium Channels (NRT neurons) No effect on current amplitude1 µM[9]
Sodium Channels Current inhibition in sensory neurons100- to 1000-fold less sensitive than T-type channels[3][4]
L-type Calcium Channels No engagementNot specified[5]
Potassium Channels No engagementNot specified[5]
Glutamatergic/GABAergic Synaptic Currents No interferenceNot specified[5]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Assessing T-type Calcium Channel Inhibition

This protocol is adapted from methodologies used to characterize TTA-P2's effects on dorsal root ganglion (DRG) and thalamic neurons.[1][3][4]

1. Cell Preparation:

  • Acutely dissociate DRG neurons from adult rats or prepare brain slices containing thalamocortical neurons.
  • Maintain cells in an appropriate external solution (e.g., containing in mM: 130 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH).

2. Recording Configuration:

  • Establish a whole-cell patch-clamp configuration.
  • Use an internal solution designed to isolate calcium currents (e.g., containing in mM: 110 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.2 with CsOH).

3. Voltage Protocol:

  • To isolate T-type currents, hold the cell at a hyperpolarized potential (e.g., -90 mV or -100 mV) to ensure channels are in a closed, available state.
  • Apply a depolarizing step to a test potential where T-type currents are maximal (e.g., -30 mV).
  • To assess effects on HVA currents, a similar protocol can be used, but with a more depolarized holding potential (e.g., -50 mV) to inactivate T-type channels, and a test pulse to 0 mV.

4. Data Acquisition and Analysis:

  • Record baseline currents in the absence of the compound.
  • Bath-apply this compound at various concentrations.
  • Measure the peak inward current at each concentration after a stable effect is reached.
  • Construct a concentration-response curve and fit the data to a Hill equation to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular RTTA_P2 This compound T_type_channel T-type Ca²⁺ Channel (CaV3.1, 3.2, 3.3) RTTA_P2->T_type_channel Inhibition Ca_influx Ca²⁺ Influx T_type_channel->Ca_influx Blocked Neuronal_Excitability Neuronal Excitability Ca_influx->Neuronal_Excitability Reduced

Caption: Mechanism of action of this compound on T-type calcium channels.

Experimental_Workflow start Start: Prepare Neuronal Culture/Slice patch Establish Whole-Cell Patch Clamp start->patch baseline Record Baseline T-type Currents patch->baseline apply_drug Bath Apply this compound (Concentration Series) baseline->apply_drug record_effect Record Post-Drug T-type Currents apply_drug->record_effect washout Washout (Optional) record_effect->washout analyze Analyze Data: Generate Dose-Response Curve record_effect->analyze Without Washout washout->analyze end End: Determine IC50 analyze->end

Caption: Workflow for electrophysiological characterization of this compound.

References

Technical Support Center: Optimizing (R)-TTA-P2 Concentration for T-Current Block

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing (R)-TTA-P2, a potent and selective T-type calcium channel blocker. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of T-type calcium channels (T-channels).[1][2][3] Its primary mechanism of action is the blockade of these channels, thereby inhibiting the influx of calcium ions into the cell.[1][2] T-type calcium channels are low-voltage activated channels that play a crucial role in a variety of physiological processes, including neuronal excitability, pacemaking activity, and cell signaling.[4][5] this compound has been shown to potently and reversibly block T-currents and stabilize the channel in an inactive state.[1][2]

Q2: What are the recommended starting concentrations for in-vitro and in-vivo experiments?

The optimal concentration of this compound will vary depending on the specific cell type, expression levels of T-type channel isoforms (CaV3.1, CaV3.2, CaV3.3), and the experimental goals. However, based on published literature, the following ranges can be used as a starting point:

  • In-Vitro Experiments: For cell-based assays, particularly electrophysiology, concentrations typically range from 10 nM to 1 µM.[6][7] The IC50 for T-current block has been reported to be as low as 22 nM in thalamocortical neurons and 100 nM in rat sensory neurons.[1][8]

  • In-Vivo Experiments: For animal studies, intraperitoneal (i.p.) injections of this compound have been effective in the range of 5 mg/kg to 10 mg/kg.[1][2]

It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: How selective is this compound for T-type calcium channels?

This compound exhibits high selectivity for T-type calcium channels over other voltage-gated ion channels. Studies have shown that high-voltage-activated (HVA) calcium channels and sodium channels are 100- to 1000-fold less sensitive to this compound.[1][2] For instance, at a concentration of 1 µM, this compound had minimal effect on total voltage-gated sodium currents in dorsal root ganglion (DRG) cells.[2] Similarly, 10 µM of TTA-P2 inhibited only about 10% of the recombinant CaV2.3 current.[2]

Q4: How should I prepare and store this compound solutions?

This compound is soluble in DMSO and ethanol, typically up to 50 mM.[3] For most experiments, a 10 mM stock solution in DMSO is prepared.[7] It is advisable to prepare and use solutions on the same day.[3] If storage is necessary, aliquot the stock solution and store at -20°C for up to one month to avoid repeated freeze-thaw cycles.[3] Before use, equilibrate the solution to room temperature and ensure there is no precipitation.[3]

Troubleshooting Guide

Issue: I am not observing a complete block of the T-current, even at high concentrations.

  • Possible Cause 1: Suboptimal experimental conditions.

    • Solution: The blocking efficacy of TTA-P2 can be voltage-dependent. For example, at a holding potential of -110 mV, 100 nM TTA-P2 inhibits about 40% of the maximal T-current, whereas at -65 mV and -60 mV, the same concentration results in almost 100% inhibition.[2] Ensure your voltage protocols are optimized to favor the inactivated state of the T-channels, where TTA-P2 has a higher affinity.

  • Possible Cause 2: Presence of T-type channel isoforms with different sensitivities.

    • Solution: While TTA-P2 is potent against all three T-type channel isoforms (CaV3.1, CaV3.2, and CaV3.3), there might be subtle differences in affinity.[8] Confirm the specific isoforms expressed in your system of interest.

  • Possible Cause 3: Compound degradation or precipitation.

    • Solution: Ensure your this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles.[3] Before application, visually inspect the final dilution for any signs of precipitation.

Issue: My results with this compound are not reproducible.

  • Possible Cause 1: Inconsistent solution preparation.

    • Solution: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Ensure accurate and consistent pipetting.

  • Possible Cause 2: Variability in cell health or passage number.

    • Solution: Use cells within a consistent passage number range and ensure they are healthy and in a similar growth phase for each experiment. Expression levels of ion channels can change with cell passage and culture conditions.

  • Possible Cause 3: Slow and partial reversibility.

    • Solution: The inhibitory effect of TTA-P2 has a fast onset but can be slowly and partially reversible.[6] If you are performing washout experiments, allow for sufficient time for the compound to unbind. Complete recovery may not always be achievable within a typical experimental timeframe.

Issue: I am observing off-target effects in my experiments.

  • Possible Cause 1: Using excessively high concentrations.

    • Solution: While this compound is highly selective, at very high concentrations, the risk of off-target effects increases. Perform a careful dose-response analysis to identify the lowest effective concentration that produces the desired block of T-currents without affecting other parameters.

  • Possible Cause 2: The observed phenotype is not solely mediated by T-type channels.

    • Solution: T-type calcium channels are part of complex signaling pathways.[4][9][10] The observed cellular response may be a downstream consequence of T-current block that involves other signaling molecules. Consider using other pharmacological tools or genetic approaches to confirm the role of T-type channels in your observed phenotype.

Data Summary

The following tables summarize the key quantitative data for this compound based on published literature.

Table 1: In-Vitro Efficacy of this compound

Cell Type/Channel IsoformIC50NotesReference
Rat Dorsal Root Ganglion (DRG) Neurons100 nMPotent and reversible block of T-currents.[1][2]
Thalamocortical (TC) Neurons22 nMSpecific and reversible inhibition of T-type Ca2+ currents.[8]
Recombinant CaV3.193 nMExpressed in HEK cells.[2]
Recombinant CaV3.2196 nMExpressed in HEK cells.[2]
Recombinant CaV3.384 nMExpressed in HEK cells.[2]

Table 2: In-Vivo Efficacy of this compound

Animal ModelDoseRoute of AdministrationEffectReference
Mice (Formalin Test)5 or 7.5 mg/kgIntraperitoneal (i.p.)Reduced pain responses in phases 1 and 2.[1][2]
Diabetic Rats (Streptozocin-induced)10 mg/kgIntraperitoneal (i.p.)Completely reversed thermal hyperalgesia.[1][2]
Rat Models (Von Frey Test)1, 3, and 10 mg/kgIntraperitoneal (i.p.)Increased mechanical threshold.[6]

Experimental Protocols

Protocol: Whole-Cell Patch-Clamp Electrophysiology for T-Current Block Assessment

This protocol provides a general framework for assessing the inhibitory effect of this compound on T-type calcium currents using the whole-cell patch-clamp technique.

1. Cell Preparation:

  • Culture cells expressing T-type calcium channels (e.g., HEK293 cells stably expressing CaV3.1, CaV3.2, or CaV3.3, or primary neurons such as DRG or thalamic neurons).
  • For adherent cells, plate them on glass coverslips at an appropriate density to allow for isolated single cells for recording.

2. Solutions:

  • External Solution (in mM): 115 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate calcium currents, other currents (e.g., sodium and potassium) should be blocked by adding appropriate blockers like Tetrodotoxin (TTX) and CsCl/TEA, respectively.
  • Internal Solution (in mM): 120 CsCl, 10 EGTA, 5 MgCl2, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.
  • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO.

3. Electrophysiological Recording:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
  • Establish a whole-cell patch-clamp configuration on a selected cell.
  • Hold the cell at a hyperpolarized potential (e.g., -90 mV or -100 mV) to ensure the availability of T-type channels for activation.
  • Apply a series of depolarizing voltage steps (e.g., from -70 mV to +20 mV in 10 mV increments) to elicit T-type calcium currents.
  • Record baseline T-currents in the external solution (vehicle control).
  • Perfuse the cell with the external solution containing the desired concentration of this compound. The application should be continued until a steady-state block is achieved (typically 3-5 minutes).[6]
  • Record T-currents in the presence of this compound using the same voltage protocol.
  • (Optional) To assess reversibility, perfuse the cell with the external solution without this compound and record the recovery of the T-current.

4. Data Analysis:

  • Measure the peak amplitude of the T-current at each voltage step before and after the application of this compound.
  • Construct current-voltage (I-V) relationship curves.
  • Calculate the percentage of inhibition at each concentration.
  • To determine the IC50, fit the concentration-response data to a Hill equation.

Visualizations

T_Type_Calcium_Channel_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular T_Channel T-type Ca2+ Channel (CaV3.x) Ca_Influx Ca2+ Influx T_Channel->Ca_Influx Depolarization GPCR G-Protein Coupled Receptor (GPCR) G_Protein Gq/11 GPCR->G_Protein PLC Phospholipase C (PLC) PLC->T_Channel Modulation G_Protein->PLC Ligand Ligand Ligand->GPCR Downstream Downstream Signaling Cascades (e.g., Calmodulin, PKC, MAPK) Ca_Influx->Downstream Gene_Expression Gene Expression Downstream->Gene_Expression Cell_Proliferation Cell Proliferation & Differentiation Downstream->Cell_Proliferation Apoptosis Apoptosis Downstream->Apoptosis R_TTA_P2 This compound R_TTA_P2->T_Channel Block

Caption: Signaling pathway of T-type calcium channels and the inhibitory action of this compound.

T_Current_Block_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (T-type channel expressing cells) Patch_Clamp Whole-Cell Patch-Clamp Cell_Culture->Patch_Clamp Solution_Prep Solution Preparation (Internal, External, this compound) Solution_Prep->Patch_Clamp Baseline_Rec Baseline T-Current Recording Patch_Clamp->Baseline_Rec TTA_P2_App This compound Application Baseline_Rec->TTA_P2_App Post_TTA_P2_Rec Post-(R)-TTA-P2 T-Current Recording TTA_P2_App->Post_TTA_P2_Rec Washout Washout (Optional) Post_TTA_P2_Rec->Washout Data_Acq Data Acquisition & Measurement Post_TTA_P2_Rec->Data_Acq Washout->Data_Acq IV_Curve I-V Curve Generation Data_Acq->IV_Curve Dose_Response Dose-Response Analysis IV_Curve->Dose_Response IC50_Calc IC50 Calculation Dose_Response->IC50_Calc

Caption: Experimental workflow for assessing T-current block by this compound.

References

reversibility and washout of (R)-TTA-P2 in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information regarding the in vitro reversibility and washout characteristics of (R)-TTA-P2, a potent T-type calcium channel blocker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective, potent, and brain-penetrant T-type calcium channel blocker with an IC50 of approximately 22 nM in thalamocortical neurons and 100 nM in dorsal root ganglion (DRG) cells.[1][2][3] Its primary mechanism is the direct blockade of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3 isoforms), thereby inhibiting the flow of Ca2+ ions into the cell.[2][4] The compound stabilizes the channel in the inactive state and does not exhibit a use-dependent block.[2][4]

cluster_membrane Cell Membrane T_Channel T-type Ca²⁺ Channel (CaV3.x) Ca_in Ca²⁺ Influx T_Channel->Ca_in Block Channel Blockade T_Channel->Block TTA_P2 This compound TTA_P2->T_Channel Binds to Response Inhibition of Cellular Response (e.g., Burst Firing) Ca_in->Response Leads to Ca_out Extracellular Ca²⁺ Ca_out->T_Channel Normal Flow Block->Ca_in Prevents

Caption: Mechanism of this compound action on T-type calcium channels.

Q2: Is the inhibitory effect of this compound reversible in vitro?

Yes, the blocking effect of this compound is reversible, but the rate and completeness of reversibility can vary depending on the cell type. In dorsal root ganglion (DRG) cells, the effect is described as slowly and partially reversible.[1][2] In contrast, studies on ventrobasal (VB) thalamocortical (TC) neurons report a full and reversible block of the T-type Ca2+ current (I_T).[4][5]

Q3: How long does it take to wash out this compound in an in vitro setup?

The washout period for this compound is relatively long. In studies using VB thalamocortical neurons, a complete recovery of the T-type calcium current after application of 1 µM TTA-P2 required a washout period of approximately 50 to 55 minutes.[1][5][6] The onset of the maximal inhibitory effect is much faster, typically occurring within 3-4 minutes of application.[1][6]

Q4: I am not seeing a complete reversal of the block after a 30-minute washout. Is this expected?

This observation may be expected depending on your experimental model. In DRG cells, reversibility has been noted to be partial.[2] For cell types like thalamocortical neurons where full recovery is expected, a 30-minute washout may be insufficient.[5][6] We recommend extending the washout period to at least 60 minutes while continuously perfusing with a drug-free solution.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Incomplete Washout 1. Insufficient washout duration. 2. Cell type exhibits partial reversibility (e.g., DRG cells).[2] 3. Non-specific binding to perfusion system tubing.1. Extend washout period to >60 minutes. 2. Acknowledge the partial reversibility characteristic for this cell type. 3. Pre-rinse the perfusion system with the drug-free buffer before starting the experiment.
Slow Onset of Inhibition 1. Inadequate concentration at the target site. 2. Slow perfusion rate.1. Verify the final concentration of this compound in the bath. 2. Ensure the perfusion system allows for a complete and rapid exchange of the bath solution. The maximal effect should be seen in 3-4 minutes.[1]
Variability in IC50 Values 1. Different cell types or expression systems used. 2. Differences in electrophysiological recording conditions (e.g., holding potential).1. Be aware that IC50 values are cell-type dependent (see Table 1).[1][2] 2. Maintain consistent and standardized recording protocols across all experiments.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Cell Type / Model IC50 Reference(s)
Ventrobasal (VB) Thalamocortical Neurons 22 nM [1][4]

| Dorsal Root Ganglion (DRG) Neurons | 100 nM |[2][3] |

Table 2: Washout and Reversibility Characteristics

Cell Type Concentration Used Washout Duration for Full Recovery Reversibility Profile Reference(s)
VB Thalamocortical Neurons 1 µM ~50-55 minutes Full [1][5][6]

| Dorsal Root Ganglion (DRG) Neurons | 1-10 µM | Not specified | Slow and Partial |[1][2] |

Experimental Protocols

Protocol: Assessing Reversibility via Whole-Cell Patch-Clamp Electrophysiology

This protocol describes a general method for evaluating the washout characteristics of this compound on T-type calcium currents (I_T).

  • Cell Preparation: Prepare acutely dissociated neurons (e.g., DRG or thalamic neurons) or a stable cell line expressing the T-type calcium channel of interest.

  • Electrophysiology Setup:

    • Establish a stable whole-cell patch-clamp configuration.

    • Use an appropriate internal (pipette) and external (bath) solution to isolate T-type calcium currents.

    • Maintain a consistent holding potential (e.g., -90 mV or -100 mV) to ensure channel availability.[1][4]

  • Baseline Recording:

    • Record stable baseline T-type currents (I_T) for at least 5 minutes by applying a depolarizing voltage step (e.g., to -30 mV).[2]

  • This compound Application:

    • Perfuse the bath with the external solution containing the desired concentration of this compound (e.g., 1 µM).

    • Continue recording until a stable, maximal inhibitory effect is observed (typically within 3-5 minutes).[1]

  • Washout Procedure:

    • Switch the perfusion back to the drug-free external solution.

    • Continuously perfuse the chamber for at least 60 minutes to ensure complete solution exchange over time.

    • Record the current amplitude throughout the washout period to monitor recovery.

  • Data Analysis:

    • Measure the peak inward current at baseline, during drug application, and at various time points during washout.

    • Normalize the current amplitude during washout to the baseline amplitude to calculate the percentage of recovery over time.

cluster_prep Setup cluster_exp Experiment cluster_analysis Analysis A 1. Establish Whole-Cell Patch-Clamp B 2. Set Holding Potential (e.g., -90mV) A->B C 3. Record Stable Baseline I_T B->C D 4. Apply this compound via Perfusion C->D E 5. Record Inhibited I_T D->E F 6. Begin Washout (Drug-Free Buffer) E->F G 7. Monitor I_T Recovery for >55 min F->G H 8. Measure Current Amplitudes G->H I 9. Calculate % Recovery vs. Time H->I

Caption: Workflow for an in vitro washout and reversibility experiment.

References

Technical Support Center: (R)-TTA-P2 Application in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in avoiding common artifacts and issues during the application of (R)-TTA-P2 in patch clamp experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of T-type calcium channels.[1] It blocks these channels, which are low-voltage activated, thereby modulating neuronal excitability and fast synaptic transmission.[2] T-type calcium channels, particularly the CaV3.2 subtype, are implicated in pain signaling pathways.[1][3]

Q2: What is the typical working concentration for this compound in patch clamp experiments?

The effective concentration of this compound can vary depending on the cell type and the specific T-type calcium channel subtype being studied. A typical starting point is in the range of the IC50 value, which is approximately 100 nM for native T-type currents in dorsal root ganglion (DRG) neurons.[1] A concentration range of 100 nM to 1 µM is commonly used to achieve significant to maximal block.

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in organic solvents such as DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it at -20°C. For working solutions, the DMSO stock should be diluted into the external recording solution to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the recording solution is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

Q4: Is the effect of this compound reversible?

The inhibitory effect of this compound has a fast onset but is reported to be slowly and partially reversible upon washout. Complete recovery of current may require prolonged washout periods. The slow reversibility is likely due to the lipophilic nature of the compound, causing it to partition into the cell membrane and perfusion tubing.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No observable effect of this compound on T-type calcium currents. 1. Incorrect drug concentration: Errors in dilution or incomplete perfusion leading to a lower-than-expected final concentration. 2. Compound degradation: Improper storage of stock solutions. 3. Cell type does not express T-type calcium channels. 4. Voltage protocol is not optimal for observing T-type currents. 1. Verify all calculations and ensure your perfusion system allows for complete and rapid solution exchange. 2. Prepare fresh stock solutions and aliquot for single use to avoid repeated freeze-thaw cycles. 3. Confirm the expression of T-type calcium channels in your cells of interest using molecular techniques (e.g., RT-PCR, immunocytochemistry) or by using a positive control cell line. 4. T-type calcium channels are low-voltage activated. Ensure your voltage protocol is designed to elicit these currents (e.g., holding potential of -90 mV or more negative, followed by depolarizing steps).
Slow or incomplete block of T-type currents. 1. Slow perfusion system: Inadequate flow rate can lead to a slow onset of the drug effect. 2. Adsorption of the compound: this compound, being lipophilic, can adsorb to the perfusion tubing, slowing its delivery to the recording chamber.1. Optimize your perfusion system to ensure a rapid and complete exchange of the external solution. 2. Use tubing with low drug adsorption properties (e.g., PTFE) and keep the tubing length as short as possible. Pre-incubating the perfusion lines with the drug solution can sometimes help.
Irreversible or very slow washout of the this compound effect. 1. Lipophilic nature of the compound: this compound can accumulate in the lipid bilayer of the cell membrane and within the perfusion system.1. Prolong the washout period with control solution. The use of a "scavenger" molecule in the washout solution, such as albumin, can sometimes facilitate the removal of lipophilic compounds. Ensure the entire perfusion system is thoroughly flushed.
Changes in seal resistance or baseline current upon drug application. 1. High concentration of DMSO: The solvent used for the stock solution can affect membrane properties if the final concentration is too high. 2. Precipitation of this compound: The compound may precipitate in the aqueous external solution, especially at higher concentrations.1. Ensure the final concentration of DMSO in the recording solution is minimal (ideally ≤ 0.1%). Prepare a vehicle control with the same DMSO concentration to test for solvent effects alone. 2. Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, try preparing a fresh dilution or slightly increasing the DMSO concentration (while remaining within acceptable limits). Sonication of the final solution may also help.
"Rundown" of T-type calcium currents. 1. Inherent instability of T-type currents in the whole-cell configuration: This is a common phenomenon where the current amplitude gradually decreases over time, independent of drug application.1. Establish a stable baseline recording for several minutes before applying this compound to accurately assess the rate of rundown. 2. Include ATP and GTP in the internal pipette solution to help maintain channel phosphorylation and reduce rundown. 3. Consider using the perforated patch-clamp technique, which can mitigate current rundown by preserving the intracellular milieu.[4]

Quantitative Data Summary

ParameterValueCell TypeReference
IC50 for T-type Ca2+ channels ~100 nMRat Dorsal Root Ganglion (DRG) Neurons[1]
Selectivity 100- to 1000-fold less sensitive for high-voltage-activated calcium and sodium channelsRat Dorsal Root Ganglion (DRG) Neurons[1]
Onset of Action FastRat Dorsal Root Ganglion (DRG) Neurons
Reversibility Slow and partialRat Dorsal Root Ganglion (DRG) Neurons

Experimental Protocols

Whole-Cell Voltage-Clamp Recording of T-type Calcium Currents

This protocol provides a general framework for recording T-type calcium currents and assessing the effect of this compound. Specific parameters may need to be optimized for different cell types.

1. Cell Preparation:

  • Culture or acutely dissociate cells of interest and plate them on coverslips suitable for patch clamp recording.

2. Solutions:

  • External Solution (in mM): 115 NaCl, 20 BaCl2 (or CaCl2), 2 MgCl2, 10 HEPES, 10 Glucose, and 0.001 Tetrodotoxin (TTX) to block voltage-gated sodium channels. Adjust pH to 7.3 with CsOH and osmolarity to ~310 mOsm.

  • Internal Solution (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.5 Na-GTP. Adjust pH to 7.3 with CsOH and osmolarity to ~290 mOsm.

  • This compound Stock Solution: Prepare a 10 mM stock solution in 100% DMSO. Store at -20°C in small aliquots.

  • This compound Working Solution: Dilute the stock solution in the external solution to the desired final concentration on the day of the experiment. Ensure the final DMSO concentration is ≤ 0.1%.

3. Patch Clamp Recording:

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Obtain a giga-ohm seal (>1 GΩ) on a healthy-looking cell.

  • Rupture the membrane to achieve the whole-cell configuration.

  • Set the holding potential to -90 mV to ensure availability of T-type channels.

  • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments) to elicit T-type calcium currents.

  • Establish a stable baseline recording for at least 3-5 minutes to monitor for current rundown.

  • Perfuse the this compound working solution into the recording chamber.

  • Continue recording using the same voltage protocol to observe the inhibitory effect of the compound.

  • To assess reversibility, perfuse the chamber with the control external solution for an extended period (e.g., 10-20 minutes).

4. Data Analysis:

  • Measure the peak inward current at each voltage step before, during, and after this compound application.

  • Construct current-voltage (I-V) relationships.

  • Calculate the percentage of current inhibition at the peak of the I-V curve.

Visualizations

Experimental Workflow for this compound Application

G cluster_prep Preparation cluster_recording Patch Clamp Recording cluster_analysis Data Analysis prep_cells Cell Preparation giga_seal Obtain Giga-ohm Seal prep_cells->giga_seal prep_solutions Solution Preparation (External, Internal, this compound Stock) prep_solutions->giga_seal pull_pipettes Pull & Fire-Polish Pipettes pull_pipettes->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell baseline Record Stable Baseline (Control Solution) whole_cell->baseline drug_app Apply this compound Solution baseline->drug_app washout Washout with Control Solution drug_app->washout measure_current Measure Peak Current washout->measure_current iv_curve Construct I-V Curves measure_current->iv_curve inhibition Calculate % Inhibition iv_curve->inhibition

Caption: Workflow for Patch Clamp Experiments with this compound.

Signaling Pathway of T-type Calcium Channels in Neuronal Excitability

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular T_type T-type Ca2+ Channel (e.g., CaV3.2) Ca_influx Ca2+ Influx T_type->Ca_influx Depolarization Small Depolarization Depolarization->T_type activates RTTA_P2 This compound RTTA_P2->T_type blocks Neuronal_Excitability Increased Neuronal Excitability Ca_influx->Neuronal_Excitability Gene_Expression Altered Gene Expression Ca_influx->Gene_Expression Burst_Firing Burst Firing Neuronal_Excitability->Burst_Firing Pain_Signaling Pain Signal Propagation Neuronal_Excitability->Pain_Signaling

Caption: Role of T-type Ca2+ channels in neuronal signaling.

References

Technical Support Center: (R)-TTA-P2 Vehicle Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the pH stability of (R)-TTA-P2 vehicle solutions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the pH of its vehicle solution important?

A1: this compound is the R-isomer of TTA-P2, a potent and selective T-type calcium channel blocker. T-type calcium channels, particularly the CaV3.2 subtype, are crucial in transmitting pain signals.[1][2][3][4] The pH of the vehicle solution is critical for maintaining the stability, solubility, and ultimately, the efficacy of this compound in your experiments. An unstable pH can lead to precipitation of the compound, degradation, and unreliable experimental outcomes.

Q2: What is a suitable vehicle solution for in vivo administration of this compound?

A2: For in vivo studies, a common vehicle solution for the parent compound TTA-P2 involves the use of a cyclodextrin-based formulation to enhance solubility. A frequently cited vehicle is a 15% cyclodextrin solution in sterile saline, with the pH adjusted to 7.4. It is crucial to balance the pH just before administration.

Q3: What is the recommended solvent for preparing this compound stock solutions for in vitro use?

A3: For in vitro experiments, this compound is typically first dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock solution is then diluted to the final working concentration in an appropriate aqueous buffer.

Q4: How should I store this compound stock solutions?

A4: this compound stock solutions in DMSO should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles. For long-term storage, it is recommended to keep these aliquots at -20°C or -80°C.

Experimental Protocols

Protocol 1: Preparation of this compound Vehicle Solution for In Vivo Studies

This protocol details the preparation of a cyclodextrin-based vehicle solution suitable for intraperitoneal injections in animal models.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile saline (0.9% NaCl)

  • Sterile water for injection

  • 0.1 M Hydrochloric Acid (HCl) and 0.1 M Sodium Hydroxide (NaOH) for pH adjustment

  • Sterile conical tubes

  • Vortex mixer

  • pH meter

  • Sterile filters (0.22 µm)

Procedure:

  • Prepare the 15% HP-β-CD Solution:

    • Weigh the required amount of HP-β-CD to make a 15% (w/v) solution in sterile saline. For example, to prepare 10 mL of solution, weigh 1.5 g of HP-β-CD.

    • In a sterile conical tube, add the weighed HP-β-CD to the calculated volume of sterile saline.

    • Vortex thoroughly until the HP-β-CD is completely dissolved. Gentle warming (to no more than 40°C) can aid dissolution.

  • Prepare the this compound Suspension:

    • Weigh the desired amount of this compound powder.

    • Add a small volume of the 15% HP-β-CD solution to the this compound powder to create a paste.

    • Gradually add the remaining volume of the 15% HP-β-CD solution while continuously vortexing to ensure a uniform suspension.

  • Adjust the pH:

    • Using a calibrated pH meter, measure the pH of the this compound suspension.

    • Adjust the pH to 7.4 by adding 0.1 M HCl or 0.1 M NaOH dropwise while continuously monitoring the pH. Be cautious not to overshoot the target pH.

  • Final Preparation:

    • Once the pH is stable at 7.4, bring the solution to the final volume with the 15% HP-β-CD solution if necessary.

    • For intravenous administration, sterile filter the final solution through a 0.22 µm filter. Note that this may not be feasible if the compound is in suspension. For intraperitoneal injections, sterile filtration may not be required if all components and handling procedures are sterile.

    • It is recommended to prepare this solution fresh on the day of use.

Protocol 2: Preparation of this compound Working Solution for In Vitro Assays

This protocol describes the preparation of a working solution from a DMSO stock for use in cell-based assays or other in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • HEPES buffer (or other suitable biological buffer)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare the this compound Stock Solution (e.g., 10 mM):

    • Weigh the appropriate amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.

  • Prepare the Buffered Solution (e.g., 10 mM HEPES, pH 7.4):

    • To prepare a 1 M HEPES stock solution, dissolve 238.3 g of HEPES in 800 mL of distilled water.

    • Adjust the pH to 7.4 with 10 N NaOH.

    • Bring the final volume to 1 L with distilled water.

    • For a 10 mM working solution, dilute the 1 M stock 1:100 in sterile distilled water.

  • Prepare the Final Working Solution:

    • On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution at room temperature.

    • To minimize precipitation, perform a "reverse dilution." Add the required volume of the DMSO stock solution dropwise to the gently vortexing buffered solution to achieve the final desired concentration.

    • Ensure the final concentration of DMSO in the working solution is low (typically ≤ 0.1%) to avoid solvent-induced artifacts in your experiment.

Data Presentation

Table 1: Common Biological Buffers for In Vitro Assays

BufferpKa at 25°CEffective pH RangeNotes
HEPES 7.486.8 - 8.2Commonly used in cell culture; maintains pH well in the presence of CO2.
Phosphate 7.206.2 - 8.2Physiologically relevant; can precipitate with certain metal ions.
Tris 8.067.5 - 9.0pH is temperature-dependent; can interfere with some biological reactions.
MOPS 7.206.5 - 7.9Good for many biological systems; does not coordinate with most metal ions.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation upon dilution of DMSO stock in aqueous buffer - The aqueous solubility of this compound has been exceeded.- The final DMSO concentration is too low to maintain solubility.- "Solvent shock" from rapid dilution.- Perform a "reverse dilution": add the DMSO stock dropwise to the vortexing buffer.- Gently warm the buffer (e.g., to 37°C) before adding the DMSO stock.- Consider using a co-solvent like PEG300 or Tween-80 in the final solution for in vivo preparations.[5]
pH of the vehicle solution drifts over time - Inadequate buffering capacity.- Absorption of atmospheric CO2, which can lower the pH of unbuffered or weakly buffered solutions.- Ensure the chosen buffer has a pKa close to the target pH (e.g., 7.4).- Increase the buffer concentration, but be mindful of potential toxicity in cellular assays.- Prepare the solution fresh before each experiment.
Cloudiness or haziness in the final solution - Incomplete dissolution of this compound.- Presence of insoluble impurities.- The final concentration is above the solubility limit in the chosen vehicle.- Increase vortexing time or sonicate the solution briefly.- Centrifuge the solution to pellet any insoluble material and use the supernatant.- Lower the final concentration of this compound if possible.
Inconsistent experimental results - Degradation of this compound due to improper storage or pH instability.- Variability in vehicle solution preparation.- Aliquot and store stock solutions properly to avoid repeated freeze-thaw cycles.- Strictly follow a standardized protocol for vehicle solution preparation, including careful pH measurement and adjustment.- Always prepare fresh working solutions for each experiment.

Visualizations

Signaling Pathway of this compound in Nociception

This compound is a selective blocker of T-type calcium channels, with a significant role for the CaV3.2 isoform in the pain pathway.[1] The following diagram illustrates the proposed mechanism of action in a nociceptive neuron.

T_type_calcium_channel_in_pain cluster_0 Presynaptic Terminal of Nociceptive Neuron cluster_1 Postsynaptic Neuron in Spinal Cord Noxious_Stimulus Noxious Stimulus (e.g., heat, pressure) Membrane_Depolarization Membrane Depolarization Noxious_Stimulus->Membrane_Depolarization T_type_Channel CaV3.2 T-type Calcium Channel Membrane_Depolarization->T_type_Channel opens Ca_Influx Ca²⁺ Influx T_type_Channel->Ca_Influx Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate, Substance P) Ca_Influx->Neurotransmitter_Release Pain_Signal_Transmission Pain Signal Transmission to Brain Neurotransmitter_Release->Pain_Signal_Transmission activates RTTA_P2 This compound RTTA_P2->T_type_Channel Block Blocks

Caption: Role of CaV3.2 T-type calcium channels in pain signaling and the inhibitory action of this compound.

Experimental Workflow for Preparing this compound In Vitro Working Solution

The following diagram outlines the key steps for preparing a diluted working solution of this compound from a DMSO stock for in vitro experiments.

experimental_workflow start Start dissolve Dissolve this compound in anhydrous DMSO start->dissolve stock_solution High-Concentration Stock Solution (e.g., 10 mM) dissolve->stock_solution aliquot_store Aliquot and Store at -20°C or -80°C stock_solution->aliquot_store thaw Thaw a single-use aliquot of stock solution aliquot_store->thaw prepare_buffer Prepare Aqueous Buffer (e.g., 10 mM HEPES, pH 7.4) reverse_dilution Perform Reverse Dilution: Add stock to vortexing buffer prepare_buffer->reverse_dilution thaw->reverse_dilution working_solution Final Working Solution (DMSO ≤ 0.1%) reverse_dilution->working_solution end Use Immediately in Experiment working_solution->end

Caption: Workflow for the preparation of this compound working solution for in vitro applications.

References

Technical Support Center: (R)-TTA-P2 Effects on Neuronal Firing Rates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (R)-TTA-P2 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of T-type calcium channels.[1][2][3] Its primary mechanism of action is the blockade of these channels, which are low-voltage activated and play a crucial role in regulating neuronal excitability, particularly in the generation of burst firing.[4][5]

Q2: What are the expected effects of this compound on neuronal firing patterns?

A2: this compound is expected to selectively reduce or abolish burst firing in neurons where T-type calcium channels are prominently expressed and active.[1][2][3] It typically has minimal to no effect on tonic (regular) firing rates.[1][6][7] This selectivity makes it a valuable tool for dissecting the role of burst firing in neural circuits.

Q3: In which types of neurons are the effects of this compound most prominent?

A3: The effects of this compound are most pronounced in neurons with a high density of T-type calcium channels that contribute significantly to their firing patterns. This includes, but is not limited to, thalamocortical neurons, dorsal root ganglion (DRG) sensory neurons, and neurons in the substantia gelatinosa of the spinal cord.[6][8]

Q4: What is the typical effective concentration range for this compound in in vitro experiments?

A4: The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, IC50 values for T-type current inhibition are typically in the nanomolar range. For example, an IC50 of approximately 22 nM has been reported in thalamocortical neurons and 100 nM in rat sensory neurons.[1][8] Significant blockade of burst firing is often observed at concentrations ranging from 50 nM to 1 µM.[9]

Q5: Is this compound selective for T-type calcium channels over other ion channels?

A5: Yes, this compound exhibits high selectivity for T-type calcium channels over high-voltage-activated (HVA) calcium channels and other ion channels such as sodium and potassium channels.[10][11] This selectivity is a key advantage for isolating the physiological role of T-type calcium channels.

Troubleshooting Guide

Issue 1: No observable effect of this compound on neuronal firing.

  • Possible Cause 1: Low expression or contribution of T-type calcium channels.

    • Troubleshooting Step: Confirm the expression of T-type calcium channels (CaV3.1, CaV3.2, CaV3.3) in your neuronal population of interest through literature review, immunohistochemistry, or qPCR. The neuron type you are studying may not rely on T-type channels for the firing patterns being measured.

  • Possible Cause 2: Incorrect drug concentration.

    • Troubleshooting Step: Prepare fresh solutions of this compound and perform a dose-response curve to determine the optimal concentration for your specific cell type. Start with a concentration range from 10 nM to 10 µM.

  • Possible Cause 3: Inappropriate membrane potential.

    • Troubleshooting Step: T-type calcium channels are voltage-dependent and are largely inactivated at depolarized resting membrane potentials.[4] Ensure your recording conditions (e.g., current clamp holding potential) are sufficiently hyperpolarized to allow for the removal of inactivation, making the channels available for activation and subsequent blockade by this compound.

  • Possible Cause 4: Poor drug perfusion or washout.

    • Troubleshooting Step: Verify the efficiency of your perfusion system. Ensure the drug solution is reaching the recorded neuron and that adequate time is allowed for equilibration. For washout experiments, be aware that the reversal of this compound effects can be slow.[8]

Issue 2: Instability of whole-cell patch-clamp recording after this compound application.

  • Possible Cause 1: General recording instability.

    • Troubleshooting Step: Ensure a stable recording environment (e.g., vibration isolation table, proper grounding). Check the quality of your electrodes (resistance between 3-7 MΩ is often recommended) and the seal resistance (>1 GΩ).[12]

  • Possible Cause 2: Solvent effects.

    • Troubleshooting Step: this compound is often dissolved in DMSO. Ensure the final concentration of DMSO in your recording solution is minimal (typically <0.1%) to avoid non-specific effects on membrane properties. Run a vehicle control with the same DMSO concentration to rule out solvent-induced instability.

  • Possible Cause 3: Long-term recording drift.

    • Troubleshooting Step: Monitor access resistance throughout the experiment and discard recordings with significant changes. If long-duration recordings are necessary, consider using the perforated patch technique to maintain the integrity of the intracellular environment.[13]

Issue 3: Unexpected changes in tonic firing rate.

  • Possible Cause 1: Off-target effects at high concentrations.

    • Troubleshooting Step: While this compound is highly selective, using excessively high concentrations may lead to off-target effects. Stick to the lowest effective concentration determined from your dose-response experiments. Some T-type calcium channel blockers have been noted to have effects on other channels at higher concentrations.[14]

  • Possible Cause 2: Network effects.

    • Troubleshooting Step: In a slice preparation, the blockade of T-type channels in presynaptic neurons could indirectly alter the synaptic input to the recorded neuron, thereby affecting its tonic firing. Consider using synaptic blockers (e.g., CNQX, APV, picrotoxin) if you wish to isolate the direct postsynaptic effects of this compound.

Quantitative Data

Table 1: Effect of this compound on T-type Calcium Current

Neuronal TypeSpeciesThis compound Concentration% Inhibition of T-type CurrentReference
Thalamocortical NeuronsRat22 nM (IC50)50%[1][2]
Dorsal Root Ganglion (DRG) NeuronsRat100 nM (IC50)50%[8]
Substantia Gelatinosa NeuronsRat10 µM~73%[6]

Table 2: Effect of this compound on Neuronal Firing Properties

Neuronal TypeSpeciesThis compound ConcentrationEffect on Burst FiringEffect on Tonic FiringReference
Thalamocortical NeuronsRat50 nMFully blocked low-threshold Ca2+ potential (LTCP)No significant change[1][9]
Reticular Thalamic NeuronsRat1 µMSuppressed LTCPNo significant change in frequency[15]
Substantia Gelatinosa NeuronsRat10 µMSignificantly decreased frequency of low-threshold spikes (LTS)No significant change in frequency[6]
VTA GABA NeuronsRat5 µMNot specifiedNo significant change[7]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of Neuronal Firing

  • Slice Preparation: Prepare acute brain slices (e.g., thalamus, cortex) or DRG cultures from the appropriate animal model. Maintain slices in oxygenated artificial cerebrospinal fluid (aCSF).

  • Electrode Preparation: Pull borosilicate glass pipettes to a resistance of 3-7 MΩ. Fill the pipette with an appropriate internal solution (e.g., K-gluconate based for current-clamp).

  • Recording:

    • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a stable temperature (e.g., 32-34 °C).

    • Establish a gigaohm seal (>1 GΩ) on a target neuron and then rupture the membrane to obtain the whole-cell configuration.

    • In current-clamp mode, measure the baseline firing properties of the neuron. Elicit burst firing by injecting hyperpolarizing current steps followed by depolarizing steps, or by using a ramp protocol.

  • This compound Application:

    • Prepare stock solutions of this compound in DMSO and dilute to the final desired concentration in aCSF immediately before use.

    • Bath-apply the this compound solution and allow for sufficient time (e.g., 5-10 minutes) for the drug to take effect.

    • Record the firing properties again in the presence of the drug.

  • Data Analysis: Analyze changes in burst frequency, number of spikes per burst, inter-spike interval, and tonic firing frequency before and after drug application.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space T_channel T-type Ca2+ Channel (e.g., CaV3.x) Ca_ion Ca2+ Influx T_channel->Ca_ion Low-voltage activation R_TTA_P2 This compound R_TTA_P2->T_channel Blocks Depolarization Membrane Depolarization Ca_ion->Depolarization Leads to Burst_Firing Burst Firing Depolarization->Burst_Firing Triggers Hyperpolarization Hyperpolarization (removes inactivation) Hyperpolarization->T_channel Makes channel available

Caption: Signaling pathway of this compound action on neuronal burst firing.

Experimental_Workflow A Prepare Neuronal Culture or Acute Brain Slice B Establish Whole-Cell Patch-Clamp Recording A->B C Record Baseline Neuronal Firing (Control) B->C D Bath Apply This compound C->D H Data Analysis: Compare Firing Rates C->H E Record Neuronal Firing in Presence of Drug D->E F Washout (Optional) E->F E->H G Record Neuronal Firing After Washout F->G G->H

Caption: Experimental workflow for assessing this compound effects.

Troubleshooting_Logic Start No effect of This compound observed? Check_Expression T-type channel expression confirmed? Start->Check_Expression Check_Concentration Dose-response performed? Check_Expression->Check_Concentration Yes Outcome1 Consider alternative mechanism or neuron type Check_Expression->Outcome1 No Check_Potential Membrane potential sufficiently hyperpolarized? Check_Concentration->Check_Potential Yes Outcome2 Optimize drug concentration Check_Concentration->Outcome2 No Check_Perfusion Perfusion system working correctly? Check_Potential->Check_Perfusion Yes Outcome3 Adjust holding potential Check_Potential->Outcome3 No Outcome4 Check perfusion lines and flow rate Check_Perfusion->Outcome4 No

Caption: Troubleshooting logic for "no effect" of this compound.

References

Technical Support Center: (R)-TTA-P2 In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting in vivo experiments involving the selective T-type calcium channel blocker, (R)-TTA-P2.

Frequently Asked Questions (FAQs)

Q1: What is the recommended dose of this compound for in vivo studies?

A1: The effective dose of this compound in rodents typically ranges from 5 to 10 mg/kg administered intraperitoneally (i.p.).[1][2] A dose of 10 mg/kg has been shown to completely reverse thermal hyperalgesia in diabetic rats.[2] For studies on mechanical hypersensitivity, doses of 1, 3, and 10 mg/kg have demonstrated dose-dependent increases in mechanical thresholds in rats.[3]

Q2: What is the expected duration of action of this compound in vivo?

Q3: How should I prepare this compound for in vivo administration?

A3: this compound is typically dissolved in a vehicle suitable for animal administration. A common vehicle is 15% (2-hydroxypropyl)-β-cyclodextrin in sterile saline, with the pH adjusted to 7.4.[2]

Q4: What are the known off-target effects of this compound?

A4: this compound is a potent and selective blocker of T-type calcium channels.[1][2] High-voltage-activated calcium channels and sodium currents are reported to be 100- to 1000-fold less sensitive to this compound.[2]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
No observable effect after administration Insufficient doseIncrease the dose within the recommended range (5-10 mg/kg i.p.).[1][2]
Improper drug preparation or administrationEnsure this compound is fully dissolved in the vehicle. Verify the accuracy of the intraperitoneal injection technique.
Timing of observation is outside the therapeutic windowMeasure the desired endpoint at earlier and later time points (e.g., 30 min, 1h, 2h, 4h post-injection) to capture the peak effect.
High variability in experimental results Inconsistent drug administrationEnsure consistent injection volume and technique across all animals.
Animal-to-animal variability in metabolismUse a sufficient number of animals per group to account for biological variability. Consider using a crossover design if the experimental paradigm allows.
Instability of the prepared solutionPrepare fresh solutions of this compound for each experiment.
Unexpected side effects observed Dose is too highReduce the dose to the lower end of the effective range (e.g., 5 mg/kg i.p.).
Off-target effects at the administered doseWhile highly selective, consider potential off-target effects at higher concentrations. Review the literature for any reported adverse effects in your specific animal model.

Data Presentation

In Vivo Efficacy of this compound in Rodent Pain Models
Animal Model Species Dose (i.p.) Effect Time Point of Measurement Reference
Formalin-induced inflammatory painMouse5 and 7.5 mg/kgReduced licking and biting of the affected pawPhases 1 and 2 of the formalin test[1]
Streptozocin-induced diabetic neuropathyRat10 mg/kgComplete reversal of thermal hyperalgesiaNot specified[2]
Spinal cord injury-induced neuropathic painRat (female)10 mg/kgIncreased mechanical threshold30 minutes and 1 hour post-injection[3]
Pharmacokinetic Parameters (Related Compounds)

Note: Specific pharmacokinetic data for this compound following intraperitoneal administration in rodents is limited. The following data is for related T-type calcium channel blockers and should be used as a general reference.

Compound Species Dose and Route T½ (half-life) Cmax Tmax Reference
TTA-P2 analogNot specified20 mg (oral)3.0 ± 1.1 h1.82 ± 0.274 µMNot specifiedA close analog of TTA-P2
SET2Rat25 mg/kg (i.p.)Not directly reported (Mean Residence Time = 70.5 ± 5.7 min)3.55 ± 0.67 µM2 min[4]

Experimental Protocols

Assessment of Antinociceptive Effects in the Formalin Test
  • Animal Model: Adult male C57BL/6 mice.

  • Drug Preparation: Dissolve this compound in 15% cyclodextrin to the desired concentration (e.g., for a 5 mg/kg dose in a 25g mouse, prepare a solution that allows for a reasonable injection volume, typically 10 ml/kg).[2]

  • Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to the formalin injection.

  • Induction of Pain: Inject 20 µl of 5% formalin solution into the plantar surface of the right hind paw.

  • Behavioral Observation: Immediately after formalin injection, place the mouse in a clear observation chamber. Record the cumulative time spent licking and biting the injected paw in two phases: Phase 1 (0-5 minutes) and Phase 2 (15-40 minutes).

  • Data Analysis: Compare the time spent in pain-related behaviors between the this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

Mandatory Visualizations

Signaling Pathway of this compound Action

TTA_P2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol T_type T-type Ca²⁺ Channel (CaV3.1, CaV3.2, CaV3.3) Ca_ion Ca²⁺ Influx T_type->Ca_ion Mediates RTTA_P2 This compound RTTA_P2->T_type Blocks Neuronal_Excitability Decreased Neuronal Excitability Ca_ion->Neuronal_Excitability Leads to Synaptic_Plasticity Modulation of Synaptic Plasticity Ca_ion->Synaptic_Plasticity Influences Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation Randomization Randomize Animals into Groups Animal_Acclimation->Randomization Drug_Prep Prepare this compound and Vehicle Administration Administer this compound or Vehicle (i.p.) Drug_Prep->Administration Randomization->Administration Pain_Induction Induce Pain (e.g., Formalin Injection) Administration->Pain_Induction 30 min pre-treatment Behavioral_Test Behavioral Testing Pain_Induction->Behavioral_Test Data_Collection Data Collection Behavioral_Test->Data_Collection Stats Statistical Analysis Data_Collection->Stats Results Interpret Results Stats->Results

References

Validation & Comparative

A Head-to-Head Comparison of (R)-TTA-P2 and Z944 for T-type Calcium Channel Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Prominent T-type Calcium Channel Blockers

In the landscape of neuroscience research and drug development, T-type calcium channels have emerged as a critical therapeutic target for a range of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and absence seizures. Their role in modulating neuronal excitability and rhythmic burst firing underscores the demand for potent and selective inhibitors. This guide provides a comprehensive comparison of two widely studied T-type calcium channel antagonists: (R)-TTA-P2, the inactive enantiomer of the potent blocker TTA-P2, and Z944, a clinical-stage inhibitor. This comparison aims to furnish researchers with the necessary data to make informed decisions for their experimental designs.

Quantitative Comparison of Inhibitory Potency

The inhibitory activities of TTA-P2 (the active enantiomer of this compound) and Z944 against the three T-type calcium channel isoforms (CaV3.1, CaV3.2, and CaV3.3) have been characterized in various studies. While direct head-to-head comparisons under identical experimental conditions are limited, the available data provide a strong basis for assessing their relative potencies.

CompoundTarget IsoformIC50 (nM)Cell LineReference
TTA-P2CaV3.193Recombinant[1]
CaV3.2196Recombinant[1]
CaV3.384Recombinant[1]
Native T-currents (DRG neurons)100Rat Dorsal Root Ganglion Neurons[1]
Z944hCaV3.150 - 160Human Recombinant[2]
hCaV3.250 - 160Human Recombinant[2]
hCaV3.350 - 160Human Recombinant[2]

This compound is the inactive enantiomer and is often used as a negative control in experiments. The data presented here is for the active (S)-enantiomer, TTA-P2.

In Vitro and In Vivo Profile

TTA-P2 is a potent and selective T-type calcium channel blocker that is CNS-penetrant.[3] It has demonstrated efficacy in preclinical models of both inflammatory and neuropathic pain.[1] Studies have shown that TTA-P2 is significantly more selective for T-type channels over high-voltage-activated calcium channels and sodium channels.[1]

Z944 is a potent, selective, and orally bioavailable pan-T-type calcium channel antagonist.[2] It has undergone Phase I and is in Phase II clinical trials for the treatment of pain.[3] Z944 is also CNS-penetrant and has shown efficacy in various animal models of pain and epilepsy.[4][5][6] It exhibits high selectivity for T-type channels over other ion channels, including L-type and N-type calcium channels.[3]

Signaling Pathways and Experimental Workflow

The inhibition of T-type calcium channels by compounds like TTA-P2 and Z944 has significant downstream effects on neuronal signaling. The following diagrams illustrate the general signaling pathway affected by T-type channel inhibition and a typical experimental workflow for characterizing these inhibitors.

T_type_channel_signaling cluster_membrane Cell Membrane T_type_Ca_channel T-type Ca²⁺ Channel (CaV3.1, 3.2, 3.3) NMDA_receptor NMDA Receptor T_type_Ca_channel->NMDA_receptor removes Mg²⁺ block Ca_influx Ca²⁺ Influx T_type_Ca_channel->Ca_influx Other_VGCCs Other Voltage-Gated Ca²⁺ Channels Depolarization Depolarization Depolarization->T_type_Ca_channel activates Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_influx->Intracellular_Ca Neuronal_excitability ↑ Neuronal Excitability (Burst Firing) Ca_influx->Neuronal_excitability Intracellular_Ca->Other_VGCCs activates Downstream_effectors Downstream Effectors (e.g., Calcineurin) Intracellular_Ca->Downstream_effectors Gene_expression Altered Gene Expression Downstream_effectors->Gene_expression Inhibitor This compound / Z944 Inhibitor->T_type_Ca_channel inhibits

T-type Calcium Channel Signaling Pathway

Experimental_Workflow Cell_culture Cell Culture & Transfection (e.g., HEK293 with CaV3.x) Patch_clamp Whole-Cell Patch Clamp Electrophysiology Cell_culture->Patch_clamp Data_acquisition Data Acquisition (T-type current measurement) Patch_clamp->Data_acquisition Compound_application Compound Application (this compound or Z944) Data_acquisition->Compound_application Dose_response Dose-Response Curve Generation Compound_application->Dose_response IC50_determination IC50 Value Determination Dose_response->IC50_determination

Experimental Workflow for Inhibitor Characterization

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for T-type Channel Inhibition

This protocol is fundamental for determining the potency and selectivity of T-type calcium channel inhibitors.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK-293) cells are commonly used and maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are transiently transfected with cDNA encoding the desired human CaV isoform (e.g., CaV3.1, CaV3.2, or CaV3.3) and a fluorescent marker like GFP using a suitable transfection reagent.

  • Electrophysiological recordings are typically performed 24-48 hours after transfection.

2. Electrophysiological Recording:

  • Whole-cell patch-clamp recordings are conducted at room temperature.

  • The external solution (in mM) typically contains: 140 CsCl, 10 HEPES, 10 Glucose, 2 CaCl2, 1 MgCl2, with the pH adjusted to 7.4 with CsOH.

  • The internal pipette solution (in mM) typically contains: 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP, with the pH adjusted to 7.2 with CsOH.

  • T-type currents are elicited by applying a voltage step to -30 mV from a holding potential of -100 mV.[7][8]

3. Data Analysis:

  • The test compound (this compound or Z944) is perfused at increasing concentrations to measure the concentration-dependent block of the T-type current.

  • The data are then used to construct a concentration-response curve, which is fitted with the Hill equation to calculate the IC50 value.[9]

Conclusion

Both TTA-P2 and Z944 are potent and selective inhibitors of T-type calcium channels, with Z944 having advanced to clinical trials. The choice between these compounds for preclinical research may depend on the specific experimental goals. This compound serves as an excellent negative control for studies involving TTA-P2. Z944, with its extensive characterization and clinical relevance, is a valuable tool for investigating the therapeutic potential of T-type channel inhibition. Researchers should consider the specific isoform potencies and the available pharmacokinetic data when designing their studies. The provided experimental protocols and signaling pathway diagrams offer a foundational framework for such investigations.

References

A Comparative Analysis of (R)-T-Type Antagonist P2 and Ethosuximide in Preclinical Models of Absence Epilepsy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel T-type calcium channel blocker, (R)-TTA-P2, and the established anti-absence epilepsy drug, ethosuximide. The following sections present a comprehensive overview of their efficacy, mechanisms of action, and side effect profiles based on available preclinical data, primarily from genetic rat models of absence epilepsy such as the Wistar Albino Glaxo from Rijswijk (WAG/Rij) and the Genetic Absence Epilepsy Rats from Strasbourg (GAERS).

Mechanism of Action: Targeting the Thalamocortical Circuit

Both this compound and ethosuximide exert their anti-absence seizure effects by modulating T-type calcium channels, which are pivotal in the generation of the characteristic 3-Hz spike-and-wave discharges (SWDs) seen in absence seizures[1][2][3]. These channels are highly expressed in the thalamocortical circuitry, and their inhibition reduces the neuronal burst firing that underlies these seizures[4][5].

This compound is a potent and selective blocker of all three T-type calcium channel subtypes (CaV3.1, CaV3.2, and CaV3.3)[6]. In contrast, ethosuximide's blockade of T-type calcium channels is considered less potent[2].

The following diagram illustrates the central role of T-type calcium channels in the thalamocortical oscillations that generate absence seizures and the inhibitory action of both compounds.

cluster_Thalamus Thalamus cluster_Cortex Cortex cluster_Drugs Therapeutic Intervention ThalamicNeuron Thalamic Relay Neuron CorticalNeuron Cortical Pyramidal Neuron ThalamicNeuron->CorticalNeuron Excitatory Input T_type T-type Ca2+ Channels CorticalNeuron->ThalamicNeuron Excitatory Feedback SWD Spike-Wave Discharges (Absence Seizure) T_type->SWD Generates RTTA_P2 This compound RTTA_P2->T_type Inhibition Ethosuximide Ethosuximide Ethosuximide->T_type Inhibition

Mechanism of Action in Absence Epilepsy

Efficacy in Preclinical Models

The primary measure of efficacy in rodent models of absence epilepsy is the reduction in the number and duration of spontaneous SWDs, as measured by electroencephalography (EEG).

Quantitative Efficacy Data

The following table summarizes the available quantitative data for this compound and ethosuximide on the suppression of spike-wave discharges in the WAG/Rij rat model. It is important to note that this data is collated from separate studies and not from a direct head-to-head comparison.

CompoundDoseAnimal ModelEfficacy on Spike-Wave Discharges (SWDs)Source
This compound 10 mg/kg (p.o.)WAG/Rij ratsDose- and exposure-dependent decrease in total seizure time; robust CNS efficacy.[7]
Ethosuximide ~80 mg/kg/day (p.o.)WAG/Rij ratsSignificantly decreased the number and total duration of SWDs.
Ethosuximide 100 mg/kg (i.p.)WAG/Rij ratsReduced mean duration of SWDs by 53% in the first 30 mins post-injection. Reduced number of SWDs by 49% in the first 30 mins post-injection.[8]
Ethosuximide 200 mg/kg (i.p.)WAG/Rij ratsAlmost complete suppression of SWDs.[9]

Experimental Protocols

Standardized protocols are crucial for the valid comparison of investigational compounds. The following outlines a typical experimental workflow for evaluating anti-absence seizure drugs in the WAG/Rij rat model.

Experimental Workflow for Efficacy Testing

start Select WAG/Rij Rats (>3 months old) surgery Implant Cortical EEG Electrodes start->surgery recovery Post-operative Recovery (1-2 weeks) surgery->recovery baseline Baseline EEG Recording (e.g., 2 hours) recovery->baseline drug_admin Drug Administration (e.g., i.p. or p.o.) baseline->drug_admin post_drug_eeg Post-treatment EEG Recording drug_admin->post_drug_eeg analysis Quantify SWDs (Number, Duration) post_drug_eeg->analysis end Compare Pre- vs. Post-treatment and Vehicle Control analysis->end

Typical Experimental Workflow

Detailed Methodologies:

  • Animal Models: WAG/Rij or GAERS rats, typically older than 3 months to ensure the development of spontaneous absence seizures, are commonly used.

  • Surgical Implantation of EEG Electrodes: Rats are anesthetized, and stainless-steel screw electrodes are implanted epidurally over the frontal and parietal cortices for EEG recording. A reference electrode is often placed over the cerebellum.

  • EEG Recording: Following a recovery period of at least one week, baseline EEG is recorded for a defined period (e.g., 2-4 hours) in freely moving rats to determine the spontaneous rate of SWDs.

  • Drug Administration: this compound or ethosuximide is administered, typically via intraperitoneal (i.p.) or oral (p.o.) routes. A vehicle control group is essential for comparison.

  • Data Analysis: The primary endpoints are the number and mean duration of SWDs, which are quantified from the EEG recordings before and after drug administration. A significant reduction in these parameters compared to baseline and the vehicle group indicates efficacy.

Side Effect Profile

CompoundDoseAnimal ModelObserved Side EffectsSource
This compound 40 mg/kgMiceBehavioral depression (in an alcohol withdrawal seizure model).[10]
Ethosuximide 100, 200, 250 mg/kg (chronic)RatsNegative effects on fear memory; no effect on spatial learning.[11]

Summary and Future Directions

Future research should focus on a head-to-head comparison of this compound and ethosuximide in the same absence epilepsy model, evaluating a range of doses to establish a clear dose-response relationship for both efficacy and side effects. Such studies will be critical in determining the potential of this compound as a next-generation therapeutic for absence epilepsy.

References

A Preclinical Showdown: (R)-TTA-P2 and Gabapentin in the Neuropathic Pain Arena

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of effective therapeutics for neuropathic pain, a condition affecting millions worldwide with its debilitating chronic nerve pain, two compounds, the established first-line treatment Gabapentin and the novel T-type calcium channel blocker (R)-TTA-P2, are under the scientific microscope. This guide offers a comprehensive comparison of their efficacy, mechanisms of action, and the experimental frameworks used to evaluate them, tailored for researchers, scientists, and professionals in drug development.

At a Glance: Mechanism of Action

This compound and Gabapentin, while both targeting calcium channels, exhibit distinct mechanisms of action. Gabapentin's analgesic effects are primarily mediated through its binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs)[1]. This interaction is thought to reduce the trafficking of these channels to the presynaptic membrane, thereby decreasing the release of excitatory neurotransmitters like glutamate in the spinal cord and brain[1].

In contrast, this compound is a potent and selective antagonist of T-type calcium channels, with a particularly high affinity for the CaV3.2 isoform, which is upregulated in sensory neurons following nerve injury. By blocking these channels, this compound reduces neuronal hyperexcitability and inhibits the transmission of pain signals from the periphery to the central nervous system.

Comparative Efficacy in Preclinical Models of Neuropathic Pain

It is crucial to note that the following data is collated from separate studies and does not represent a direct head-to-head comparison. Variations in experimental protocols, animal strains, and outcome measures can significantly influence results.

Table 1: Preclinical Efficacy of this compound in Neuropathic Pain Models
Animal ModelPain-Like BehaviorRoute of AdministrationEffective Dose RangeKey FindingsCitation
Streptozocin-induced diabetic neuropathy (Rat)Thermal HyperalgesiaIntraperitoneal (i.p.)5 - 10 mg/kgDose-dependently reversed thermal hyperalgesia.
Chronic Constriction Injury (CCI) (Rat)Mechanical AllodyniaNot SpecifiedNot SpecifiedSignificantly attenuated mechanical allodynia.
Spared Nerve Injury (SNI) (Rat)Mechanical AllodyniaNot SpecifiedNot SpecifiedReduced mechanical allodynia.
Table 2: Preclinical Efficacy of Gabapentin in Neuropathic Pain Models
Animal ModelPain-Like BehaviorRoute of AdministrationEffective Dose RangeKey FindingsCitation
Chronic Constriction Injury (CCI) (Rat)Mechanical AllodyniaIntraperitoneal (i.p.)30 - 100 mg/kgDose-dependently attenuated mechanical allodynia.
Spared Nerve Injury (SNI) (Rat)Mechanical AllodyniaIntraperitoneal (i.p.)50 - 100 mg/kgSignificantly reversed mechanical allodynia.
Spinal Nerve Ligation (SNL) (Rat)Tactile AllodyniaIntraperitoneal (i.p.)30 - 100 mg/kgDose-dependently inhibited tactile allodynia.
Paclitaxel-induced neuropathy (Rat)Thermal Hyperalgesia & Cold AllodyniaOral (p.o.)60 mg/kgSignificantly decreased thermal hyperalgesia and cold allodynia.[2]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the molecular targets and the methodologies used to assess these compounds, the following diagrams illustrate their respective signaling pathways and a typical experimental workflow for preclinical neuropathic pain studies.

Signaling Pathway of Gabapentin in Neuropathic Pain cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Gabapentin Gabapentin a2d1 α2δ-1 Subunit of VGCC Gabapentin->a2d1 Binds to VGCC Voltage-Gated Calcium Channel (VGCC) a2d1->VGCC Modulates Ca_influx Reduced Ca2+ Influx VGCC->Ca_influx Vesicle Synaptic Vesicle Ca_influx->Vesicle Inhibits fusion Glutamate Reduced Glutamate Release Vesicle->Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Less activation AMPA_R AMPA Receptor Glutamate->AMPA_R Less activation Pain_Signal Reduced Nociceptive Signal Transmission NMDA_R->Pain_Signal AMPA_R->Pain_Signal Signaling Pathway of this compound in Neuropathic Pain cluster_sensory_neuron Primary Sensory Neuron cluster_spinal_cord Spinal Cord Dorsal Horn RTTA_P2 This compound T_type_Ca T-type Ca2+ Channel (CaV3.2) RTTA_P2->T_type_Ca Blocks Ca_influx Blocked Ca2+ Influx T_type_Ca->Ca_influx Neuronal_Firing Reduced Neuronal Hyperexcitability Ca_influx->Neuronal_Firing NT_Release Reduced Neurotransmitter Release Neuronal_Firing->NT_Release Postsynaptic_Neuron Postsynaptic Neuron NT_Release->Postsynaptic_Neuron Less activation Pain_Transmission Reduced Pain Signal Transmission Postsynaptic_Neuron->Pain_Transmission Experimental Workflow for Preclinical Neuropathic Pain Studies cluster_model Neuropathic Pain Model Induction cluster_assessment Behavioral Assessment Animal_Model Rodent Model (e.g., Rat, Mouse) Surgery Surgical Procedure (e.g., CCI, SNI, SNL) Animal_Model->Surgery Development Development of Neuropathic Pain (Days to Weeks) Surgery->Development Baseline Baseline Pain Threshold Measurement Development->Baseline Drug_Admin Drug Administration (this compound or Gabapentin) Baseline->Drug_Admin Post_Drug_Test Post-treatment Pain Threshold Measurement Drug_Admin->Post_Drug_Test Data_Analysis Data Analysis and Comparison Post_Drug_Test->Data_Analysis

References

Validating (R)-TTA-P2 Target Engagement with Cav3.2 Knockout Mice: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to validate the on-target engagement of (R)-TTA-P2, a potent T-type calcium channel blocker, with its intended target, the Cav3.2 calcium channel. The use of Cav3.2 knockout (KO) mice is presented as the gold-standard for confirming that the pharmacological effects of this compound are mediated through its interaction with this specific channel isoform.

Executive Summary

The validation of a drug's on-target activity is a cornerstone of preclinical development. For compounds targeting the Cav3.2 T-type calcium channel, such as this compound, genetic models like the Cav3.2 knockout mouse offer an unequivocal method to confirm target engagement. Experimental data consistently demonstrates that the analgesic and neurophysiological effects of T-type channel blockers are significantly diminished or completely absent in mice lacking the Cav3.2 channel. This guide presents a comparative overview of the performance of this compound and other relevant compounds in wild-type versus Cav3.2 knockout mice, supported by experimental data and detailed protocols.

Data Presentation

Table 1: Electrophysiological Effects of T-Type Channel Blockade in Wild-Type vs. Cav3.2 Deficient Rodents
ParameterAnimal ModelGenotype/TreatmentThis compound EffectSupporting Evidence
T-type Current Density Rat DRG NeuronsWild-Type + Cav3.2 AntisenseT-type currents reduced by 75-92% with antisense treatment.[1]The antihyperalgesic effects of this compound are abolished by Cav3.2 knockdown, indicating on-target action.[2]
Miniature Excitatory Postsynaptic Current (mEPSC) Frequency Mouse Dorsal Horn NeuronsWild-TypeSignificant decrease (~34%) in mEPSC frequency.This effect is prevented by pre-application of the Cav3.2 blocker NiCl₂.[3]
mEPSC Frequency Mouse Dorsal Horn NeuronsCav3.2 KnockoutNo significant effect on mEPSC frequency.Demonstrates that the effect of this compound on mEPSC frequency is Cav3.2-dependent.[3]
Table 2: Behavioral Effects of T-Type Channel Blockers in Wild-Type vs. Cav3.2 Knockout Mice
CompoundPain ModelGenotypeTreatmentPaw Withdrawal Threshold/Licking TimeConclusion
This compound Inflammatory Pain (Formalin Test)Wild-Type (Mouse)5 or 7.5 mg/kg i.p.Reduced licking time in both phase 1 and 2.[2]This compound exhibits analgesic properties in a model of inflammatory pain.
This compound Neuropathic Pain (Diabetic)Wild-Type (Rat) + Cav3.2 Antisense10 mg/kg i.p.Antihyperalgesic effects completely abolished.[2]The analgesic effect of this compound is dependent on Cav3.2.
TTA-A2 (similar T-type blocker) Psychostimulant-induced Locomotor SensitizationWild-Type1 mg/kg p.o.Expression of locomotor sensitization prevented.[4]T-type channel blockade modulates behavioral sensitization.
TTA-A2 Psychostimulant-induced Locomotor SensitizationCav3.2 Knockout1 mg/kg p.o.No effect on the expression of locomotor sensitization.[4]The effect of TTA-A2 on sensitization is mediated by Cav3.2.

Mandatory Visualization

G cluster_0 Experimental Workflow: Validating this compound Target Engagement start Start: Hypothesis This compound acts on Cav3.2 wt_mice Wild-Type Mice start->wt_mice ko_mice Cav3.2 Knockout Mice start->ko_mice treatment_wt This compound or Vehicle Administration to WT wt_mice->treatment_wt treatment_ko This compound or Vehicle Administration to KO ko_mice->treatment_ko electrophysiology Electrophysiology (e.g., Patch Clamp on DRG neurons) treatment_wt->electrophysiology behavior Behavioral Assays (e.g., Formalin Test) treatment_wt->behavior treatment_ko->electrophysiology treatment_ko->behavior data_analysis Data Analysis & Comparison electrophysiology->data_analysis behavior->data_analysis conclusion Conclusion: Target Engagement Validated/Refuted data_analysis->conclusion

Caption: Workflow for validating this compound target engagement.

G cluster_1 Signaling Pathway: Role of Cav3.2 in Nociception noxious_stimuli Noxious Stimuli (Mechanical, Thermal, Chemical) drg_neuron Dorsal Root Ganglion (DRG) Neuron noxious_stimuli->drg_neuron cav3_2 Cav3.2 T-type Ca²⁺ Channel drg_neuron->cav3_2 depolarization Membrane Depolarization cav3_2->depolarization Activation ca_influx Ca²⁺ Influx depolarization->ca_influx neurotransmitter_release Neurotransmitter Release (e.g., Glutamate, CGRP) ca_influx->neurotransmitter_release dorsal_horn Spinal Dorsal Horn neurotransmitter_release->dorsal_horn pain_perception Pain Perception dorsal_horn->pain_perception tta_p2 This compound tta_p2->cav3_2 Blockade

Caption: Cav3.2 signaling in nociceptive pathways.

Experimental Protocols

Whole-Cell Patch-Clamp Recording of T-type Currents in DRG Neurons

Objective: To directly measure the effect of this compound on Cav3.2 channel function in isolated dorsal root ganglion (DRG) neurons from wild-type and Cav3.2 knockout mice.

Methodology:

  • Neuron Preparation:

    • Isolate DRG from the lumbar segments (L4-L6) of adult wild-type and Cav3.2 knockout mice.

    • Dissociate the ganglia into single neurons using a combination of enzymatic digestion (e.g., collagenase and papain) and mechanical trituration.

    • Plate the dissociated neurons on laminin/poly-D-lysine coated coverslips and culture for 2-24 hours.

  • Electrophysiological Recording:

    • Use a patch-clamp amplifier and data acquisition software to perform whole-cell voltage-clamp recordings.

    • The external (bath) solution should contain blockers for sodium and potassium channels (e.g., tetrodotoxin, CsCl, TEA) to isolate calcium currents. Barium (e.g., 2 mM BaCl₂) is often used as the charge carrier to enhance current amplitude and reduce calcium-dependent inactivation.

    • The internal (pipette) solution should contain a cesium-based solution to block potassium currents from inside the cell.

    • Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the neuron membrane.

    • Establish a whole-cell configuration.

    • Hold the cell at a hyperpolarized potential (e.g., -90 mV) to ensure T-type channels are available for opening.

    • Apply a series of depolarizing voltage steps (e.g., from -70 mV to +20 mV) to elicit T-type currents.

    • After establishing a stable baseline recording, perfuse the bath with a solution containing this compound at the desired concentration and record the effect on the T-type current amplitude.

  • Data Analysis:

    • Measure the peak inward current amplitude at each voltage step before and after drug application.

    • Calculate the percentage of current inhibition by this compound.

    • Compare the percentage of inhibition between neurons from wild-type and Cav3.2 knockout mice. A significant reduction or absence of inhibition in knockout neurons validates on-target activity.

Formalin Test for Inflammatory Pain

Objective: To assess the analgesic efficacy of this compound in a model of inflammatory pain and to validate that this effect is mediated by Cav3.2.

Methodology:

  • Animal Habituation:

    • Acclimate adult male wild-type and Cav3.2 knockout mice to the testing environment (e.g., clear observation chambers with a mirror angled to allow an unobstructed view of the paws) for at least 30 minutes before the experiment.

  • Drug Administration:

    • Administer this compound (e.g., 5 or 7.5 mg/kg) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection 30 minutes prior to the formalin injection.

  • Formalin Injection:

    • Briefly restrain the mouse and inject 20 µL of a 5% formalin solution subcutaneously into the plantar surface of the right hind paw using a 30-gauge needle.

  • Behavioral Observation:

    • Immediately after the injection, return the mouse to the observation chamber.

    • Record the cumulative time the animal spends licking, biting, or flinching the injected paw.

    • Observations are typically divided into two phases:

      • Phase 1 (acute nociceptive pain): 0-5 minutes post-injection.

      • Phase 2 (inflammatory pain): 15-30 minutes post-injection.

  • Data Analysis:

    • Calculate the total licking/biting time for each phase for all experimental groups (WT + vehicle, WT + TTA-P2, KO + vehicle, KO + TTA-P2).

    • Compare the licking time between vehicle- and this compound-treated wild-type mice to determine the drug's analgesic effect.

    • Compare the licking time in this compound-treated wild-type mice to that in this compound-treated Cav3.2 knockout mice. A significantly reduced or absent analgesic effect in the knockout mice confirms that the drug's action is mediated through Cav3.2.

Conclusion

The collective evidence from electrophysiological and behavioral studies using Cav3.2 knockout mice provides a robust validation of this compound's on-target engagement. The absence or significant reduction of this compound's effects in these mice confirms that its mechanism of action is primarily through the blockade of the Cav3.2 T-type calcium channel. This comparative approach is indispensable for the preclinical development of selective Cav3.2 inhibitors for therapeutic applications, particularly in the context of pain management.

References

A Head-to-Head Comparison of T-Type Calcium Channel Blockers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals, researchers, and scientists, this guide provides a comprehensive, data-driven comparison of prominent T-type calcium channel blockers. We delve into their performance, supported by experimental data, to facilitate informed decisions in your research.

T-type calcium channels, particularly the subtypes Cav3.1, Cav3.2, and Cav3.3, are crucial mediators of low-voltage-activated calcium currents in excitable cells. Their involvement in physiological processes and various pathological states, including epilepsy, neuropathic pain, and cardiovascular diseases, has made them a significant target for therapeutic intervention.[1][2][3][4] This guide offers a head-to-head comparison of key T-type calcium channel blockers, presenting their pharmacological data, mechanisms of action, and the experimental protocols used to characterize them.

Quantitative Comparison of T-Type Calcium Channel Blockers

The following table summarizes the key quantitative data for a selection of T-type calcium channel blockers, focusing on their potency and selectivity. This data is critical for researchers to compare the efficacy and potential off-target effects of these compounds.

CompoundTarget(s)IC50Cell Line/SystemKey Findings & Notes
Mibefradil T-type (Cav3.x) and L-type (Cav1.x) Calcium ChannelsT-type: 2.7 μM, L-type: 18.6 μMCloned T-type calcium channels[5]A non-selective blocker with higher affinity for T-type channels.[5] It has been withdrawn from the market due to drug interactions.[6]
Ethosuximide T-type Calcium Channels (Cav3.1, Cav3.2, Cav3.3)~12 mM for α1G (Cav3.1)Cloned α1G, α1H, and α1I T-type calcium channelsConsidered a first-choice drug for absence seizures.[7][8] Its mechanism is thought to involve the blockade of open T-type channels.[8][9]
Zonisamide T-type Calcium Channels and Voltage-gated Sodium ChannelsT-type ICa reduction of 38.3% at 50 μM[10]Cultured human neuroblastoma cells (NB-I)[10]An antiepileptic drug that blocks both T-type calcium and sodium channels.[11][12] It shifts the inactivation curve of T-type channels to a more negative potential.[10]
NNC 55-0396 Selective T-type Calcium Channels (Cav3.1)6.8 μM for Cav3.1[13]INS-1 cells and HEK293 cells expressing recombinant Cav3.1[14]A highly selective T-type calcium channel blocker with no detectable effect on high-voltage-activated currents at concentrations up to 100 μM.[14]
TTA-P2 Pan T-type Calcium Channels (Cav3.1, Cav3.2, Cav3.3)100 nMAcutely dissociated dorsal root ganglion (DRG) cells of adult rats[15]A potent and reversible blocker that stabilizes the inactive state of the channel. It shows 100- to 1000-fold less sensitivity for high-voltage-activated calcium and sodium channels.[15]
Z944 T-type Calcium ChannelsNot specified in provided abstractsNot specified in provided abstractsA T-type calcium channel blocker that has been in Phase II clinical trials for the treatment of pain.[4][16] It potently suppresses absence seizures in animal models.[7]

Signaling Pathways and Experimental Workflows

To understand the context in which these blockers operate, it is essential to visualize the signaling pathways they modulate and the experimental workflows used to characterize them.

Thalamocortical Circuit in Absence Seizures

T-type calcium channels are key players in the thalamocortical circuitry, which is implicated in the generation of spike-and-wave discharges characteristic of absence seizures.[7] The following diagram illustrates the interplay between different neuronal populations and the localization of T-type channel subtypes.

Thalamocortical_Circuit Pyramidal Pyramidal Neurons (Cav3.1, Cav3.2, Cav3.3) TC Thalamocortical (TC) Neurons (Mainly Cav3.1) Pyramidal->TC + (Glutamate) RT Reticular Thalamic (RT) Neurons (Cav3.2, Cav3.3) Pyramidal->RT + (Glutamate) TC->Pyramidal + (Glutamate) TC->RT + (Glutamate) RT->TC - (GABA)

Caption: Thalamocortical circuitry in absence seizures.

T-Type Calcium Channels in Neuropathic Pain

In neuropathic pain, there is an elevated expression of T-type calcium channels, particularly Cav3.2, in peripheral nociceptive nerve fibers located in the dorsal root ganglia (DRG).[1] This upregulation contributes to neuronal hyperexcitability and pain signaling.

Neuropathic_Pain_Pathway cluster_periphery Periphery cluster_drg Dorsal Root Ganglion (DRG) cluster_spinal_cord Spinal Cord (Dorsal Horn) cluster_brain Brain Nociceptor Nociceptor DRG_Neuron DRG Neuron (Upregulation of Cav3.2) Nociceptor->DRG_Neuron Pain Signal DH_Synapse Dorsal Horn Synapse DRG_Neuron->DH_Synapse Action Potential Propagation Pain_Perception Pain Perception DH_Synapse->Pain_Perception Ascending Pain Pathway T_type_blocker T-type Calcium Channel Blocker T_type_blocker->DRG_Neuron Inhibits Cav3.2

Caption: Role of Cav3.2 in the neuropathic pain pathway.

Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology

The characterization of T-type calcium channel blockers heavily relies on electrophysiological techniques, particularly the whole-cell patch-clamp method. This allows for the direct measurement of ion channel currents and the effects of pharmacological agents.

Patch_Clamp_Workflow Start Cell Preparation (e.g., dissociated DRG neurons or transfected HEK293 cells) Patch Whole-Cell Patch Clamp Configuration Start->Patch Control Record Control T-type Currents (Voltage-step protocol) Patch->Control Application Bath Application of T-type Channel Blocker Control->Application Test Record T-type Currents in the Presence of Blocker Application->Test Analysis Data Analysis: - Current Amplitude Reduction - IC50 Calculation - Gating Kinetics Changes Test->Analysis Conclusion Determine Potency, Selectivity, and Mechanism of Block Analysis->Conclusion

Caption: Workflow for patch-clamp analysis of blockers.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments cited in the characterization of T-type calcium channel blockers.

Whole-Cell Voltage-Clamp Recordings

This protocol is a composite based on standard electrophysiological practices described for characterizing T-type calcium channel blockers in cultured neurons or heterologous expression systems.

1. Cell Preparation:

  • For native neurons (e.g., DRG neurons): Acutely dissociate ganglia using enzymatic digestion (e.g., collagenase and trypsin) followed by mechanical trituration. Plate dissociated neurons on coated coverslips and culture for a short period (e.g., 2-24 hours) before recording.

  • For heterologous expression: Transfect a suitable cell line (e.g., HEK293) with plasmids encoding the desired T-type calcium channel subunit (e.g., Cav3.1, Cav3.2, or Cav3.3) and a reporter gene (e.g., GFP) using a standard transfection reagent. Recordings are typically performed 24-48 hours post-transfection.

2. Solutions:

  • External Solution (in mM): 140 TEA-Cl, 10 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH. The use of TEA (tetraethylammonium) helps to block potassium channels.

  • Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.1 GTP-Li. Adjust pH to 7.2 with CsOH. Cesium (Cs) is used to block potassium currents from inside the cell.

3. Recording Procedure:

  • Obtain a giga-ohm seal between the patch pipette and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure the availability of T-type channels for opening.

  • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 200 ms) to elicit T-type calcium currents.

  • Record the resulting currents using an appropriate amplifier and data acquisition system.

4. Drug Application and Analysis:

  • After recording stable baseline currents, perfuse the recording chamber with the external solution containing the T-type calcium channel blocker at various concentrations.

  • Record currents at each concentration until a steady-state block is achieved.

  • To determine the IC50 value, measure the peak inward current at a specific voltage step (e.g., -30 mV) in the absence and presence of different drug concentrations.

  • Plot the percentage of current inhibition against the logarithm of the drug concentration and fit the data with a Hill equation to calculate the IC50.

  • To investigate the voltage-dependence of the block, analyze the current-voltage (I-V) relationship before and after drug application.

  • To assess effects on channel kinetics, analyze the activation and inactivation properties of the channels in the presence of the blocker.

This guide provides a foundational understanding and comparison of key T-type calcium channel blockers. For more in-depth information, including detailed clinical trial data and the full scope of potential side effects, researchers are encouraged to consult the primary literature cited.

References

Comparative Analysis of (R)-TTA-P2 Cross-Reactivity with Other Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

(R)-TTA-P2, an isomer of the potent T-type calcium channel blocker TTA-P2, exhibits a high degree of selectivity for low-voltage-activated (LVA) T-type calcium channels over other ion channels, including high-voltage-activated (HVA) calcium channels and voltage-gated sodium channels. This guide provides a comparative overview of the cross-reactivity of TTA-P2 with various ion channels, supported by experimental data, to assist researchers and drug development professionals in evaluating its potential as a selective pharmacological tool.

Executive Summary

This compound, and its racemate TTA-P2, are established as highly potent and selective antagonists of all three T-type calcium channel isoforms (CaV3.1, CaV3.2, and CaV3.3), with IC50 values in the low nanomolar range.[1][2] Extensive electrophysiological studies have demonstrated that TTA-P2 has minimal to no effect on HVA calcium channels and voltage-gated sodium channels, even at concentrations 100- to 1000-fold higher than its IC50 for T-type channels.[1][3] This remarkable selectivity profile underscores its utility in elucidating the physiological and pathophysiological roles of T-type calcium channels.

Cross-Reactivity Data

The following table summarizes the quantitative data on the interaction of TTA-P2 with various ion channels, as determined by whole-cell patch-clamp electrophysiology.

Ion Channel FamilySpecific ChannelTest SystemTTA-P2 ConcentrationEffectReference
Low-Voltage-Activated (LVA) Calcium Channels Native T-type (rat DRG neurons)Primary rat dorsal root ganglion (DRG) neuronsIC50: 100 nMPotent inhibition[1][3]
Native T-type (thalamocortical neurons)Rat thalamocortical neuronsIC50: 22 nMPotent inhibition
Recombinant CaV3.1HEK293 cellsIC50: 93 nMPotent inhibition[1]
Recombinant CaV3.2HEK293 cellsIC50: 196 nMPotent inhibition[1]
Recombinant CaV3.3HEK293 cellsIC50: 84 nMPotent inhibition[1]
High-Voltage-Activated (HVA) Calcium Channels Native HVA (rat DRG neurons)Primary rat DRG neurons10 µM<10% inhibition[1]
Recombinant CaV2.3HEK293 cells10 µM~10% inhibition[1]
Voltage-Gated Sodium Channels Total INa+ (rat DRG neurons)Primary rat DRG neurons1 µM1 ± 4% change[1]
Tetrodotoxin-resistant INa+ (rat DRG neurons)Primary rat DRG neurons1 µM1 ± 7% change[1]
Other Channels and Receptors Potassium ChannelsThalamic neuronsNot specifiedNo effect reported[4]
Glutamatergic Synaptic CurrentsThalamic neuronsNot specifiedNo effect reported
GABAergic Synaptic CurrentsThalamic neuronsNot specifiedNo effect reported

Experimental Methodologies

The data presented above were primarily generated using the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ionic currents flowing through specific channels in the membrane of a single cell.

General Protocol for Whole-Cell Patch-Clamp Electrophysiology:
  • Cell Preparation: Acutely dissociated primary neurons (e.g., rat dorsal root ganglia or thalamic neurons) or heterologous expression systems (e.g., HEK293 cells) stably or transiently expressing the ion channel of interest are used. For primary neurons, tissues are enzymatically and mechanically dissociated to obtain a single-cell suspension.

  • Recording Solutions:

    • External Solution: Typically contains physiological concentrations of ions such as NaCl, KCl, CaCl2, MgCl2, and a buffer like HEPES to maintain pH. Specific channel blockers are often included to isolate the current of interest.

    • Internal (Pipette) Solution: Designed to mimic the intracellular ionic environment and typically contains a high concentration of a salt like CsCl or KCl, a calcium chelator such as EGTA, and a buffer like HEPES. ATP and GTP may be included to support cellular metabolism.

  • Electrode Fabrication: Micropipettes are pulled from borosilicate glass capillaries using a micropipette puller to achieve a tip resistance of 2-5 MΩ when filled with the internal solution.

  • Recording Procedure:

    • A micropipette is brought into close contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (GΩ seal).

    • A brief pulse of suction is then applied to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration. This allows for electrical access to the cell's interior and control of the membrane potential.

    • The membrane potential is held at a specific voltage (holding potential) to control the activation and inactivation states of the ion channels.

    • Voltage steps (depolarizing or hyperpolarizing pulses) are applied to elicit ionic currents through the channels of interest.

    • The resulting currents are recorded, amplified, and digitized for analysis.

  • Data Analysis: The peak amplitude of the elicited currents is measured before and after the application of this compound at various concentrations. For dose-response analysis, the percentage of current inhibition is plotted against the drug concentration, and the data are fitted with a Hill equation to determine the IC50 value.

G cluster_workflow Experimental Workflow for Ion Channel Cross-Reactivity Screening prep Cell Preparation (Primary Neurons or Transfected Cell Lines) patch Whole-Cell Patch Clamp Configuration prep->patch isolate Isolate Current of Interest (Pharmacological & Voltage Protocols) patch->isolate control Record Baseline Current isolate->control apply Apply this compound control->apply record Record Current in Presence of Compound apply->record wash Washout record->wash analyze Data Analysis (IC50 Determination) wash->analyze

Experimental workflow for assessing ion channel cross-reactivity.

Signaling Pathway Context: T-Type Calcium Channels in Pain Signaling

T-type calcium channels, particularly the CaV3.2 isoform, are highly expressed in nociceptive (pain-sensing) neurons of the dorsal root ganglia.[1] These channels play a crucial role in regulating neuronal excitability and the transmission of pain signals. Their activation near the resting membrane potential leads to a calcium influx that can generate low-threshold calcium spikes, which in turn can trigger bursts of action potentials. This mechanism contributes to the amplification of pain signals. The selective blockade of these channels by this compound reduces the excitability of nociceptive neurons, thereby attenuating the transmission of pain signals to the central nervous system.

G cluster_pathway Role of T-Type Ca2+ Channels in Nociceptive Neuron Signaling stimulus Noxious Stimulus depol Membrane Depolarization stimulus->depol t_type CaV3.2 T-type Ca2+ Channel Activation depol->t_type ca_influx Ca2+ Influx t_type->ca_influx lts Low-Threshold Spike (LTS) ca_influx->lts ap_burst Action Potential Bursting lts->ap_burst neurotransmitter Neurotransmitter Release (e.g., Glutamate, Substance P) ap_burst->neurotransmitter pain_signal Pain Signal to CNS neurotransmitter->pain_signal tta_p2 This compound tta_p2->t_type Blocks

Simplified signaling pathway of T-type calcium channels in pain perception.

Conclusion

References

confirming the analgesic effects of (R)-TTA-P2 in different pain models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the analgesic effects of (R)-TTA-P2, a potent and selective T-type calcium channel blocker, with other established analgesics across various preclinical pain models. The data presented herein is intended for researchers, scientists, and drug development professionals investigating novel pain therapeutics.

This compound has demonstrated significant analgesic properties in models of both inflammatory and neuropathic pain. Its primary mechanism of action is the selective inhibition of CaV3.2 T-type calcium channels, which play a crucial role in the transmission of nociceptive signals.[1] This guide summarizes the quantitative data from key studies, details the experimental protocols used, and provides visualizations of the underlying signaling pathways and experimental workflows.

Quantitative Comparison of Analgesic Effects

The following tables summarize the efficacy of this compound in preclinical pain models. While direct side-by-side comparative data with pregabalin and morphine were not available in the reviewed literature, data for this compound and gabapentin are presented, along with typical efficacy ranges for other analgesics in similar models for contextual comparison.

Table 1: Efficacy of this compound in a Model of Inflammatory Pain (Formalin Test)

Treatment GroupDose (mg/kg, i.p.)Phase I (0-10 min) Licking Time (s)Phase II (10-60 min) Licking Time (s)Reference
Vehicle-BaselineBaseline[2]
This compound5ReducedReduced[2]
This compound7.5Significantly ReducedSignificantly Reduced[2]
Morphine (for context)~5-10Typically shows significant reductionTypically shows significant reduction[3][4]

Table 2: Efficacy of this compound in a Model of Neuropathic Pain (Diabetic Neuropathy - Thermal Hyperalgesia)

Treatment GroupDose (mg/kg, i.p.)Paw Withdrawal Latency (s)% Reversal of HyperalgesiaReference
Vehicle (Diabetic)-Decreased from baseline0%[2]
This compound5IncreasedPartial Reversal[2]
This compound7.5Significantly IncreasedSignificant Reversal[2]
This compound10Complete reversal to baseline~100%[2]
Gabapentin (for context)~30-100Typically shows significant increaseDose-dependent reversal
Pregabalin (for context)~10-30Typically shows significant increaseDose-dependent reversal[5][6][7]

Table 3: Efficacy of this compound in a Model of Neuropathic Pain (Spinal Cord Injury - Mechanical Allodynia)

Treatment GroupDose (mg/kg, i.p.)Paw Withdrawal Threshold (g)% Reversal of AllodyniaReference
Vehicle (SCI)-Decreased from baseline0%
This compound10Significantly IncreasedSignificant Reversal
Gabapentin (for context)~30-100Typically shows significant increaseDose-dependent reversal
Pregabalin (for context)~10-30Typically shows significant increaseDose-dependent reversal[5][6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and comparison of results.

Formalin-Induced Inflammatory Pain in Rodents

This model assesses nociceptive responses to a persistent inflammatory stimulus.

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice are used. Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

  • Habituation: On the day of the experiment, animals are placed in clear observation chambers for at least 30 minutes to acclimate to the testing environment.[8]

  • Drug Administration: this compound, vehicle, or a comparator drug is administered via intraperitoneal (i.p.) injection at the desired dose 30 minutes before formalin injection.

  • Formalin Injection: A 2.5% formalin solution (50 µL for rats, 20 µL for mice) is injected subcutaneously into the plantar surface of the right hind paw using a 30-gauge needle.[9][10]

  • Observation: Immediately following the formalin injection, the animal is returned to the observation chamber. The cumulative time spent licking the injected paw is recorded in 5-minute intervals for up to 60 minutes.[9][11]

  • Data Analysis: The total licking time is calculated for the early phase (Phase I: 0-10 minutes), representing direct nociceptor activation, and the late phase (Phase II: 10-60 minutes), reflecting inflammatory pain and central sensitization.

Streptozotocin-Induced Diabetic Neuropathy in Rats

This model mimics the painful diabetic neuropathy observed in humans.

  • Induction of Diabetes: Adult male Sprague-Dawley rats are fasted overnight and then injected with a single dose of streptozotocin (STZ; 50-60 mg/kg, i.p.) dissolved in citrate buffer. Control animals receive citrate buffer alone.

  • Confirmation of Diabetes: Blood glucose levels are measured from the tail vein 72 hours after STZ injection and weekly thereafter. Rats with blood glucose levels consistently above 250 mg/dL are considered diabetic.

  • Development of Neuropathy: Thermal hyperalgesia is typically assessed 2-4 weeks after the induction of diabetes.

  • Thermal Hyperalgesia Testing (Hargreaves Test):

    • Rats are placed in individual Plexiglas chambers on a glass floor and allowed to acclimate for at least 30 minutes.[12]

    • A radiant heat source is positioned under the glass floor, targeting the plantar surface of the hind paw.[12]

    • The latency for the rat to withdraw its paw from the heat source is recorded. A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.[13]

    • Baseline measurements are taken before drug administration.

    • This compound, vehicle, or a comparator drug is administered, and paw withdrawal latencies are re-assessed at specified time points (e.g., 30, 60, 120 minutes post-dose).

Spinal Cord Injury-Induced Neuropathic Pain in Rats

This model is used to study central neuropathic pain resulting from trauma to the spinal cord.

  • Surgical Procedure: Anesthetized rats undergo a laminectomy at a specific thoracic level (e.g., T10). A contusion or compression injury is induced using a standardized impactor device. Sham-operated animals undergo laminectomy without the spinal cord injury.

  • Post-operative Care: Animals receive appropriate post-operative care, including analgesics for surgical pain, manual bladder expression, and antibiotics.

  • Development of Neuropathic Pain: Mechanical allodynia typically develops over several weeks following the injury.

  • Mechanical Allodynia Testing (von Frey Test):

    • Rats are placed in individual chambers on an elevated wire mesh floor and allowed to acclimate.[14][15]

    • Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.[14][16]

    • The paw withdrawal threshold is determined as the filament of the lowest force that elicits a brisk withdrawal response in at least 50% of applications. The "up-down" method is commonly used to determine the 50% withdrawal threshold.[17]

    • Baseline thresholds are measured before drug administration.

    • This compound, vehicle, or a comparator drug is administered, and withdrawal thresholds are re-assessed at various time points.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a typical experimental workflow.

G cluster_0 Nociceptive Neuron Noxious_Stimuli Noxious Stimuli (e.g., Inflammation, Nerve Injury) Depolarization Membrane Depolarization Noxious_Stimuli->Depolarization CaV3_2 CaV3.2 T-type Ca2+ Channel (Low Voltage-Activated) Depolarization->CaV3_2 Opens Ca_Influx Ca2+ Influx CaV3_2->Ca_Influx Action_Potential Action Potential Generation & Firing Ca_Influx->Action_Potential Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate, Substance P) Action_Potential->Neurotransmitter_Release Pain_Signal Pain Signal Transmission to Spinal Cord Neurotransmitter_Release->Pain_Signal R_TTA_P2 This compound R_TTA_P2->CaV3_2 Blocks G cluster_workflow Preclinical Analgesic Testing Workflow Animal_Model 1. Induction of Pain Model (e.g., Formalin, STZ, SCI) Baseline 2. Baseline Behavioral Testing (e.g., von Frey, Hargreaves) Animal_Model->Baseline Drug_Admin 3. Drug Administration (this compound, Vehicle, Comparators) Baseline->Drug_Admin Post_Drug_Testing 4. Post-Treatment Behavioral Testing (at various time points) Drug_Admin->Post_Drug_Testing Data_Analysis 5. Data Analysis (Comparison to baseline and vehicle) Post_Drug_Testing->Data_Analysis Efficacy 6. Determination of Analgesic Efficacy Data_Analysis->Efficacy

References

A Head-to-Head Comparison of T-Type Calcium Channel Blockers: (R)-TTA-P2 vs. Mibefradil

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers in Neuroscience and Drug Development

This guide provides a detailed comparative analysis of two prominent T-type calcium channel blockers: (R)-TTA-P2 and mibefradil. The information presented herein, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of the most appropriate tool for their specific research applications.

Executive Summary

This compound emerges as a highly potent and selective antagonist of T-type calcium channels, exhibiting significantly greater potency and a cleaner selectivity profile compared to mibefradil. While mibefradil demonstrates a moderate preference for T-type over L-type calcium channels, its activity extends to other ion channels, potentially confounding experimental results. This guide will delve into the quantitative differences in potency and selectivity, outline the experimental methodologies used for their characterization, and illustrate the relevant signaling pathways.

Data Presentation: Potency and Selectivity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and mibefradil against various ion channels. Lower IC50 values indicate higher potency.

Table 1: Potency and Selectivity of this compound

Target ChannelIC50Cell Type / ConditionsReference
T-Type Calcium Channels
Native T-type currents100 nMAcutely dissociated rat dorsal root ganglion (DRG) neurons[1][2]
Recombinant CaV3.1 (α1G)93 nMNot specified[1]
Recombinant CaV3.2 (α1H)196 nMNot specified[1]
Recombinant CaV3.3 (α1I)84 nMNot specified[1]
High-Voltage-Activated (HVA) Calcium Channels
Total HVA currents~165 µMAcutely dissociated rat DRG neurons[1]
Recombinant CaV2.3~35 µMHEK 293 cells[1]
Other Channels
Sodium Channels>10 µMNot specified[1]

Table 2: Potency and Selectivity of Mibefradil

Target ChannelIC50Cell Type / ConditionsReference
T-Type Calcium Channels
General T-type currents~2.7 µMNot specified[3][4][5][6]
CaV3.1 (α1G)270 nM2 mM Ca²⁺ as charge carrier[7]
CaV3.2 (α1H)140 nM2 mM Ca²⁺ as charge carrier[7]
Native T-type currents~1 µM10 mM Ba²⁺ as charge carrier[7]
L-Type Calcium Channels
General L-type currents~18.6 µMNot specified[3][4][5][6]
CaV1.2 (α1C)~13 µM10 mM Ba²⁺ as charge carrier[7]
CaV1.2 (α1C)~0.1 µMDepolarized holding potential (-50 mV)[8]
Orai Channels
Orai152.6 µMHEK293 T-REx cells
Orai214.1 µMHEK293 T-REx cells
Orai33.8 µMHEK293 T-REx cells

Experimental Protocols

The determination of the inhibitory potency (IC50) of this compound and mibefradil on T-type calcium channels is primarily achieved through whole-cell patch-clamp electrophysiology . This technique allows for the direct measurement of ionic currents flowing through the channels in the cell membrane.

A typical experimental workflow is as follows:

G cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_pharma Pharmacology cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK-293, DRG neurons) transfection Transfection (for recombinant channels) cell_culture->transfection dissociation Enzymatic Dissociation (for native tissues) cell_culture->dissociation plating Plating on coverslips transfection->plating dissociation->plating patch_pipette Patch Pipette Fabrication (filled with internal solution) seal Gigaohm Seal Formation patch_pipette->seal whole_cell Whole-Cell Configuration seal->whole_cell voltage_clamp Voltage Clamp Protocol (e.g., holding at -100mV, step to -30mV) whole_cell->voltage_clamp current_rec T-type Current Recording voltage_clamp->current_rec control Control Recording (baseline current) current_rec->control drug_app Compound Application (this compound or Mibefradil) control->drug_app washout Washout drug_app->washout peak_current Peak Current Measurement drug_app->peak_current dose_response Dose-Response Curve Generation peak_current->dose_response ic50 IC50 Calculation dose_response->ic50

Figure 1. Experimental workflow for IC50 determination.

Key Methodological Details:

  • Cell Lines: Human Embryonic Kidney (HEK-293) cells are commonly used for expressing specific recombinant T-type calcium channel subunits (CaV3.1, CaV3.2, CaV3.3). For studying native channels, acutely dissociated dorsal root ganglion (DRG) neurons are a frequent choice.

  • Solutions: The external solution typically contains a charge carrier, either calcium (Ca²⁺) or barium (Ba²⁺), at a defined concentration (e.g., 2 mM Ca²⁺ or 10 mM Ba²⁺). The internal solution within the patch pipette is designed to mimic the intracellular environment.

  • Voltage Protocol: To isolate T-type currents, cells are held at a hyperpolarized membrane potential (e.g., -100 mV) to ensure the channels are in a closed, available state. Depolarizing voltage steps (e.g., to -30 mV) are then applied to elicit channel opening and inward current.

  • Data Analysis: The peak inward current is measured before and after the application of various concentrations of the blocking compound. The percentage of inhibition at each concentration is plotted to generate a dose-response curve, from which the IC50 value is calculated using a logistical function fit.

Signaling Pathways

T-type calcium channels are low-voltage activated, meaning they open in response to small depolarizations of the cell membrane. The resulting influx of calcium ions acts as a crucial second messenger, initiating a cascade of intracellular events.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol T_channel T-type Ca²⁺ Channel (CaV3.1, 3.2, 3.3) Ca2_ion Ca²⁺ T_channel->Ca2_ion Influx Calmodulin Calmodulin Ca2_ion->Calmodulin PKC PKC Ca2_ion->PKC Neuronal_firing Neuronal Rhythmic Firing Ca2_ion->Neuronal_firing CaMK CaMK Calmodulin->CaMK Gene_expression Gene Expression CaMK->Gene_expression PKC->Gene_expression Cell_proliferation Cell Proliferation Gene_expression->Cell_proliferation Membrane_depolarization Membrane Depolarization Membrane_depolarization->T_channel Activates Blocker This compound or Mibefradil Blocker->T_channel Inhibits

Figure 2. T-type calcium channel signaling pathway.

The influx of Ca²⁺ through T-type channels can lead to:

  • Activation of Ca²⁺-dependent enzymes: Such as Calmodulin and Protein Kinase C (PKC), which in turn can phosphorylate downstream targets.

  • Modulation of gene expression: Leading to changes in cellular processes like proliferation and differentiation.[9]

  • Regulation of neuronal excitability: T-type channels contribute to the generation of rhythmic burst firing in neurons, particularly in the thalamus.[3]

Conclusion

For researchers requiring a highly selective and potent tool to investigate the role of T-type calcium channels, This compound is the superior choice. Its nanomolar potency and significant selectivity over other ion channels minimize the risk of off-target effects.

Mibefradil , while historically important, exhibits a more complex pharmacological profile. Its blockade of L-type calcium channels, particularly at depolarized potentials, and its interaction with other channels like Orai, necessitate careful consideration and control experiments to ensure that observed effects are specifically attributable to T-type channel inhibition. Mibefradil was also withdrawn from the market for clinical use due to significant drug-drug interactions.

This guide underscores the importance of selecting pharmacological tools with well-defined and narrow target specificity to ensure the validity and interpretability of experimental findings.

References

Replication of (R)-TTA-P2 Efficacy Across Animal Strains: A Comparative Analysis of a Potent T-Type Calcium Channel Blocker

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the consistent analgesic effects of the selective T-type calcium channel antagonist, (R)-TTA-P2, across rodent models of pain.

Contrary to its occasional mischaracterization as a cannabinoid receptor modulator, extensive research has firmly established this compound as a potent and selective blocker of T-type calcium channels. This guide provides a comparative analysis of the experimental findings with this compound in different animal strains, offering researchers, scientists, and drug development professionals a clear overview of its replicated efficacy and underlying mechanism of action. The data presented herein is collated from peer-reviewed studies, with a focus on quantitative comparisons and detailed experimental methodologies.

Comparative Efficacy of this compound in Rodent Models

This compound has demonstrated significant antinociceptive and antihyperalgesic effects in both mice and rats across various pain models. The following tables summarize the key quantitative data from these studies, highlighting the consistent performance of the compound in different species and experimental paradigms.

ParameterIn Vitro (Rat Sensory Neurons)In Vivo (Mice - Formalin Test)In Vivo (Rats - Diabetic Neuropathy)
Primary Target T-type calcium channelsT-type calcium channelsT-type calcium channels (specifically CaV3.2)
Effect Reversible block of T-currentsReduction of pain responsesReversal of thermal hyperalgesia
Potency (IC50) ~100 nM[1][2][3][4]--
Effective Dose -5 or 7.5 mg/kg (i.p.)[1][2]10 mg/kg (i.p.)[1][2]
Selectivity 100- to 1000-fold less sensitive for high-voltage-activated calcium and sodium channels[1][2][3]--

Detailed Experimental Protocols

To facilitate the replication and extension of these findings, detailed methodologies for the key experiments are provided below.

In Vitro Electrophysiology in Rat Sensory Neurons
  • Animal Model: Adult rats were used for the isolation of dorsal root ganglion (DRG) cells.[1][2]

  • Cell Preparation: Small, acutely dissociated DRG cells were prepared for patch-clamp recordings.[1][2]

  • Electrophysiological Recordings: Whole-cell patch-clamp recordings were performed to measure T-type calcium currents. TTA-P2 was applied via bath perfusion to determine its effect on the current amplitude and kinetics. The IC50 was calculated from concentration-response curves.[1]

  • Selectivity Assessment: The effect of TTA-P2 on high-voltage-activated (HVA) calcium currents and sodium currents was also assessed in DRG neurons to determine its selectivity for T-type channels.[1][2]

In Vivo Formalin Test in Mice
  • Animal Model: Adult mice were used for this model of inflammatory pain.[1][2]

  • Drug Administration: this compound was administered via intraperitoneal (i.p.) injection at doses of 5 or 7.5 mg/kg.[1][2]

  • Pain Behavior Assessment: Following drug administration, a dilute formalin solution was injected into the paw of the mice. The time spent licking or biting the injected paw was quantified in two phases (phase 1 and phase 2) as an indicator of pain.[1]

  • Statistical Analysis: The pain responses in the TTA-P2 treated groups were compared to a vehicle-treated control group using statistical tests such as a Student's t-test.[1]

In Vivo Diabetic Neuropathy Model in Rats
  • Animal Model: Diabetes was induced in rats using streptozocin to model neuropathic pain.[1][2]

  • Drug Administration: this compound was administered i.p. at a dose of 10 mg/kg.[1][2]

  • Nociceptive Testing: Thermal hyperalgesia was assessed by measuring the paw withdrawal latency to a thermal stimulus.[1]

  • Mechanism of Action Confirmation: To confirm the role of the CaV3.2 T-type calcium channel subtype, some diabetic rats were treated with an antisense oligonucleotide targeting CaV3.2 prior to TTA-P2 administration to observe if the antihyperalgesic effects were abolished.[1][2]

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the underlying pathways and experimental processes, the following diagrams have been generated.

G cluster_membrane Neuronal Membrane T_type_Ca_channel T-type Ca²⁺ Channel (CaV3.x) Ca_influx Ca²⁺ Influx T_type_Ca_channel->Ca_influx allows TTA_P2 This compound TTA_P2->T_type_Ca_channel blocks Neuronal_excitability Neuronal Excitability Ca_influx->Neuronal_excitability increases Pain_Signal Pain Signal Transmission Neuronal_excitability->Pain_Signal promotes

Mechanism of this compound Action

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Rat_DRG Isolate Rat Dorsal Root Ganglion (DRG) Neurons Patch_Clamp Perform Whole-Cell Patch-Clamp Recordings Rat_DRG->Patch_Clamp TTA_P2_application Apply this compound at Varying Concentrations Patch_Clamp->TTA_P2_application Measure_currents Measure T-type Ca²⁺ and HVA Currents TTA_P2_application->Measure_currents Analyze_data Determine IC₅₀ and Selectivity Measure_currents->Analyze_data Animal_Models Select Animal Model (Mouse or Rat) Drug_Admin Administer this compound or Vehicle (i.p.) Animal_Models->Drug_Admin Pain_Induction Induce Pain (Formalin or Neuropathy) Drug_Admin->Pain_Induction Behavioral_Test Assess Pain Behavior (Licking/Biting or Thermal Latency) Pain_Induction->Behavioral_Test Data_Comparison Compare Drug vs. Vehicle Group Behavioral_Test->Data_Comparison

Experimental Workflow Overview

References

Safety Operating Guide

Navigating the Safe Disposal of (R)-TTA-P2: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the responsible handling and disposal of potent, biologically active compounds like (R)-TTA-P2 is paramount for ensuring laboratory safety and environmental protection. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, this guide provides a comprehensive operational and disposal plan based on established best practices for similar research chemicals.

It is imperative to obtain the official Safety Data Sheet (SDS) from your supplier before handling and disposing of this compound. The SDS will contain specific and detailed safety, handling, and disposal information mandated by regulatory authorities.

Immediate Safety and Handling Precautions

Prior to working with this compound, a thorough risk assessment must be conducted. As a potent T-type calcium channel inhibitor, this compound should be handled in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[1] The use of appropriate Personal Protective Equipment (PPE) is mandatory.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemically resistant nitrile gloves are recommended. Consider double-gloving for added protection.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against accidental splashes.

  • Lab Coat: A dedicated laboratory coat should be worn to prevent contamination of personal clothing.

  • Respiratory Protection: If there is a risk of generating aerosols or dust, a properly fit-tested respirator (e.g., N95 or higher) should be used.

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is to prevent its release into the environment. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.

1. Waste Segregation:

All materials contaminated with this compound must be segregated from general laboratory waste at the point of generation. This includes:

  • Unused or expired solid this compound.

  • Solutions containing this compound.

  • Contaminated consumables such as pipette tips, centrifuge tubes, vials, and gloves.

  • Contaminated lab paper and cleaning materials.

2. Solid Waste Disposal:

  • Collect all solid waste contaminated with this compound in a dedicated, clearly labeled, and sealable hazardous waste container.

  • The container should be made of a material compatible with the chemical.

  • Label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

3. Liquid Waste Disposal:

  • Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • The container should be compatible with the solvent used to dissolve the this compound.

  • It is best practice to keep halogenated and non-halogenated solvent wastes in separate containers.[1]

  • Label the container with "Hazardous Waste," the full chemical name "this compound," the solvent(s) used, and the estimated concentration and volume.

4. Decontamination of Glassware:

  • Reusable glassware should be decontaminated. A common procedure involves rinsing with a suitable solvent (e.g., ethanol or acetone) to remove the compound.

  • The rinse solvent must be collected and disposed of as hazardous liquid waste.

  • After the initial solvent rinse, glassware can typically be washed using standard laboratory procedures.

5. Storage of Waste:

  • Store sealed hazardous waste containers in a designated, cool, and well-ventilated secondary containment area away from incompatible materials.

  • Follow your institution's guidelines for the temporary storage of chemical waste.

6. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Ensure all paperwork and labeling are completed according to regulatory requirements.

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, the following table summarizes key handling and disposal parameters based on general laboratory safety principles.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles, lab coat, respirator (if aerosolizing)General Lab Safety
Waste Segregation Separate from general waste; segregate solid and liquid waste[2]
Solid Waste Container Labeled, sealed, chemically compatible container[1]
Liquid Waste Container Labeled, sealed, leak-proof, chemically compatible container[1]
Disposal Route Licensed hazardous waste contractor via institutional EHSStandard Practice
Environmental Release Strictly prohibited (do not dispose down drain or in regular trash)[1]

Visualizing the Disposal Workflow

The following diagrams illustrate the procedural flow for the proper disposal of this compound.

cluster_prep Preparation and Handling cluster_waste_gen Waste Generation cluster_solid_waste Solid Waste Stream cluster_liquid_waste Liquid Waste Stream cluster_disposal Final Disposal start Start: Handling this compound ppe Don Appropriate PPE start->ppe handling Conduct Experiment in Fume Hood ppe->handling waste_gen Generate Waste handling->waste_gen is_solid Is waste solid? waste_gen->is_solid solid_container Place in Labeled Solid Hazardous Waste Container is_solid->solid_container Yes liquid_container Place in Labeled Liquid Hazardous Waste Container is_solid->liquid_container No store_solid Store in Designated Waste Area solid_container->store_solid ehs_pickup Arrange for EHS Pickup store_solid->ehs_pickup store_liquid Store in Designated Waste Area liquid_container->store_liquid store_liquid->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

This guide provides a framework for the responsible disposal of this compound. Adherence to these procedures, in conjunction with the specific guidance from the official SDS and your institution's EHS protocols, is essential for maintaining a safe and compliant laboratory environment.

References

Comprehensive Safety Protocol for Handling (R)-TTA-P2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (R)-TTA-P2. Adherence to these protocols is critical for ensuring personal safety and maintaining a compliant laboratory environment. This compound is the (R)-isomer of TTA-P2, a potent and selective T-type calcium channel blocker used for neurological disease research.[1][2][3][4] As with any potent, biologically active compound, it must be handled with care to mitigate the risks of occupational exposure.

The primary routes of exposure for potent pharmaceutical compounds are inhalation of aerosols, dermal absorption, and accidental ingestion.[5] Therefore, a comprehensive personal protective equipment (PPE) strategy and strict adherence to handling protocols are mandatory.[5] This document provides general best practices; however, users must consult the specific Safety Data Sheet (SDS) provided by the manufacturer and their institution's Environmental Health and Safety (EHS) department for complete guidance.[6][7]

Personal Protective Equipment (PPE) Requirements

A risk assessment should be performed for all tasks involving this compound to ensure the appropriate level of protection is used. The following table summarizes the recommended PPE based on guidelines for handling hazardous drugs.[5][8]

Body Area Task: Handling Solid Powder Task: Handling Solutions Key Specifications
Hand Protection Double Gloving: 2 pairs of chemotherapy-rated nitrile glovesDouble Gloving: 2 pairs of chemotherapy-rated nitrile glovesPowder-free, tested to ASTM D6978 standard.[5] Change outer glove immediately if contaminated and every 30-60 minutes.[5]
Body Protection Disposable, solid-front gownDisposable, solid-front gownPolyethylene-coated, lint-free, with long sleeves and tight-fitting knit or elastic cuffs.[5] Must be discarded after use.[8]
Eye/Face Protection Safety goggles and face shieldSafety gogglesGoggles are required for protection against splashes.[9] A face shield must be worn over goggles when handling powder or when there is a significant splash risk.[5][9]
Respiratory Protection N95 respirator or higher (e.g., PAPR)Not typically required if handled in a certified chemical fume hood or BSC.Required when handling powders outside of containment or when aerosols may be generated.[8]

Operational Plan: Safe Handling and Solution Preparation

This section provides a step-by-step protocol for preparing a stock solution of this compound. All handling of the solid compound should be performed in a certified chemical fume hood, biological safety cabinet (BSC), or glove box to minimize inhalation exposure.

Key Compound Data
PropertyValue
Molecular Formula C₂₁H₂₉Cl₂FN₂O₂[1]
Molecular Weight 431.4 g/mol [1]
Appearance Solid[6]
Solubility Soluble in DMSO (50 mM) and ethanol (50 mM)[1]
Storage (Solid) +4°C[1]
Storage (Solutions) Store at -20°C for up to one month.[1][10]
Experimental Protocol: Stock Solution Preparation (10 mM in DMSO)
  • Preparation: Don all required PPE as specified in the table above. Prepare the work surface within a chemical fume hood by laying down a disposable absorbent bench liner.

  • Weighing: Tare a suitable microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound solid into the tube. Handle the powder gently to avoid aerosolization.

  • Solvent Addition: Calculate the required volume of DMSO to achieve a 10 mM concentration. Using a calibrated pipette, add the DMSO to the microcentrifuge tube containing the compound.

  • Dissolution: Cap the tube securely and vortex gently until the solid is completely dissolved. Visually inspect the solution to ensure no particulates are present.

  • Labeling and Storage: Clearly label the tube with the compound name, concentration, solvent, date, and your initials. Store the stock solution at -20°C.[1][10]

  • Post-Handling: Dispose of all contaminated materials (e.g., weigh paper, pipette tips, outer gloves, bench liner) as hazardous chemical waste. Wipe down the work surface and balance with an appropriate cleaning agent. Remove PPE and wash hands thoroughly.

Workflow for Safe Solution Preparation

G cluster_prep Preparation cluster_handling Handling cluster_final Finalization A Don Full PPE (Double Gloves, Gown, Goggles, Face Shield) B Prepare Work Surface in Fume Hood A->B C Weigh this compound Solid B->C D Add DMSO Solvent C->D E Vortex to Dissolve D->E F Label and Store Solution at -20°C E->F G Dispose of Contaminated Waste F->G H Decontaminate Work Area G->H

Caption: Workflow for preparing this compound stock solutions.

Mechanism of Action

This compound is an isomer of TTA-P2, which functions as a potent and selective blocker of T-type calcium channels.[2][4] These channels are involved in various neuronal signaling processes, and their inhibition is a target for treating neurological conditions such as chronic pain and epilepsy.[3][4]

G A This compound B T-Type Calcium Channel (e.g., CaV3.2) A->B  blocks C Calcium Influx B->C  mediates D Altered Neuronal Excitability C->D  leads to

Caption: Simplified mechanism of action for this compound.

Disposal Plan: Waste Segregation and Management

Proper disposal of potent pharmaceutical waste is crucial to protect personnel and the environment.[11] All materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and regulatory guidelines.[6][7] Never dispose of this compound or its contaminated materials in the regular trash or down the drain.[6]

Waste Stream Classification
Waste StreamContainer TypeExamples of Waste
Bulk Hazardous Chemical Waste Black, sealed, labeled containerUnused or expired solid this compound, residual powder, heavily contaminated items, syringes containing residual solution.[6]
Trace Hazardous Waste Yellow, sealed, labeled containerUsed PPE (gloves, gowns, masks), absorbent pads, empty vials, contaminated pipette tips.[6]
Sharps Waste Red, puncture-proof, labeled containerCompletely empty needles and syringes.[6] Needles should not be recapped.
Disposal Protocol
  • Segregation: At the point of generation, carefully segregate waste into the appropriate, color-coded containers as detailed above.

  • Containerization: Ensure all waste containers are clearly labeled with a hazardous waste tag that details the contents.[6]

  • Storage: Store sealed waste containers in a designated and secure Satellite Accumulation Area (SAA).[6]

  • Pickup: When containers are full, request a hazardous waste pickup through your institution's EHS department.[6]

Waste Segregation Decision Tree

G start Waste Generated is_bulk Is it bulk powder or heavily contaminated? start->is_bulk is_sharp Is the item a sharp? c_sharp Sharps Waste (Red Container) is_sharp->c_sharp Yes c_trace Trace Waste (Yellow Container) is_sharp->c_trace No is_bulk->is_sharp No c_bulk Bulk Hazardous Waste (Black Container) is_bulk->c_bulk Yes

Caption: Decision-making process for waste segregation.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-TTA-P2
Reactant of Route 2
Reactant of Route 2
(R)-TTA-P2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.